Alkbh1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11F3N4O4 |
|---|---|
Molecular Weight |
380.28 g/mol |
IUPAC Name |
1-[5-[[3-(trifluoromethoxy)phenyl]methoxy]pyrimidin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H11F3N4O4/c17-16(18,19)27-12-3-1-2-10(4-12)9-26-13-6-20-15(21-7-13)23-8-11(5-22-23)14(24)25/h1-8H,9H2,(H,24,25) |
InChI Key |
LCLDWDBSMQPBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=C(N=C2)N3C=C(C=N3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Alkbh1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh1-IN-1 is a potent and selective small-molecule inhibitor of AlkB Homolog 1 (ALKBH1), a member of the Fe(II)- and α-ketoglutarate-dependent dioxygenase family. ALKBH1 has emerged as a critical enzyme in epigenetic and post-transcriptional regulation through its demethylase activity on a variety of substrates, including N6-methyladenine (6mA) in DNA and N1-methyladenosine (m1A) in transfer RNA (tRNA).[1] Its dysregulation has been implicated in numerous disease states, including cancer, making it a compelling target for therapeutic development. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its quantitative biochemical and cellular effects, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.
Core Mechanism of Action
This compound, identified as compound 13h in primary literature, exerts its inhibitory effect by directly targeting the catalytic activity of ALKBH1.[1] By doing so, it prevents the demethylation of ALKBH1's substrates, leading to a modulation of downstream biological processes. The primary mechanism of action of this compound is the inhibition of the demethylation of 6mA in DNA.[1][2] This leads to an increase in the cellular levels of this epigenetic mark, which can influence gene expression and other DNA-dependent processes.[2]
Quantitative Data
The inhibitory potency and binding affinity of this compound for ALKBH1 have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value (µM) | Reference |
| Fluorescence Polarization (FP) Assay | IC50 | 0.026 | [1][2] |
| Enzyme Activity Assay | IC50 | 1.39 | [1][2] |
| Isothermal Titration Calorimetry (ITC) | KD | 0.112 | [1] |
Table 1: In Vitro Potency and Affinity of this compound
| Cell Line | Treatment | Effect | Reference |
| U251 | 3 µM, 48 h | Stabilization of ALKBH1 protein | [2] |
| U251 | 10 µM, 48 h | Increased levels of 6mA in DNA | [2] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition
This assay is designed to measure the displacement of a fluorescently labeled probe from the ALKBH1 protein by a competitive inhibitor like this compound.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled DNA or RNA probe with a high affinity for ALKBH1
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a solution of ALKBH1 and the fluorescent probe in the assay buffer. The concentration of the probe should be in the low nanomolar range, and the concentration of ALKBH1 should be optimized to achieve a significant polarization signal.
-
Serially dilute this compound in the assay buffer to create a range of inhibitor concentrations.
-
In the microplate, add the ALKBH1-probe solution to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Demethylase Activity Assay
This assay directly measures the enzymatic activity of ALKBH1 on a methylated substrate and the inhibitory effect of this compound.
Materials:
-
Recombinant human ALKBH1 protein
-
Methylated substrate (e.g., a single-stranded DNA oligonucleotide containing a 6mA modification)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM 2-oxoglutarate)
-
Quenching solution (e.g., EDTA)
-
Method for product detection (e.g., LC-MS/MS, restriction enzyme digestion followed by gel electrophoresis)
Procedure:
-
Prepare a reaction mixture containing the methylated substrate and reaction buffer.
-
Add serially diluted this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the ALKBH1 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products to quantify the extent of demethylation. For example, using LC-MS/MS to measure the ratio of methylated to unmethylated substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition of demethylase activity against the logarithm of the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and ALKBH1.
Materials:
-
Recombinant human ALKBH1 protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the ALKBH1 protein against the ITC buffer. Dissolve this compound in the same final dialysis buffer.
-
Degas both the protein and inhibitor solutions to prevent air bubbles.
-
Load the ALKBH1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of this compound into the ALKBH1 solution.
-
The heat change upon each injection is measured.
-
Integrate the heat signals and plot them against the molar ratio of the inhibitor to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
Cellular 6mA Quantification Assay
This assay is used to determine the effect of this compound on the global levels of 6mA in the genomic DNA of cultured cells.
Materials:
-
Cultured cells (e.g., U251)
-
This compound
-
Genomic DNA extraction kit
-
Enzymatic digestion reagents (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Treat the cultured cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Digest the genomic DNA to single nucleosides using a cocktail of enzymes.
-
Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the levels of deoxyadenosine (dA) and N6-methyldeoxyadenosine (6mA).
-
Calculate the percentage of 6mA relative to the total deoxyadenosine.
-
Compare the 6mA levels in treated versus untreated cells to determine the effect of this compound.
Signaling Pathways and Experimental Workflows
ALKBH1 Upstream Regulation and Downstream Effects
ALKBH1 expression and activity are regulated by various factors, and its enzymatic activity has a wide range of downstream consequences. The following diagram illustrates some of the known upstream regulators and downstream signaling pathways affected by ALKBH1.
Caption: Upstream and downstream signaling of ALKBH1.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the comprehensive characterization of an ALKBH1 inhibitor like this compound.
Caption: Workflow for this compound characterization.
ALKBH1's Role in Mitochondrial Function
ALKBH1 plays a crucial role in mitochondrial function through the modification of mitochondrial tRNA, which is essential for the translation of mitochondrially encoded proteins.
Caption: ALKBH1's role in mitochondrial protein synthesis.
Conclusion
This compound is a valuable chemical probe for elucidating the diverse biological functions of ALKBH1. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it an essential tool for researchers in the fields of epigenetics, RNA biology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for studying the mechanism of action of this compound and for exploring the therapeutic potential of targeting ALKBH1 in various diseases. Further research utilizing this inhibitor will undoubtedly deepen our understanding of the intricate regulatory networks governed by ALKBH1.
References
what is the function of Alkbh1-IN-1
An in-depth analysis of the publicly available scientific literature reveals no specific molecule designated as "Alkbh1-IN-1". The search results consistently point to research on the protein AlkB homolog 1 (ALKBH1) , a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. This guide, therefore, provides a comprehensive overview of the function, mechanism, and study of the ALKBH1 protein, which is likely the intended subject of interest for researchers and drug development professionals.
Core Functions of ALKBH1
ALKBH1 is a versatile enzyme with a range of substrates, including nucleic acids and potentially proteins.[1] Its primary functions are centered on the oxidative demethylation of modified bases in DNA and RNA.[2][3]
tRNA Modification: A major and well-supported role of ALKBH1 is the demethylation of N1-methyladenosine (m1A) in transfer RNAs (tRNAs), particularly at position 58.[1][4] This activity regulates translation initiation and elongation in response to cellular stress, such as glucose deprivation.[4][5] By removing the methyl group from m1A in tRNA, ALKBH1 can lead to tRNA destabilization and cleavage, thereby attenuating protein synthesis.[1][6] In mitochondria, ALKBH1 is involved in the oxidation of 5-methylcytosine (m5C) to 5-formylcytosine (f5C) in mitochondrial tRNA-Met. This modification is crucial for the recognition of the AUA codon, expanding the coding capacity of the mitochondrial genome and impacting mitochondrial translation and respiratory complex activity.[7]
DNA Demethylation: ALKBH1 also functions as a DNA demethylase. It has been shown to remove N6-methyladenine (N6-mA) from DNA, a modification that can influence gene expression.[1][8] This activity appears to be important for transcriptional regulation, with ALKBH1 binding to regions enriched with N6-mA and removing this repressive mark to activate transcription.[1] For instance, ALKBH1-mediated demethylation of DNA is essential for sensory axon regeneration.[1] The enzyme shows a preference for unpairing DNA structures like bubbles or bulges over single-stranded or double-stranded DNA.[9] Additionally, ALKBH1 has been reported to demethylate 3-methylcytosine (m3C) in DNA and RNA.[3]
Histone Demethylation: An earlier proposed function of ALKBH1 was the demethylation of histone H2A.[10] However, this activity has been a subject of debate and has not been consistently confirmed in subsequent studies.[7]
Other Functions: ALKBH1 has also been implicated in DNA repair, exhibiting DNA lyase activity at abasic sites.[3][4] Furthermore, it plays a role in embryonic development, pluripotency of embryonic stem cells, and has been linked to various human diseases, including cancer.[1][6][10]
Signaling and Functional Pathways
The diverse functions of ALKBH1 place it at the crossroads of several critical cellular pathways.
Quantitative Data
While no data for a specific inhibitor is available, the literature provides context on the experimental conditions and effects related to ALKBH1's function.
| Parameter | Description | Value/Observation | Reference |
| Substrate Preference | ALKBH1 shows a preference for unpairing DNA structures over single or double-stranded DNA for N6-mA demethylation. | Qualitatively described | [9] |
| siRNA Knockdown Efficiency | Transient knockdown of ALKBH1 in B35 rat neuroblastoma cells using siRNA. | > 50% reduction in protein levels. | [6] |
| Effect of Knockdown on Cell Fate | ALKBH1 knockdown significantly improved cell survival and reduced apoptosis and necrosis after arsenite-induced stress. | Qualitatively described | [6] |
| Effect of Knockdown on tRNA Cleavage | ALKBH1 knockdown reduced tRNA cleavage to near control levels under arsenite stress. | Qualitatively described | [6] |
Experimental Protocols
The study of ALKBH1 function has employed a variety of molecular and cellular biology techniques.
1. siRNA-mediated Knockdown of ALKBH1
-
Cell Culture: B35 rat neuroblastoma cells are cultured in high glucose DMEM supplemented with 10% fetal bovine serum.[6]
-
Transfection: Cells are plated at a density of 2 x 10^5 cells per well in 6-well plates. The following day, the medium is replaced with high glucose DMEM without FBS or antibiotics. Cells are then transfected with ALKBH1 siRNA or a negative control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.[6]
-
Recovery and Analysis: After 48 hours of transfection, the medium is changed to full growth medium, and the cells are allowed to recover for 24 hours before subsequent experiments or analysis of RNA and protein levels to confirm knockdown efficiency.[6]
References
- 1. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Alkb homolog 1, histone h2a dioxygenase - Wikipedia [en.wikipedia.org]
- 4. tissues.jensenlab.org [tissues.jensenlab.org]
- 5. researchgate.net [researchgate.net]
- 6. The stress specific impact of ALKBH1 on tRNA cleavage and tiRNA generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- 10. karger.com [karger.com]
Alkbh1-IN-1: A Selective Inhibitor of the N6-methyladenine Demethylase ALKBH1
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Alkbh1-IN-1, a potent and selective inhibitor of the AlkB homolog 1 (ALKBH1), an enzyme implicated in a variety of cellular processes through its role as an N6-methyladenine (6mA) DNA demethylase. This document is intended for researchers, scientists, and drug development professionals interested in the function of ALKBH1 and the therapeutic potential of its inhibition.
Introduction to ALKBH1
AlkB homolog 1 (ALKBH1) is a member of the Fe(II)- and α-ketoglutarate-dependent dioxygenase superfamily. While initially identified as a histone H2A dioxygenase, its primary and most validated role is the demethylation of N6-methyladenine (6mA) in DNA.[1] This epigenetic modification is involved in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer.[2] ALKBH1 has also been shown to demethylate tRNA, impacting translation and cellular responses to stress.[2][3] Given its role in fundamental cellular processes and its association with disease, ALKBH1 has emerged as a promising therapeutic target.[2]
This compound: A Potent and Selective ALKBH1 Inhibitor
This compound, also known as compound 13h, is a small molecule inhibitor that has demonstrated high potency and selectivity for ALKBH1.[4] It serves as a valuable chemical probe for elucidating the biological functions of ALKBH1 and for exploring the therapeutic potential of ALKBH1 inhibition.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data for this compound, demonstrating its potent inhibition of ALKBH1.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.026 ± 0.013 µM | Fluorescence Polarization (FP) | [4] |
| IC50 | 1.39 ± 0.13 µM | Enzyme Activity Assay | [4] |
| KD | 0.112 ± 0.017 µM | Isothermal Titration Calorimetry (ITC) | [4] |
Signaling Pathways Involving ALKBH1
ALKBH1 is implicated in several key cellular signaling pathways. Its inhibition by this compound can therefore have significant downstream effects.
ALKBH1 in HIF-1 Signaling
Hypoxia-inducible factor 1 (HIF-1) is a master regulator of the cellular response to low oxygen levels (hypoxia). ALKBH1 has been shown to be a crucial downstream target of HIF-1 signaling.[1] The activity of ALKBH1 can influence the methylation status of HIF-1α, thereby modulating the hypoxic response.
ALKBH1 in tRNA Demethylation and Translation
ALKBH1 can demethylate N1-methyladenosine (m1A) in tRNA, which can regulate translation initiation and elongation.[3][5] This process is dynamic and can be influenced by cellular conditions such as glucose availability.[3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition
This assay measures the binding of a fluorescently labeled probe to ALKBH1 and the displacement of this probe by an inhibitor.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled DNA or RNA probe with a high affinity for ALKBH1
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of ALKBH1 and the fluorescent probe in the assay buffer. The final concentrations should be optimized to give a stable and robust fluorescence polarization signal.
-
Serially dilute this compound in the assay buffer to create a range of concentrations for IC50 determination.
-
In the microplate, add the ALKBH1-probe solution to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
ALKBH1 Enzyme Activity Assay
This assay directly measures the demethylase activity of ALKBH1 on a methylated substrate.
Materials:
-
Recombinant human ALKBH1 protein
-
Methylated substrate (e.g., a single-stranded DNA oligonucleotide containing a 6mA modification within a restriction enzyme recognition site)
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µg/mL BSA)
-
Methylation-sensitive restriction enzyme (e.g., DpnII)
-
Complementary unlabeled DNA oligonucleotide
-
Urea-PAGE gels and staining reagents
Procedure:
-
Set up reactions containing ALKBH1, the methylated DNA substrate, and varying concentrations of this compound in the reaction buffer.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by heat inactivation of ALKBH1 (e.g., 95°C for 10 minutes).
-
Anneal the complementary DNA oligonucleotide to the substrate to form a double-stranded DNA.
-
Digest the double-stranded DNA with the methylation-sensitive restriction enzyme. The enzyme will only cleave the DNA if the 6mA has been removed by ALKBH1.
-
Analyze the digestion products by Urea-PAGE.
-
Quantify the amount of cleaved product to determine the extent of ALKBH1 activity and inhibition.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[6]
Materials:
-
Recombinant human ALKBH1 protein
-
This compound
-
ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl), extensively degassed.[7]
-
Isothermal titration calorimeter
Procedure:
-
Prepare the ALKBH1 protein solution in the ITC buffer and load it into the sample cell of the calorimeter. A typical starting concentration is in the range of 5-50 µM.[6]
-
Prepare the this compound solution in the identical, degassed ITC buffer and load it into the injection syringe. The concentration should be 10-20 fold higher than the protein concentration.[8]
-
Perform a series of injections of the this compound solution into the ALKBH1 solution while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the KD, ΔH, and n.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of an inhibitor in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing ALKBH1
-
This compound
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ALKBH1 antibody
Procedure:
-
Treat cultured cells with either vehicle or this compound at the desired concentration and incubate for a specific period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble ALKBH1 in each sample by SDS-PAGE and Western blotting using an anti-ALKBH1 antibody.
-
The binding of this compound to ALKBH1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a selective ALKBH1 inhibitor like this compound.
Conclusion
This compound is a valuable tool for the scientific community, enabling detailed investigation into the biological roles of ALKBH1. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to utilize this compound in their exploration of ALKBH1-mediated pathways and their potential as therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALKBH1-Mediated tRNA Demethylation Regulates Translation [agris.fao.org]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal titration calorimetry [bio-protocol.org]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
The Role of ALKBH1 in DNA N6-methyladenine (6mA) Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenine (6mA) is an emerging epigenetic modification in eukaryotes, distinct from the well-studied 5-methylcytosine (5mC). While prevalent in prokaryotes, the existence and function of 6mA in mammals have been a subject of intense research and some debate. Emerging evidence indicates that 6mA plays crucial roles in various biological processes, including gene expression regulation, development, and disease. A key regulator of 6mA levels is the AlkB homolog 1 (ALKBH1), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family of enzymes. This technical guide provides an in-depth overview of the role of ALKBH1 as a DNA 6mA demethylase, its biological significance, and the experimental methodologies used to study its function.
ALKBH1: A DNA 6mA Demethylase
ALKBH1 functions as a demethylase that removes the methyl group from the N6 position of adenine in DNA.[1] This enzymatic activity is dependent on the presence of Fe(II) and α-ketoglutarate as cofactors. The catalytic activity of ALKBH1 is attributed to a conserved dioxygenase domain, with the residue D233 being critical for its function. Mutation of this site leads to a loss of demethylase activity. ALKBH1 exhibits a preference for demethylating 6mA in single-stranded DNA (ssDNA) or in regions of DNA that are unpaired.
Role in Gene Regulation and Biological Processes
ALKBH1-mediated demethylation of 6mA is a dynamic process that influences gene expression. By removing 6mA, which can act as a repressive mark, ALKBH1 can activate the transcription of target genes. This regulatory role has implications in a wide array of biological contexts:
-
Cancer: ALKBH1 expression and its regulation of 6mA have been implicated in various cancers, including glioblastoma, liver cancer, gastric cancer, and lung cancer. In some contexts, ALKBH1 acts as an oncogene by promoting the expression of cancer-related genes, while in others, it may have tumor-suppressive functions.
-
Metabolism: ALKBH1 plays a role in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD). It has been shown to regulate the expression of genes involved in fatty acid metabolism.
-
Development and Differentiation: ALKBH1 is involved in cellular differentiation processes, including adipogenesis and the fate of bone marrow mesenchymal stem cells.[2]
-
Mitochondrial Function: ALKBH1 is also found in mitochondria, where it can demethylate 6mA in mitochondrial DNA (mtDNA), potentially influencing mitochondrial gene expression and function.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to ALKBH1's function and inhibition.
Table 1: Inhibitor Potency against ALKBH1
| Inhibitor | Assay Type | Parameter | Value (µM) |
| 13h | Fluorescence Polarization (FP) | IC50 | 0.026 ± 0.013[3] |
| 13h | Enzyme Activity Assay | IC50 | 1.39 ± 0.13[3] |
| 13h | Isothermal Titration Calorimetry (ITC) | K_D_ | 0.112 ± 0.017[3] |
Table 2: Effect of ALKBH1 Perturbation on Global 6mA Levels
| Cell Line/Organism | Perturbation | Method | Fold Change in 6mA |
| Human Expanded Potential Stem Cells | ALKBH1 Knockout | Dot Blot | Significant up-regulation[4] |
| Mouse Bone Marrow Mesenchymal Stem Cells | Alkbh1 Knockout | Dot Blot | Increased genomic DNA 6mA levels |
| HeLa Cells | ALKBH1 Knockdown | Northern Blot | ~3-fold increase of tRNAiMet level |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ALKBH1 and 6mA modification.
6mA Dot Blot Assay
This method is used for the semi-quantitative detection of global 6mA levels in genomic DNA.
Materials:
-
Genomic DNA samples
-
Nitrocellulose or Nylon membrane
-
Denaturation buffer (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization buffer (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
2x SSC buffer
-
UV crosslinker
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Anti-6mA antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Methylene blue staining solution (for loading control)
Procedure:
-
DNA Denaturation: Dilute genomic DNA in denaturation buffer to a final concentration of 100-500 ng/µL. Heat at 95-100°C for 5-10 minutes, then immediately chill on ice for 5 minutes.
-
Spotting: Spot 1-2 µL of the denatured DNA onto a pre-wetted (in 2x SSC) nitrocellulose or nylon membrane. Allow the membrane to air dry.
-
Crosslinking: UV-crosslink the DNA to the membrane using a UV stratalinker.
-
(Optional) Methylene Blue Staining: Stain the membrane with methylene blue solution to visualize the spotted DNA and ensure equal loading. Destain with water.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with anti-6mA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
LC-MS/MS Analysis of 6mA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method for measuring global 6mA levels.
Materials:
-
Genomic DNA
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
DNA Digestion: Digest 1-2 µg of genomic DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using a reverse-phase liquid chromatography column.
-
MS/MS Detection: Analyze the eluate by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific transitions for deoxyadenosine (dA) and N6-methyldeoxyadenosine (d6mA).
-
Quantification: Quantify the amount of d6mA relative to the amount of dA by generating standard curves with known concentrations of d6mA and dA.
6mA Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic locations of 6mA modifications.
Materials:
-
Cells or tissues
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-6mA antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Crosslinking: Crosslink protein-DNA complexes in cells or tissues with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-6mA antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the crosslinks by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak calling algorithms to identify regions enriched for 6mA.
In Vitro ALKBH1 Demethylation Assay
This assay directly measures the enzymatic activity of recombinant ALKBH1 on a 6mA-containing DNA substrate.[5]
Materials:
-
Recombinant ALKBH1 protein
-
6mA-containing synthetic DNA oligonucleotide
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM MgCl2, 2 mM ascorbic acid, 1 mM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O)[5]
-
EDTA
Procedure:
-
Reaction Setup: Set up the demethylation reaction by combining the 6mA-containing DNA substrate, recombinant ALKBH1, and reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Analysis: Analyze the reaction products to determine the extent of demethylation. This can be done by:
-
Dot Blot: Spotting the reaction products on a membrane and probing with an anti-6mA antibody.
-
LC-MS/MS: Digesting the DNA to nucleosides and quantifying the d6mA/dA ratio.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to ALKBH1 and 6mA.
Caption: ALKBH1-mediated demethylation of 6mA in the nucleus.
Caption: Workflow for detecting and analyzing DNA 6mA modification.
Caption: Logical flow of ALKBH1's impact on gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. GSE177059 - DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - OmicsDI [omicsdi.org]
- 3. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.hku.hk [hub.hku.hk]
- 5. In vitro demethylation assay [bio-protocol.org]
Alkbh1-IN-1 and its Impact on RNA Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alkbh1-IN-1 is a potent and selective inhibitor of AlkB Homolog 1 (ALKBH1), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family of enzymes. While ALKBH1 has been implicated in the demethylation of a variety of nucleic acid substrates, including N6-methyladenine (6mA) in DNA, its role as an RNA demethylase, particularly for N1-methyladenosine (m1A) in transfer RNA (tRNA), is a critical area of investigation. This document provides a comprehensive technical overview of the known effects of ALKBH1 on RNA demethylation and the inferred impact of its inhibitor, this compound. Due to a lack of direct studies of this compound on RNA demethylation, this guide synthesizes data on the inhibitor's potency with findings on ALKBH1's function in RNA modification to provide a logical framework for its potential effects.
This compound: Potency and Selectivity
This compound has been identified as a selective inhibitor of ALKBH1. Quantitative data from biochemical and enzymatic assays have established its inhibitory concentration (IC50) values, highlighting its potency.
| Assay Type | IC50 Value (µM) | Reference |
| Fluorescence Polarization Assay | 0.026 | [1] |
| Enzyme Activity Assay | 1.39 | [1] |
ALKBH1-Mediated RNA Demethylation
Current research indicates that ALKBH1 primarily functions as a tRNA demethylase, targeting m1A modifications. This activity has significant implications for the regulation of protein synthesis.
Impact on tRNA m1A Levels
Studies involving the knockdown and overexpression of ALKBH1 have provided quantitative insights into its role in regulating m1A levels in tRNA.
| Experimental Condition | Change in tRNA m1A Levels | Cell Line | Reference |
| Transient ALKBH1 Knockdown | ~6% increase | HeLa | [2] |
| Transient ALKBH1 Overexpression | ~16% decrease | HeLa | [2] |
| Stable ALKBH1 Overexpression | ~28% decrease | HeLa | [2] |
| Alkbh1 knockout | ~42% increase | MEF | [2] |
| ALKBH1 Overexpression (specific tRNA) | ~39% decrease in tRNAHis(GUG) | HeLa | [2] |
| Alkbh1 knockout (specific tRNA) | ~65% increase in tRNAHis(GUG) | MEF | [2] |
Notably, while ALKBH1 demonstrates robust activity on tRNA, its effect on mRNA methylation appears to be less pronounced. Studies have shown that ALKBH1 does not noticeably affect mRNA m6A levels[2]. A slight increase in total m1A in mRNA was observed in Alkbh1 knockout mouse embryonic stem cells, and a slight decrease was seen with ALKBH1 overexpression in HeLa cells, suggesting a potential but minor role in mRNA m1A demethylation[2].
Inferred Impact of this compound on RNA Demethylation
Based on the potent inhibitory activity of this compound against the ALKBH1 enzyme, it is logical to infer that the inhibitor would counteract the demethylation processes mediated by ALKBH1.
Expected Effects of this compound Treatment:
-
Increase in tRNA m1A levels: By inhibiting ALKBH1, this compound is expected to lead to an accumulation of m1A in tRNA, mirroring the effects observed with ALKBH1 knockdown or knockout.
-
Modulation of Translation: As ALKBH1-mediated demethylation of tRNA impacts translation initiation and elongation, treatment with this compound could consequently alter protein synthesis rates[2][3][4].
-
Minimal Impact on mRNA m6A: Given that ALKBH1 has not been shown to be a primary demethylase for mRNA m6A, this compound is not expected to significantly alter global m6A levels in messenger RNA[2].
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of ALKBH1 and its inhibitors on RNA demethylation.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, U251) in appropriate culture dishes and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 3-10 µM) or vehicle control for a specified duration (e.g., 48 hours)[1].
-
Cell Harvesting: After treatment, harvest the cells for subsequent RNA or DNA extraction.
RNA Extraction and Quantification of m1A Levels by LC-MS/MS
-
Total RNA Isolation: Isolate total RNA from treated and control cells using a standard method such as TRIzol reagent or a commercial kit.
-
tRNA Enrichment (Optional): For specific analysis of tRNA, enrich for small RNAs using a method like lithium chloride precipitation.
-
RNA Digestion: Digest the RNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Quantify the amount of m1A relative to a canonical nucleoside (e.g., guanosine, G) to determine the m1A/G ratio[2].
Analysis of DNA 6mA Levels
-
Genomic DNA Isolation: Isolate genomic DNA from treated and control cells.
-
Dot Blot Analysis:
-
Denature the DNA by heating.
-
Spot serial dilutions of the DNA onto a nitrocellulose membrane.
-
Crosslink the DNA to the membrane using UV irradiation.
-
Block the membrane and probe with an antibody specific for 6mA.
-
Detect the signal using a secondary antibody conjugated to a reporter enzyme.
-
Use methylene blue staining to visualize total DNA loading.
-
-
ELISA-based Quantification: Utilize a commercial DNA 6mA quantification kit following the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: ALKBH1-mediated tRNA demethylation and its inhibition.
Experimental Workflow
Caption: Workflow for analyzing RNA demethylation.
Conclusion
This compound is a valuable tool for probing the functions of the ALKBH1 demethylase. While direct studies on its impact on RNA demethylation are currently lacking, the established role of ALKBH1 as a tRNA m1A demethylase provides a strong foundation for predicting the effects of the inhibitor. Further research utilizing this compound in RNA-focused studies will be crucial to fully elucidate the therapeutic potential of targeting ALKBH1-mediated RNA demethylation in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALKBH1‐mediated m1A demethylation of METTL3 mRNA promotes the metastasis of colorectal cancer by downregulating SMAD7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Substrates of ALKBH1 with the Selective Inhibitor Alkbh1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkbh1-IN-1 has emerged as a potent and selective chemical probe for the human dioxygenase ALKBH1, an enzyme implicated in a variety of cellular processes through its demethylase activity on nucleic acid substrates. This technical guide provides an in-depth exploration of the substrates of ALKBH1 that are targeted by this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of key processes. The primary known substrate of ALKBH1 targeted by this inhibitor is N6-methyladenine (6mA) in DNA. This document will serve as a comprehensive resource for researchers investigating the biological functions of ALKBH1 and the therapeutic potential of its inhibition.
Introduction to ALKBH1 and its Substrates
ALKBH1 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][2][3] This family of enzymes plays a crucial role in the repair of alkylated DNA and RNA bases, as well as in the dynamic regulation of epigenetic and epitranscriptomic modifications. ALKBH1 has been shown to possess a broad substrate portfolio, including:
-
N6-methyladenine (6mA) in DNA: ALKBH1 acts as a demethylase for 6mA, a recently identified epigenetic mark in mammals.[1]
-
N1-methyladenine (m1A) in tRNA: ALKBH1 mediates the demethylation of m1A in transfer RNA, which can regulate translation.[2][3]
-
N3-methylcytosine (m3C) in single-stranded DNA and RNA: ALKBH1 can remove this alkylation lesion.
-
5-methylcytosine (m5C) modifications in tRNA: ALKBH1 is involved in the biogenesis of modified cytidines, such as 5-formylcytosine (f5C).
Given its diverse roles, ALKBH1 has been identified as a potential therapeutic target in oncology and other diseases. The development of selective inhibitors is therefore of significant interest.
This compound: A Selective Inhibitor of ALKBH1
This compound (also known as Compound 13h) is a recently developed small molecule inhibitor that has demonstrated high potency and selectivity for ALKBH1.[1] It serves as a valuable tool for elucidating the specific cellular functions of ALKBH1 by inhibiting its catalytic activity.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against ALKBH1 has been quantified using multiple biochemical assays. The following table summarizes the key inhibitory constants.
| Assay Type | IC50 (µM) | Substrate Targeted | Reference |
| Fluorescence Polarization | 0.026 | N6-methyladenine (6mA) in DNA | [1] |
| Enzyme Activity Assay | 1.39 | N6-methyladenine (6mA) in DNA | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
At present, published data primarily focuses on the inhibitory effect of this compound on the demethylation of 6mA in DNA. Further research is required to determine its efficacy against other known ALKBH1 substrates, such as modified bases in tRNA.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and ALKBH1.
ALKBH1 Inhibition Assay: Fluorescence Polarization
This assay competitively measures the binding of an inhibitor to the ALKBH1 active site.
Principle: A fluorescently labeled DNA probe containing N6-methyladenine (6mA) is used. When unbound in solution, the probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger ALKBH1 protein, the probe's rotation slows, leading to an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to ALKBH1 will cause a decrease in polarization.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled ssDNA probe (e.g., 5'-FAM-labeled oligonucleotide containing a single 6mA modification)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well black, low-volume microplates
Procedure:
-
Prepare a solution of ALKBH1 and the fluorescently labeled DNA probe in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.
-
Serially dilute this compound in DMSO and then into the assay buffer.
-
Add the inhibitor dilutions to the wells of the 384-well plate.
-
Add the ALKBH1-probe mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 528 nm emission for FAM).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ALKBH1 Enzyme Activity Assay: Formaldehyde Detection
This assay directly measures the enzymatic activity of ALKBH1 by detecting the formaldehyde produced during the demethylation of a methylated substrate.
Principle: ALKBH1 catalyzes the oxidative demethylation of substrates like 6mA in the presence of Fe(II) and α-ketoglutarate, producing succinate, CO2, and formaldehyde. The amount of formaldehyde generated is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human ALKBH1 protein
-
Methylated substrate (e.g., a single-stranded DNA oligonucleotide containing 6mA)
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Formaldehyde detection reagent (e.g., Amplite™ Fluorimetric Formaldehyde Assay Kit)
Procedure:
-
Prepare a reaction mixture containing the methylated DNA substrate in the reaction buffer.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding ALKBH1.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the formaldehyde detection reagent according to the manufacturer's instructions.
-
Incubate to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the enzyme activity and determine the IC50 value of the inhibitor.
Visualizations of Workflows and Pathways
Experimental Workflow for ALKBH1 Inhibition Screening
Caption: Fluorescence Polarization Assay Workflow for this compound.
ALKBH1 Catalytic Cycle and Inhibition
Caption: ALKBH1 Demethylation and Inhibition by this compound.
Conclusion and Future Directions
This compound is a powerful chemical tool for investigating the biological roles of ALKBH1, with a demonstrated inhibitory effect on its DNA 6mA demethylase activity. The experimental protocols detailed in this guide provide a framework for researchers to further characterize this inhibitor and explore the functions of ALKBH1.
Future research should focus on several key areas:
-
Substrate Specificity: Determining the inhibitory effect of this compound on the demethylation of other ALKBH1 substrates, particularly m1A in tRNA.
-
Cellular Effects: Utilizing this compound in cellular models to dissect the downstream consequences of ALKBH1 inhibition on gene expression, translation, and cell fate.
-
Therapeutic Potential: Investigating the efficacy of this compound and its analogs in preclinical models of diseases where ALKBH1 is dysregulated, such as cancer.
By addressing these questions, the scientific community can gain a more complete understanding of ALKBH1 biology and pave the way for the development of novel therapeutic strategies.
References
Alkbh1-IN-1: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alkbh1-IN-1 has emerged as a potent and selective inhibitor of the α-ketoglutarate-dependent dioxygenase AlkB homolog 1 (ALKBH1), a demethylase implicated in the progression of various cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on cancer-related signaling pathways. By inhibiting ALKBH1, this compound modulates the epigenetic landscape of cancer cells, primarily by increasing levels of N6-methyladenine (6mA) in DNA, leading to transcriptional silencing of oncogenes and suppression of tumor growth. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of targeting ALKBH1 in oncology.
Introduction to ALKBH1 in Cancer
ALKBH1 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases that plays a crucial role in nucleic acid demethylation. It has been shown to demethylate a variety of substrates, including N1-methyladenosine (m1A) in transfer RNA (tRNA) and N6-methyladenine (N6-mA) in single-stranded DNA (ssDNA). The dysregulation of ALKBH1 has been linked to the pathogenesis of several cancers, where it can act as a transcriptional activator by removing repressive epigenetic marks. Its role in maintaining mitochondrial function and tRNA stability further highlights its importance in cancer cell biology, as these processes are critical for protein synthesis and tumor progression.
This compound: A Selective Inhibitor of ALKBH1
This compound, also identified as compound 13h in its discovery publication, is a small molecule inhibitor designed to selectively target the enzymatic activity of ALKBH1. Its development provides a critical tool for studying the function of ALKBH1 and for exploring its therapeutic potential in cancer.
Mechanism of Action
This compound functions as a competitive inhibitor of ALKBH1, binding to the active site of the enzyme and preventing the demethylation of its substrates. The primary consequence of ALKBH1 inhibition in cancer cells is the accumulation of 6mA in genomic DNA. This epigenetic modification is associated with transcriptional repression. By increasing 6mA levels, this compound can lead to the silencing of oncogenes, thereby inhibiting cancer cell proliferation and survival.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this inhibitor.
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization Assay | IC50 | 0.026 µM | |
| Enzyme Activity Assay | IC50 | 1.39 µM | |
| Cellular Thermal Shift Assay (CETSA) | Stabilization | 3 µM (in U251 cells) | |
| DNA 6mA Quantification | 6mA increase | 10 µM (in U251 cells) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on the primary research.
In Vitro ALKBH1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to compete with a fluorescently labeled probe for binding to the ALKBH1 active site.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled probe (e.g., a short oligonucleotide containing 6mA)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant ALKBH1 protein to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a fixed concentration of the fluorescently labeled probe to all wells.
-
Incubate for a further 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the target engagement of this compound with ALKBH1 within a cellular context.
Materials:
-
U251 glioblastoma cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Western blotting reagents and equipment
-
Anti-ALKBH1 antibody
Protocol:
-
Culture U251 cells to 80-90% confluency.
-
Treat the cells with either vehicle control or 3 µM this compound for 48 hours.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble ALKBH1 in the supernatant by Western blotting using an anti-ALKBH1 antibody.
-
Increased thermal stability of ALKBH1 in the presence of this compound indicates target engagement.
Quantification of Genomic DNA 6mA
This protocol details the measurement of global 6mA levels in genomic DNA following treatment with this compound.
Materials:
-
U251 glioblastoma cells
-
This compound
-
DNA extraction kit
-
6mA quantification kit (e.g., ELISA-based or LC-MS/MS)
Protocol:
-
Culture U251 cells and treat with either vehicle control or 10 µM this compound for 48 hours.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the concentration and purity of the extracted DNA.
-
Use a 6mA quantification kit according to the manufacturer's instructions. For an ELISA-based kit, this typically involves: a. Binding a fixed amount of DNA to the wells of a microplate. b. Incubating with a primary antibody specific for 6mA. c. Incubating with a secondary antibody conjugated to a detection enzyme. d. Adding a substrate to generate a colorimetric signal. e. Measuring the absorbance using a plate reader.
-
Calculate the percentage of 6mA in the genomic DNA relative to the total DNA input. An increase in the 6mA percentage in this compound-treated cells compared to the control indicates inhibition of ALKBH1.
Signaling Pathways and Experimental Workflows
The inhibition of ALKBH1 by this compound initiates a cascade of events that impact cancer-related signaling pathways. The following diagrams, generated using the DOT language, visualize these relationships and experimental workflows.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for quantifying genomic DNA 6mA levels.
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the biological functions of ALKBH1 and a promising lead compound for the development of novel anticancer therapeutics. Its ability to modulate the epigenetic state of cancer cells by specifically inhibiting ALKBH1 offers a targeted approach to cancer therapy. Future research should focus on in vivo efficacy studies of this compound in various cancer models to validate its therapeutic potential. Furthermore, exploring the broader impact of ALKBH1 inhibition on other cellular processes, such as tRNA biology and mitochondrial function in the context of cancer, will provide a more comprehensive understanding of its role in tumorigenesis and may unveil new therapeutic strategies. The continued investigation of this compound and other selective ALKBH1 inhibitors holds significant promise for advancing cancer treatment.
The Role of Alkbh1-IN-1 in Embryonic Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Embryonic stem cells (ESCs) hold immense promise for regenerative medicine due to their ability to differentiate into any cell type in the body. The processes governing ESC pluripotency and differentiation are tightly regulated by a complex network of transcription factors and epigenetic modifiers. One such modifier, ALKBH1, a DNA/RNA demethylase, has emerged as a critical player in maintaining the delicate balance between self-renewal and lineage commitment. This technical guide provides an in-depth overview of the role of ALKBH1 in ESC differentiation, with a focus on the potential effects of a putative inhibitor, Alkbh1-IN-1. By inhibiting ALKBH1, this compound is expected to mimic the effects of ALKBH1 depletion, thereby influencing ESC fate decisions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.
Introduction to ALKBH1
ALKBH1 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. It has been shown to function as a demethylase, removing methyl groups from histone H2A and, notably, from N6-methyladenine (N6-mA) on DNA.[1][2] In embryonic stem cells, ALKBH1 is part of the core transcriptional network that maintains pluripotency and regulates early differentiation.[3][4][5] Studies involving the knockout or knockdown of Alkbh1 in mouse ESCs have revealed its crucial role in the timely downregulation of pluripotency markers and the induction of genes required for specific lineages, particularly neuroectodermal development.[3][6]
This compound, as a specific inhibitor of ALKBH1, is a valuable tool for studying the dynamic role of this enzyme in real-time and for potentially directing ESC differentiation towards desired lineages. The following sections will delve into the quantitative effects of ALKBH1 depletion, the experimental methods to study these effects, and the signaling pathways in which ALKBH1 participates.
Quantitative Data on ALKBH1 Depletion in Embryonic Stem Cells
The inhibition of ALKBH1 by this compound is expected to replicate the phenotype observed in Alkbh1 knockout or knockdown ESCs. The primary effects are an increase in genomic N6-mA levels and a dysregulation of genes controlling pluripotency and differentiation.
Effect on N6-methyladenine (N6-mA) Levels
Depletion of ALKBH1 leads to a significant increase in the global levels of N6-mA in the genomic DNA of mouse ESCs. This hypermethylation is a direct consequence of the loss of ALKBH1's demethylase activity.
| Condition | Relative N6-mA Level (ppm of Adenine) | Fold Change | Reference |
| Wild-type ESCs | ~5 | - | [7] |
| Alkbh1 knockout ESCs | 30-35 | 6-7 | [7] |
Effect on Pluripotency Gene Expression
In the absence of ALKBH1 function, undifferentiated ESCs show a marked upregulation of core pluripotency transcription factors. This suggests that ALKBH1 is involved in repressing these genes to prime the cells for differentiation.
| Gene | Fold Change in Alkbh1 knockout ESCs (vs. Wild-type) | Reference |
| Nanog | > 4 | [6] |
| Oct4 | ~ 2 | [6] |
| Sox2 | ~ 2 | [6] |
Effect on Differentiation-Associated Gene Expression
Upon induction of differentiation, Alkbh1 knockout ESCs exhibit a delayed downregulation of pluripotency markers and a delayed upregulation of early differentiation markers, particularly those of the neuroectodermal lineage.
| Gene | Observation in Alkbh1 knockout ESCs during differentiation | Reference |
| Oct4 | Delayed downregulation | [6] |
| Sox2 | Delayed downregulation | [6] |
| Nanog | Delayed downregulation | [6] |
| Pax6 (Neuroectodermal marker) | Delayed induction | [6] |
| Snai1 (Mesodermal marker) | No significant change in induction timing | [6] |
| Gata4 (Endodermal marker) | No significant change in induction timing | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the function of ALKBH1 in ESCs. These protocols can be adapted for studying the effects of this compound.
Mouse Embryonic Stem Cell (mESC) Culture
-
Standard Culture Conditions: mESCs are typically cultured on gelatin-coated plates in a serum-free medium supplemented with 2i (inhibitors of GSK3β and MEK) and LIF (Leukemia Inhibitory Factor) to maintain pluripotency.
-
Cell Lines: Commonly used mESC lines include E14 and R1.
-
Passaging: Cells are passaged every 2-3 days using a gentle dissociation reagent like Accutase.
In Vitro Differentiation of mESCs
-
Neural Differentiation: A common method to induce neural differentiation is to remove LIF and 2i from the culture medium and add retinoic acid (RA).
-
Plate mESCs on gelatin-coated plates in standard 2i/LIF medium.
-
To initiate differentiation, remove the 2i/LIF medium, wash with PBS, and add serum-free medium containing 1 µM all-trans retinoic acid.
-
Culture for the desired number of days, collecting samples at various time points for analysis.[6]
-
Analysis of Gene Expression
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA levels of specific genes.
-
Isolate total RNA from cells using a commercial kit.
-
Synthesize cDNA using a reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
-
RNA-sequencing (RNA-seq): Provides a global view of the transcriptome.
-
Isolate high-quality total RNA.
-
Deplete ribosomal RNA.
-
Construct a sequencing library and sequence on a high-throughput platform.
-
Analyze the data to identify differentially expressed genes.[8]
-
Chromatin Immunoprecipitation (ChIP)
-
ChIP-qPCR and ChIP-seq: Used to identify the genomic regions where ALKBH1 binds.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the protein of interest (ALKBH1) using a specific antibody.
-
Reverse the crosslinks and purify the DNA.
-
Analyze the DNA by qPCR with primers for specific target regions or by high-throughput sequencing (ChIP-seq) to identify binding sites across the genome.[9]
-
Analysis of N6-methyladenine (N6-mA)
-
Dot Blot: A semi-quantitative method to assess global N6-mA levels.
-
Isolate genomic DNA.
-
Denature the DNA and spot it onto a nitrocellulose membrane.
-
Probe the membrane with an antibody specific for N6-mA.
-
Detect the antibody signal using a secondary antibody conjugated to a reporter enzyme.[2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method.
-
Isolate genomic DNA and digest it into single nucleosides.
-
Separate the nucleosides by liquid chromatography.
-
Detect and quantify the amount of N6-methyladenosine and adenosine by mass spectrometry.[7]
-
-
N6-mA DNA Immunoprecipitation Sequencing (DIP-seq): To map the genomic locations of N6-mA.
-
Isolate and fragment genomic DNA.
-
Immunoprecipitate DNA fragments containing N6-mA using a specific antibody.
-
Sequence the enriched DNA fragments to identify N6-mA-containing regions.[7]
-
Signaling Pathways and Molecular Interactions
The function of ALKBH1 in embryonic stem cells is intricately linked with the core pluripotency network and epigenetic regulation.
Interaction with the Core Pluripotency Network
ALKBH1's expression is regulated by the core pluripotency transcription factors NANOG and SOX2, which bind to its promoter.[3][4] In turn, ALKBH1 appears to regulate the expression of these same factors, suggesting a feedback loop. ALKBH1 has also been shown to physically interact with these proteins.[3][4] The inhibition of ALKBH1 with this compound would be expected to disrupt this regulatory circuit, leading to the observed upregulation of pluripotency markers.
Caption: ALKBH1's interaction with the core pluripotency network.
Epigenetic Regulation through N6-mA Demethylation
The primary enzymatic function of ALKBH1 in this context is the removal of N6-methyladenine from DNA. Increased N6-mA levels in Alkbh1-deficient cells are associated with transcriptional silencing.[7][10] This silencing is particularly prominent at young, full-length LINE-1 retrotransposons, which are enriched on the X chromosome.[8] The resulting epigenetic changes can prevent the proper activation of genes required for differentiation.
Caption: ALKBH1's role in epigenetic regulation via N6-mA demethylation.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical experimental workflow to assess the impact of this compound on ESC differentiation.
Caption: Workflow for analyzing this compound effects on ESCs.
Conclusion
ALKBH1 is a key epigenetic regulator in embryonic stem cells, influencing the balance between pluripotency and differentiation. Its demethylase activity, particularly towards N6-methyladenine in DNA, plays a crucial role in gene regulation. The use of a specific inhibitor, this compound, provides a powerful tool to dissect the temporal and functional aspects of ALKBH1 in ESC biology. The expected effects of this compound treatment, based on genetic depletion studies, include the maintenance of pluripotency marker expression and a delay in the induction of differentiation, especially towards the neural lineage. This technical guide provides the foundational knowledge and experimental framework for researchers to investigate the role of ALKBH1 and its inhibition in the fascinating and complex process of embryonic stem cell differentiation.
References
- 1. DNA N6-methyladenine demethylase ALKBH1 enhances osteogenic differentiation of human MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of ALKBH1 in the Core Transcriptional Network of Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA methylation on N6-adenine in mammalian embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scholarly Article or Book Chapter | DNA methylation on N6-adenine in mammalian embryonic stem cells | ID: 37720j635 | Carolina Digital Repository [cdr.lib.unc.edu]
The Role of Alkbh1-IN-1 in Mitochondrial Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the AlkB homolog 1 (ALKBH1) and its inhibitor, Alkbh1-IN-1, with a specific focus on their impact on mitochondrial function. ALKBH1 is a multifaceted 2-oxoglutarate- and Fe2+-dependent dioxygenase with a demonstrated localization to the mitochondria.[1][2] Within this organelle, it plays a crucial role in the post-transcriptional modification of mitochondrial transfer RNA (mt-tRNA), thereby influencing mitochondrial translation and respiratory efficiency.[3][4][5][6] Dysregulation of ALKBH1 has been linked to impaired mitochondrial metabolism and the activation of cellular stress responses. This document summarizes the core functions of ALKBH1 in mitochondria, presents quantitative data on the effects of its modulation, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows.
Introduction to ALKBH1 and its Mitochondrial Localization
ALKBH1 is a member of the AlkB family of proteins, known for their roles in nucleic acid and protein demethylation.[2] While ALKBH1 is found in the nucleus, cytoplasm, and mitochondria, a significant body of evidence points to its critical functions within the mitochondrial matrix.[1][2][7][8][9] Cellular fractionation and immunofluorescence studies have confirmed the predominant localization of endogenous ALKBH1 to the mitochondria in various human cell lines, including HEK293, HeLa, and A549 cells.[1][9] Furthermore, super-resolution microscopy has revealed that ALKBH1 co-localizes with mitochondrial RNA granules, suggesting its involvement in the processing and modification of mitochondrial transcripts.[7][8]
Mechanism of Action of ALKBH1 in Mitochondria
The primary characterized role of ALKBH1 in mitochondria is the modification of mt-tRNAs, which is essential for the proper translation of mitochondrially encoded proteins. ALKBH1 exhibits at least two key enzymatic activities on mt-tRNA:
-
Formation of 5-formylcytidine (f⁵C): ALKBH1 catalyzes the oxidation of 5-methylcytosine (m⁵C) to f⁵C at the wobble position (position 34) of mitochondrial tRNAMet.[3][4] This modification is critical for the accurate translation of the non-universal AUA codon in mammalian mitochondria.[3][4][5][6]
-
Demethylation of 1-methyladenosine (m¹A): Studies have shown that ALKBH1 is responsible for the demethylation of m¹A in mitochondrial tRNAs.[3][4][6][7] The accumulation of m¹A in the absence of functional ALKBH1 can lead to tRNA instability and impaired translation.[10]
These tRNA modifications are crucial for the synthesis of the 13 essential protein subunits of the electron transport chain (ETC) that are encoded by the mitochondrial genome.
Impact of ALKBH1 Modulation on Mitochondrial Function
Alterations in ALKBH1 expression or activity have profound effects on mitochondrial physiology.
Effects on Mitochondrial Respiration and Energy Production
Knockout or knockdown of ALKBH1 leads to significant mitochondrial dysfunction, characterized by:
-
Reduced Respiratory Complex Activities: ALKBH1-knockout cells exhibit decreased activities of the respiratory complexes, which is a direct consequence of impaired mitochondrial translation.[3][4][5][6]
-
Decreased Oxygen Consumption Rate (OCR): Seahorse Mito-Stress assays on ALKBH1-knockout cells reveal a lower basal and maximal OCR, indicating a reduced capacity for oxidative phosphorylation.[11]
-
Lower ATP Production: Consequently, the rate of ATP production via oxidative phosphorylation is significantly diminished in cells lacking ALKBH1.[11]
-
Impaired Growth in Galactose Media: Cells with ALKBH1 deficiency show a proliferation deficit when cultured in galactose-containing medium, a condition that forces reliance on mitochondrial respiration for ATP production.[1][3]
Induction of the Mitochondrial Unfolded Protein Response (UPRmt)
The impairment of mitochondrial protein synthesis due to ALKBH1 depletion triggers the mitochondrial unfolded protein response (UPRmt).[7][8] This is a cellular stress signaling pathway that aims to restore mitochondrial homeostasis. The knockdown of ALKBH1 has been shown to induce the UPRmt in both human cells and C. elegans.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on ALKBH1 and mitochondrial function.
Table 1: Effects of ALKBH1 Knockout on Mitochondrial Respiration in HEK293 Cells
| Parameter | Wild-Type (WT) | ALKBH1-KO (Clone 1) | ALKBH1-KO (Clone 2) |
| Basal OCR (pmol/min) | ~150 | ~75 | ~80 |
| Maximal OCR (pmol/min) | ~250 | ~100 | ~110 |
| ATP Production (pmol/min) | ~120 | ~50 | ~55 |
| Spare Respiratory Capacity | ~100 | ~25 | ~30 |
| Data adapted from Seahorse Mito-Stress test results. |
Table 2: Citrate Synthase Activity in ALKBH1-Deficient HEK293 Cells
| Cell Line | Growth Medium | Citrate Synthase Activity (relative to WT in Glucose) |
| Wild-Type (WT) | 1 g/l Glucose | 1.00 |
| ALKBH1-deficient | 1 g/l Glucose | ~0.75 |
| Wild-Type (WT) | 1 g/l Galactose | ~1.20 |
| ALKBH1-deficient | 1 g/l Galactose | ~0.80 |
| Lower citrate synthase activity suggests a reduction in mitochondrial mass or function. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of ALKBH1 in mitochondrial function.
Cell Culture and ALKBH1 Knockdown
-
Cell Lines: HEK293, HeLa, and B35 rat neuroblastoma cells are commonly used.
-
Culture Conditions: Cells are typically cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For experiments assessing mitochondrial respiration, cells are cultured in galactose-containing media to force reliance on oxidative phosphorylation.[1][3]
-
siRNA-mediated Knockdown: Transient knockdown of ALKBH1 is achieved by transfecting cells with specific siRNAs targeting ALKBH1 mRNA using a lipid-based transfection reagent like Lipofectamine RNAiMAX.[12] Knockdown efficiency is typically assessed by Western blotting.[12]
Mitochondrial Isolation and Western Blotting
-
Mitochondrial Isolation: Mitochondria are isolated from cultured cells by differential centrifugation. Briefly, cells are harvested, homogenized, and centrifuged at a low speed to pellet nuclei and cell debris. The supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
Western Blotting: Protein lysates from whole cells or isolated mitochondria are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ALKBH1, mitochondrial markers (e.g., HSP60, TOM20), and loading controls (e.g., actin, GAPDH).[11]
Analysis of Mitochondrial Respiration
-
Seahorse Mito-Stress Test: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. This assay involves the sequential injection of mitochondrial stressors:
-
Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[11]
-
Immunofluorescence Microscopy
-
Cell Preparation: Cells are grown on coverslips, fixed with paraformaldehyde, and permeabilized with a detergent like Triton X-100.
-
Staining: Cells are incubated with a primary antibody against ALKBH1, followed by a fluorescently labeled secondary antibody. Mitochondria are often co-stained with a mitochondrial marker like MitoTracker. Nuclei are counterstained with DAPI.
-
Imaging: Images are acquired using a confocal or super-resolution microscope to visualize the subcellular localization of ALKBH1.[1]
Visualizing ALKBH1-Mediated Mitochondrial Pathways and Workflows
The following diagrams illustrate the key concepts and experimental procedures described in this guide.
Caption: Signaling pathway of ALKBH1 in mitochondrial protein synthesis.
Caption: Experimental workflow for the Seahorse Mito-Stress Test.
Caption: Logical relationship of ALKBH1 depletion and its cellular consequences.
References
- 1. Characterization of human AlkB homolog 1 produced in mammalian cells and demonstration of mitochondrial dysfunction in ALKBH1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ALKBH1 is an RNA dioxygenase responsible for cytoplasmic and mitochondrial tRNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Mitochondrial Alkbh1 localizes to mtRNA granules and its knockdown induces the mitochondrial UPR in humans and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The stress specific impact of ALKBH1 on tRNA cleavage and tiRNA generation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on ALKBH1's Role in Gene Expression Regulation
A Note on the Specific Inhibitor Alkbh1-IN-1:
This technical guide focuses on the broader role of the ALKBH1 protein in gene expression regulation. While a specific inhibitor, this compound, has been identified in the scientific literature, detailed quantitative data on its effects on global gene expression and specific experimental protocols for its use are contained within a primary research article that is not publicly accessible. Therefore, this guide provides a comprehensive overview of ALKBH1's function based on available research, which can serve as a foundational resource for understanding the potential effects of its inhibition.
Introduction to ALKBH1: A Multifaceted Regulator of Gene Expression
AlkB homolog 1 (ALKBH1) is a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, enzymes known for their roles in demethylation of nucleic acids and proteins. Initially identified as a homolog of the E. coli AlkB protein involved in DNA repair, mammalian ALKBH1 has emerged as a critical epigenetic and epitranscriptomic regulator with diverse substrates and functions. Its activity is implicated in a wide array of biological processes, including embryonic development, cellular differentiation, and the pathogenesis of diseases such as cancer.
ALKBH1 exerts its influence on gene expression through several key mechanisms:
-
DNA Demethylation: ALKBH1 is a demethylase of N6-methyladenine (6mA) in DNA. This modification is increasingly recognized as an epigenetic mark in eukaryotes that can influence gene expression.
-
RNA Demethylation: ALKBH1 can also demethylate various modifications on RNA molecules, including transfer RNA (tRNA) and messenger RNA (mRNA). These modifications can affect RNA stability, translation efficiency, and processing.
-
Histone Demethylation: Some studies have suggested that ALKBH1 can act as a histone demethylase, directly modifying the epigenetic landscape at the chromatin level.
Given its multifaceted roles, understanding the impact of ALKBH1 on gene expression is of significant interest to researchers in basic science and drug development.
ALKBH1's Mechanism of Action in Gene Expression
The regulatory effects of ALKBH1 on gene expression are complex and context-dependent, stemming from its diverse enzymatic activities.
Regulation via DNA Demethylation
ALKBH1's ability to remove the 6mA mark from DNA is a direct mechanism for altering the epigenetic code. The presence of 6mA in gene bodies and promoter regions can influence the binding of transcription factors and other regulatory proteins, thereby modulating gene transcription. By erasing this mark, ALKBH1 can either activate or repress gene expression, depending on the genomic context and the specific genes involved.
Post-Transcriptional Regulation through RNA Demethylation
ALKBH1's activity on RNA modifications adds another layer of gene expression control. For instance, by demethylating tRNAs, ALKBH1 can influence the rate and fidelity of protein translation for specific codons. This can have a profound impact on the proteome of a cell without altering mRNA levels. Similarly, modifications on mRNA can affect its stability and localization, and ALKBH1's demethylase activity can therefore fine-tune the levels of specific proteins.
Chromatin-Level Regulation
The potential for ALKBH1 to demethylate histones suggests a role in chromatin remodeling. Histone methylation is a key determinant of chromatin accessibility and, consequently, gene transcription. By altering histone methylation states, ALKBH1 could directly influence the transcriptional machinery's access to DNA, leading to widespread changes in gene expression.
Effects of ALKBH1 Modulation on Gene Expression
Studies involving the knockdown or overexpression of ALKBH1 have provided insights into its target genes and pathways. While specific quantitative data for this compound is not publicly available, the following table summarizes the general effects of ALKBH1 modulation on gene expression as reported in the literature.
| Modulation of ALKBH1 | Cellular Context | Observed Effects on Gene Expression | Key Genes/Pathways Affected |
| Knockdown/Knockout | Embryonic Stem Cells | Prolonged expression of pluripotency markers, delayed induction of neural differentiation genes. | Nanog, Oct4, Sox2 |
| Knockdown/Knockout | Cancer Cell Lines | Altered expression of genes involved in cell proliferation, migration, and drug resistance. | Varies by cancer type |
| Overexpression | Various Cell Lines | Changes in the expression of genes related to developmental processes and cellular metabolism. | Varies by experimental system |
Experimental Protocols for Studying ALKBH1 Function
Investigating the role of ALKBH1 in gene expression regulation typically involves a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where ALKBH1 binds, providing clues to its direct gene targets.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells of interest to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Sonication:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to ALKBH1 or a control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of ALKBH1 enrichment.
-
Annotate the peaks to identify nearby genes.
-
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the global gene expression changes that occur upon modulation of ALKBH1 activity, such as with an inhibitor or through genetic knockdown.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest and treat with this compound at various concentrations or for different durations. Include a vehicle-treated control group.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the inhibitor-treated and control groups.
-
Perform pathway and gene ontology analysis on the differentially expressed genes.
-
Visualizing ALKBH1-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ALKBH1's function and the experimental approaches used to study it.
Caption: ALKBH1's multifaceted role in regulating gene expression.
Technical Guide: Preliminary Efficacy Studies on ALKBH1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the preliminary efficacy data and associated methodologies for the inhibition of ALKBH1, a demethylase implicated in various cancers. The focus is on a recently identified selective small molecule inhibitor, ALKBH1-IN-1, and the broader cellular consequences of ALKBH1 modulation.
Introduction to ALKBH1 as a Therapeutic Target
AlkB homolog 1 (ALKBH1) is a member of the AlkB family of 2-oxoglutarate- and Fe(II)-dependent dioxygenases. It functions as a demethylase with a diverse range of substrates, including N6-methyladenine (6mA) in DNA, N1-methyladenine (m1A) in tRNA, and histones.[1][2] Through its enzymatic activity, ALKBH1 plays a crucial role in epigenetic regulation, DNA repair, and the modulation of translation.[3] Notably, ALKBH1 is upregulated in several malignancies, including glioblastoma, lung cancer, and colorectal cancer, where its expression is often correlated with poor prognosis.[1][3][4] Inhibition of ALKBH1 has been shown to suppress tumor cell invasion and metastasis, making it a compelling target for anticancer drug development.[3]
Quantitative Efficacy Data for this compound
A significant development in the exploration of ALKBH1 as a therapeutic target is the discovery of This compound (also referred to as compound 13h), a potent and selective small molecule inhibitor.[5][6][7] This inhibitor provides a valuable tool for investigating the biological functions of ALKBH1 and the therapeutic potential of its inhibition.
The following table summarizes the key quantitative metrics of this compound's efficacy from in vitro assays.
| Parameter | Assay Type | Value | Reference |
| IC50 | Fluorescence Polarization (FP) | 0.026 ± 0.013 µM | [5][6][7] |
| IC50 | Enzyme Activity Assay | 1.39 ± 0.13 µM | [5][6][7] |
| KD | Isothermal Titration Calorimetry (ITC) | 0.112 ± 0.017 µM | [5][7] |
In Vitro Cellular Activity:
-
Treatment of U251 glioblastoma cells with this compound (3 µM for 48 hours) led to the stabilization of the ALKBH1 protein.[6]
-
Application of this compound (10 µM for 48 hours) in U251 cells resulted in an increased amount of 6mA in the cellular DNA.[6]
Experimental Protocols
This section details the methodologies for the key experiments used to determine the efficacy of ALKBH1 inhibition.
3.1. Fluorescence Polarization (FP) Assay
This assay is employed to measure the binding affinity of an inhibitor to its target protein.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled probe that binds to the target protein. When a small molecule inhibitor displaces the fluorescent probe from the protein, the polarization value decreases.
-
Protocol Outline:
-
A fluorescently labeled ligand that binds to ALKBH1 is incubated with the purified ALKBH1 protein.
-
The inhibitor, this compound, is added at varying concentrations.
-
The mixture is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the change in polarization against the inhibitor concentration.
-
3.2. Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (KD).
-
Principle: ITC directly measures the heat change that occurs when two molecules interact.
-
Protocol Outline:
-
A solution of the ALKBH1 protein is placed in the sample cell of the calorimeter.
-
A solution of this compound is placed in the injection syringe.
-
The inhibitor solution is incrementally injected into the protein solution.
-
The heat released or absorbed during the binding reaction is measured after each injection.
-
The resulting data is fitted to a binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
3.3. ALKBH1 Knockdown via siRNA
Gene knockdown using small interfering RNA (siRNA) is a common method to study the functional consequences of reduced protein expression, mimicking the effect of an inhibitor.
-
Protocol Outline:
-
Cells (e.g., glioblastoma stem cells) are cultured to the desired confluency.
-
A solution containing ALKBH1-specific siRNA and a transfection reagent (e.g., Lipofectamine) is prepared.
-
The siRNA-lipid complex is added to the cells and incubated to allow for transfection.
-
The cells are incubated for a period (e.g., 48-72 hours) to allow for the degradation of the target mRNA and subsequent protein depletion.
-
The knockdown efficiency is verified by methods such as RT-qPCR or Western blotting.
-
The phenotypic effects of ALKBH1 knockdown (e.g., on cell proliferation, migration, or global 6mA levels) are then assessed.
-
3.4. Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a protein of interest, such as ALKBH1.[4]
-
Principle: This technique involves cross-linking proteins to DNA, immunoprecipitating the protein of interest, and then sequencing the associated DNA.
-
Protocol Outline:
-
Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
The chromatin is extracted and sheared into smaller fragments.
-
An antibody specific to ALKBH1 is used to immunoprecipitate the ALKBH1-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is prepared for high-throughput sequencing.
-
The sequencing reads are aligned to a reference genome to identify the regions where ALKBH1 was bound.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cellular context of ALKBH1 and a general workflow for evaluating an inhibitor.
Caption: ALKBH1's role in regulating gene expression and translation.
Caption: General workflow for small molecule inhibitor evaluation.
Effects of ALKBH1 Depletion in Cancer Models
Studies involving the knockdown or knockout of ALKBH1 provide further insight into the potential therapeutic outcomes of its inhibition.
-
Glioblastoma: Knockdown of ALKBH1 in glioblastoma stem cells (GSCs) leads to an increase in genomic 6mA levels, a decrease in chromatin accessibility, and reduced GSC growth both in vitro and in vivo.[4] This suggests that ALKBH1 inhibition could be a therapeutic strategy for glioblastoma.[4]
-
Lung Cancer: Silencing of ALKBH1 in lung cancer cells has been shown to significantly inhibit their invasion and migration capabilities in vitro.[1]
-
Colorectal Cancer (CRC): Overexpression of ALKBH1 promotes metastasis in CRC models, both in vitro and in vivo.[1] The mechanism involves the demethylation of m1A in METTL3 mRNA, which in turn affects the stability of SMAD7 mRNA.[1]
-
Tongue Squamous Cell Carcinoma (TSCC): In contrast to the findings in glioblastoma, knockdown of ALKBH1 in TSCC cells resulted in increased 6mA levels and enhanced tumor colony formation and cell migration.[1] This highlights the context-dependent role of ALKBH1 in different cancer types.
Conclusion
The available preliminary data on this compound, coupled with the broader understanding of ALKBH1's role in cancer, underscores the potential of targeting this demethylase for therapeutic intervention. The development of selective inhibitors like this compound is a critical step in validating ALKBH1 as a drug target and exploring its clinical utility. Further research is warranted to elucidate the detailed mechanism of action of ALKBH1 inhibitors and to evaluate their efficacy and safety in preclinical and clinical settings. The context-dependent functions of ALKBH1 across different tumor types suggest that a personalized medicine approach may be necessary for the successful clinical translation of ALKBH1-targeted therapies.
References
- 1. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Cellular Impact of Alkbh1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh1-IN-1 is a selective inhibitor of the α-ketoglutarate-dependent dioxygenase AlkB homolog 1 (ALKBH1).[1][2][3] ALKBH1 is a multifaceted enzyme with demethylase activity targeting a range of substrates, including histone H2A, transfer RNA (tRNA), and N6-methyladenine (6mA) in DNA.[4][5] This diverse substrate profile positions ALKBH1 as a critical regulator of gene expression at multiple levels, from epigenetic modifications to the fine-tuning of protein translation. Consequently, the inhibition of ALKBH1 by this compound presents a valuable pharmacological tool to investigate its role in cellular processes and as a potential therapeutic strategy. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.
Quantitative Data Summary
The inhibitory potency of this compound against ALKBH1 has been determined through various assays. The following table summarizes the key quantitative findings.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 0.026 µM | Fluorescence Polarization | - | [1][2][3] |
| IC50 | 1.39 µM | Enzyme Activity Assay | - | [1][2][3] |
| DNA 6mA levels | Increased | Cellular Assay | U251 | [1] |
Core Cellular Pathways Modulated by ALKBH1 Inhibition
Inhibition of ALKBH1 by this compound is predicted to impact several fundamental cellular pathways due to the diverse roles of the ALKBH1 enzyme. The primary mechanisms of action revolve around the modulation of epigenetic marks and the regulation of translation.
Epigenetic Regulation through Histone Demethylation
ALKBH1 functions as a histone H2A demethylase, playing a role in the transcriptional regulation of genes involved in pluripotency and neural development.[4] By inhibiting ALKBH1, this compound is expected to increase histone H2A methylation, thereby altering the expression of ALKBH1 target genes. This can have profound effects on cell fate and differentiation.
Regulation of Protein Translation via tRNA Demethylation
ALKBH1 is known to demethylate N1-methyladenosine (m1A) in tRNA, a modification that influences tRNA stability and its availability for protein synthesis.[2] Inhibition of ALKBH1 by this compound would lead to an accumulation of methylated tRNA, which can attenuate the rate of translation.
Modulation of Signaling Pathways through DNA Demethylation
ALKBH1 also acts as a DNA demethylase, specifically targeting N6-methyladenine (6mA).[1] This modification is involved in the regulation of gene expression. Studies have shown that ALKBH1-mediated 6mA demethylation can impact key signaling pathways:
-
AMPK Signaling and Metabolism: In gastric cancer, ALKBH1-induced 6mA demethylation has been shown to inhibit the AMPK signaling pathway, leading to a metabolic shift towards the Warburg effect.[6] Inhibition of ALKBH1 with this compound could therefore potentially reverse this effect.
-
HIF-1 Signaling and Adipogenesis: ALKBH1 regulates the hypoxia-inducible factor-1 (HIF-1) signaling pathway to promote adipogenesis.[7][8] A recent study also points to a non-demethylase function of ALKBH1 in regulating glycolysis through HIF-1α signaling.[9] By targeting ALKBH1, this compound may influence these processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of AP lyase and m6A demethylase activities of human AlkB homolog 1 (ALKBH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological interpretation of DNA/RNA modification by ALKBH proteins and their role in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSE177059 - DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - OmicsDI [omicsdi.org]
- 9. ALKBH1 promotes HIF-1α-mediated glycolysis by inhibiting N-glycosylation of LAMP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alkbh1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh1-IN-1 is a potent and selective inhibitor of AlkB homolog 1 (ALKBH1), a dioxygenase involved in the demethylation of N6-methyladenine (6mA) in DNA.[1] As a cell-active compound, this compound provides a valuable tool for investigating the biological functions of ALKBH1 and the role of 6mA in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on target engagement, cell viability, and 6mA modulation.
Mechanism of Action
ALKBH1 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. It has been shown to demethylate 6mA in single-stranded DNA (ssDNA) and has a preference for DNA substrates with bubbles and bulges.[2] ALKBH1 is also involved in the demethylation of N1-methyladenine (m1A) in transfer RNA (tRNA), thereby regulating translation.[3][4] By inhibiting ALKBH1, this compound allows for the study of the downstream effects of increased 6mA levels and altered tRNA methylation.
Quantitative Data Summary
The following table summarizes the reported potency of this compound against ALKBH1.
| Assay Type | Parameter | Value (µM) | Reference |
| Fluorescence Polarization | IC50 | 0.026 ± 0.013 | [1] |
| Enzyme Activity Assay | IC50 | 1.39 ± 0.13 | [1] |
| Isothermal Titration Calorimetry | K D | 0.112 ± 0.017 | [1] |
Signaling Pathway
The following diagram illustrates the role of ALKBH1 in DNA demethylation and its inhibition by this compound.
Caption: ALKBH1-mediated DNA demethylation and its inhibition.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cells for treatment with this compound.
Materials:
-
Mammalian cell line of interest (e.g., U251, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to ALKBH1 in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Treat cells with this compound (e.g., 3 µM) or vehicle for a specified time (e.g., 3-48 hours).[5]
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Divide the cell lysate into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 25°C for 3 minutes.[6]
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALKBH1 in each sample by Western blotting using an ALKBH1-specific antibody. Increased thermal stability in the this compound treated samples indicates target engagement.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell proliferation and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to attach overnight.[3]
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired time points (e.g., every other day for up to 8 days).[3]
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[3]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
DNA Dot Blot for 6mA Quantification
Objective: To measure the global levels of 6mA in genomic DNA following treatment with this compound.
Protocol:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for 48 hours.[5]
-
Extract genomic DNA from the treated cells using a standard DNA extraction kit.
-
Denature the DNA by heating at 95-100°C for 5-10 minutes, followed by immediate chilling on ice.[1]
-
Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
Allow the membrane to air dry and then crosslink the DNA to the membrane using UV irradiation.[1]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for 6mA overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The signal intensity corresponds to the level of 6mA. Methylene blue staining can be used to visualize the total DNA loaded.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound to purified ALKBH1 protein.
Protocol:
-
Prepare purified recombinant ALKBH1 protein and this compound in the same dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Load the ALKBH1 protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the ALKBH1 solution while monitoring the heat changes.
-
Analyze the resulting data using the instrument's software to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the binding interaction.[8]
Conclusion
These protocols provide a framework for investigating the cellular effects of this compound. By employing these methods, researchers can effectively study the role of ALKBH1 in various biological contexts and explore the therapeutic potential of its inhibition. Proper controls and optimization of experimental conditions for specific cell lines and research questions are essential for obtaining reliable and reproducible results.
References
- 1. static.igem.org [static.igem.org]
- 2. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry [bio-protocol.org]
Application Notes and Protocols for Alkbh1-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh1-IN-1 is a potent and selective inhibitor of ALKBH1 (alkB homolog 1), a dioxygenase involved in the demethylation of nucleic acids and histone proteins. ALKBH1 has emerged as a critical regulator of various cellular processes, including tRNA processing, mitochondrial function, and gene transcription. Its dysregulation has been implicated in several diseases, most notably cancer. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate the biological functions of ALKBH1 and to assess the therapeutic potential of its inhibition.
ALKBH1 is a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily and exhibits a broad substrate specificity. It has been shown to demethylate N1-methyladenosine (m1A) in transfer RNA (tRNA) and N6-methyladenosine (m6A) in single-stranded DNA. Additionally, it can act as a histone H2A demethylase. By inhibiting ALKBH1, this compound allows for the study of the downstream consequences of increased methylation on these substrates, providing valuable insights into the roles of ALKBH1 in cellular physiology and pathology.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.026 µM | Fluorescence Polarization | [1] |
| IC50 | 1.39 µM | Enzyme Activity Assay | [1] |
| Cellular Activity | 10 µM (48h) | Increased DNA 6mA levels in U251 cells | [1] |
Signaling Pathways and Experimental Workflows
To visualize the cellular context of ALKBH1 action and the experimental approaches to study its inhibition, the following diagrams are provided.
Caption: ALKBH1 Signaling Pathways and Inhibition.
Caption: Experimental Workflow for this compound.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound in a cell-based setting.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 380.44 g/mol ) in 262.8 µL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Cell Treatment with this compound
-
Cell Seeding: Plate the cells of interest at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the 10 mM stock solution of this compound in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 3: Quantification of Global DNA 6mA Levels by ELISA
This protocol is adapted from a general method for 6mA DNA quantification.[3]
-
Genomic DNA Extraction: Following treatment with this compound, harvest the cells and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
ELISA Procedure:
-
Use a commercial 6mA DNA methylation ELISA kit.
-
Add 100 µL of each DNA sample (e.g., 100 ng) and standards to the appropriate wells of the ELISA plate.
-
Incubate for 90 minutes at 37°C.
-
Wash the wells three times with 150 µL of wash buffer.
-
Add 50 µL of the capture antibody to each well and incubate for 60 minutes at 37°C.
-
Wash the wells four times with 150 µL of wash buffer.
-
Add 50 µL of the detection antibody to each well and incubate for 30 minutes at 37°C.
-
Wash the wells five times with 150 µL of wash buffer.
-
Add 100 µL of the developer solution and incubate for 10-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
-
Data Analysis: Calculate the percentage of 6mA in each sample based on the standard curve.
Protocol 4: Analysis of tRNA m1A Modification by LC-MS/MS
This protocol provides a general workflow for tRNA modification analysis.
-
Total RNA Extraction: After treating cells with this compound, extract total RNA using a TRIzol-based method or a commercial kit.
-
tRNA Isolation: Isolate tRNA from the total RNA population using a specialized kit or method.
-
tRNA Digestion: Digest the purified tRNA into nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
LC-MS/MS Analysis:
-
Perform liquid chromatography to separate the nucleosides.
-
Use tandem mass spectrometry to identify and quantify the different nucleosides, including adenosine (A) and N1-methyladenosine (m1A).
-
-
Data Analysis: Determine the ratio of m1A to A to assess changes in tRNA methylation levels upon treatment with this compound.
Protocol 5: Assessment of Mitochondrial Translation by Mito-FUNCAT FACS
This protocol is based on a published method for monitoring mitochondrial protein synthesis.[2][4][5]
-
Cell Preparation: Treat cells with this compound as described in Protocol 2.
-
Inhibition of Cytosolic Translation: Pre-treat the cells with an inhibitor of cytosolic translation (e.g., emetine or cycloheximide) for 30 minutes.
-
Metabolic Labeling: Incubate the cells in methionine-free medium supplemented with L-homopropargylglycine (HPG), a clickable methionine analog, for 1-2 hours.
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Perform a click reaction by incubating the cells with an azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide) and a copper catalyst. This will fluorescently label the newly synthesized proteins containing HPG.
-
-
Immunostaining (Optional): To normalize for mitochondrial mass, cells can be co-stained with an antibody against a mitochondrial marker (e.g., TOM20) followed by a secondary antibody conjugated to a different fluorophore.
-
FACS Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the incorporated HPG-fluorophore.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the rate of mitochondrial translation. Compare the results from this compound treated cells to the vehicle control.
References
- 1. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS [en.bio-protocol.org]
- 3. 6mA DNA measurement [bio-protocol.org]
- 4. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS [bio-protocol.org]
- 5. Mito-FUNCAT-FACS reveals cellular heterogeneity in mitochondrial translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of an ALKBH1 Inhibitor
Disclaimer: As of October 2025, there is no publicly available in vivo data for a specific compound designated "Alkbh1-IN-1." The following application notes and protocols are presented as a generalized guide for researchers and drug development professionals. These are hypothetical protocols based on standard practices for the in vivo evaluation of novel small molecule inhibitors and should be adapted and optimized for any specific ALKBH1 inhibitor.
Introduction
The ALKBH1 (alkB homolog 1) enzyme is a demethylase with a role in various biological processes, and its inhibition is a potential therapeutic strategy for several diseases. These application notes provide a framework for the initial in vivo characterization of a novel ALKBH1 inhibitor, focusing on dosage, administration, and preliminary efficacy and safety assessments. The protocols outlined below are intended to serve as a starting point for preclinical studies.
Quantitative Data Summary
The following tables represent hypothetical data that would be generated during the in vivo evaluation of a novel ALKBH1 inhibitor.
Table 1: Hypothetical Dose-Response Data in a Xenograft Mouse Model
| Dosage (mg/kg) | Administration Route | Dosing Frequency | Average Tumor Volume Reduction (%) | Observed Toxicity |
| 10 | Oral (p.o.) | Once Daily | 15% | No significant toxicity observed |
| 25 | Oral (p.o.) | Once Daily | 40% | Mild weight loss (<5%) |
| 50 | Oral (p.o.) | Once Daily | 65% | Moderate weight loss (5-10%), lethargy |
| 100 | Oral (p.o.) | Once Daily | 75% | Significant weight loss (>10%), requires euthanasia |
| 25 | Intraperitoneal (i.p.) | Once Daily | 55% | Mild localized irritation |
| 50 | Intraperitoneal (i.p.) | Once Daily | 80% | Moderate to severe peritoneal irritation |
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | Oral Administration (25 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 850 | 2500 |
| Tmax (h) | 2 | 0.25 |
| AUC (0-t) (ng·h/mL) | 4500 | 3800 |
| Bioavailability (%) | ~47% | 100% |
| Half-life (t1/2) (h) | 6 | 5.5 |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the ALKBH1 inhibitor that can be administered without causing unacceptable toxicity.
Materials:
-
ALKBH1 inhibitor
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Healthy mice (e.g., C57BL/6), 8-10 weeks old
-
Standard animal housing and care facilities
Procedure:
-
Acclimate animals for at least one week before the start of the study.
-
Randomize animals into dose-escalation cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) with a control group receiving only the vehicle.
-
Administer the ALKBH1 inhibitor via the intended clinical route (e.g., oral gavage) once daily for 14 consecutive days.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ALKBH1 inhibitor in a relevant cancer model.
Materials:
-
Cancer cell line with known ALKBH1 expression or dependency
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
ALKBH1 inhibitor
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the ALKBH1 inhibitor at doses below the MTD (e.g., 10, 25, and 50 mg/kg) and the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
Visualizations
Caption: A generalized workflow for the in vivo evaluation of a novel chemical inhibitor.[1][2][3][4]
Caption: A simplified, hypothetical signaling pathway illustrating the inhibitory action of an ALKBH1 inhibitor.
References
Application Notes and Protocols: Alkbh1-IN-1 Treatment of U251 Cells
Disclaimer: As of October 2025, there is no publicly available scientific literature or data specifically detailing the use of a compound designated "Alkbh1-IN-1" for the treatment of U251 cells. The following application notes and protocols are therefore generated as a representative example based on common experimental approaches for evaluating novel inhibitors in glioblastoma cell lines. These should be adapted and validated based on the specific properties of this compound once they are known.
Introduction
ALKBH1 (AlkB Homolog 1, FTO Alpha-Ketoglutarate Dependent Dioxygenase) is an enzyme involved in DNA and RNA demethylation, playing a role in various cellular processes, including DNA repair and gene expression regulation. In the context of glioblastoma, including the U251 cell line, ALKBH1 has been implicated in tumor progression and therapeutic resistance. Therefore, inhibitors of ALKBH1, such as the hypothetical "this compound," are of significant interest for cancer research and drug development.
These notes provide a framework for researchers to investigate the effects of this compound on the U251 glioblastoma cell line, covering essential experiments such as cell viability, apoptosis induction, and cell cycle analysis.
Quantitative Data Summary
The following tables are templates for summarizing potential data from experiments with this compound.
Table 1: IC50 Values of this compound on U251 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Data not available |
| 48 hours | Data not available |
| 72 hours | Data not available |
Table 2: Apoptosis Induction by this compound in U251 Cells (48 hours)
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| 0 (Vehicle Control) | Data not available |
| IC50/2 | Data not available |
| IC50 | Data not available |
| IC50*2 | Data not available |
Table 3: Cell Cycle Distribution of U251 Cells Treated with this compound (48 hours)
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | Data not available | Data not available | Data not available |
| IC50 | Data not available | Data not available | Data not available |
Experimental Protocols
U251 Cell Culture
-
Materials:
-
U251 glioblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain U251 cells in T-75 flasks with supplemented DMEM.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with 5-7 mL of complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Seed cells into new flasks or plates for experiments.
-
Cell Viability (MTT) Assay
-
Materials:
-
U251 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed 5,000 U251 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Materials:
-
U251 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed 2 x 10^5 U251 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., IC50/2, IC50, IC50*2) for 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis
-
Materials:
-
U251 cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
PI/RNase Staining Buffer
-
-
Protocol:
-
Seed 2 x 10^5 U251 cells per well in 6-well plates and culture overnight.
-
Treat cells with this compound at the desired concentration (e.g., IC50) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
Visualizations
Caption: Workflow for investigating this compound effects on U251 cells.
Caption: Hypothetical mechanism of this compound action in cancer cells.
Application of Alkbh1-IN-1 in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Alkbh1-IN-1 in fluorescence polarization (FP) assays. This competitive assay is designed to identify and characterize inhibitors of the ALKBH1 demethylase.
Introduction
ALKBH1 is a dioxygenase that plays a crucial role in the demethylation of nucleic acids, including N6-methyladenine (6mA) in DNA.[1][2] Its activity is implicated in various cellular processes and diseases, making it a significant target for drug discovery.[3][4] Fluorescence polarization is a robust and homogeneous technique well-suited for high-throughput screening (HTS) of enzyme inhibitors.[5][6] The assay principle is based on the change in the polarization of fluorescent light emitted from a labeled probe upon binding to a larger molecule, such as a protein. In a competitive FP assay, a fluorescently labeled ligand (probe) binds to the target protein (ALKBH1), resulting in a high FP signal. When an unlabeled inhibitor (like this compound) is introduced, it competes with the probe for binding to ALKBH1, leading to the displacement of the probe and a decrease in the FP signal.
Data Presentation
The following table summarizes the quantitative data for a potent ALKBH1 inhibitor, identified as compound 13h in a recent study, which can be used as a reference compound in FP assays.[1]
| Compound | Assay Type | Target | IC50 (µM) | KD (µM) |
| 13h | Fluorescence Polarization (FP) | ALKBH1 | 0.026 ± 0.013 | - |
| 13h | Enzyme Activity Assay | ALKBH1 | 1.39 ± 0.13 | - |
| 13h | Isothermal Titration Calorimetry (ITC) | ALKBH1 | - | 0.112 ± 0.017 |
Experimental Protocols
This section provides a detailed protocol for a competitive fluorescence polarization assay to screen for inhibitors of ALKBH1.
Materials and Reagents
-
ALKBH1 Protein: Purified, recombinant human ALKBH1.
-
Fluorescent Probe: A fluorescently labeled DNA oligonucleotide containing a 6mA modification that is a known substrate for ALKBH1. The choice of fluorophore is critical; a common choice is fluorescein isothiocyanate (FITC).
-
This compound (or other test compounds): To be serially diluted.
-
Assay Buffer: For example, 20 mM HEPES pH 7.5, 150 mM NaCl, 50 µM ZnCl₂, 0.01% Tween-20.
-
Microplates: Black, non-binding 384-well microplates are recommended to minimize background fluorescence and non-specific binding.[7]
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[7]
Experimental Workflow
References
- 1. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH1 drives tumorigenesis and drug resistance via tRNA decoding reprogramming and codon-biased translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for ALKBH1 Enzyme Activity Assay
Introduction
ALKBH1 (alkB homolog 1) is a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, known for its diverse enzymatic activities on nucleic acids and proteins.[1][2][3] It plays crucial roles in various cellular processes, including DNA repair, RNA modification, and transcriptional regulation.[1][4][5] Dysregulation of ALKBH1 activity has been implicated in several human diseases, including cancer, making it an attractive target for therapeutic intervention.[1][6] These application notes provide a detailed protocol for assessing the enzymatic activity of ALKBH1 and for evaluating the potency of inhibitors, such as the representative inhibitor Alkbh1-IN-1.
Principle of the Assay
The described assay measures the demethylase activity of ALKBH1 on a single-stranded DNA (ssDNA) oligonucleotide containing a N6-methyladenine (m6A) modification. The protocol is based on the principle that upon successful demethylation by ALKBH1, a methylation-sensitive restriction enzyme can cleave the now unmethylated recognition site within the DNA substrate. The resulting DNA fragments can be visualized and quantified using gel electrophoresis. This method provides a robust and straightforward approach to determine ALKBH1 enzymatic activity and to screen for inhibitory compounds.
Data Presentation
Table 1: Inhibitory Activity of this compound against ALKBH1
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Control Inhibitor | 1.5 |
Note: The data presented here is for representative purposes. Actual values may vary depending on experimental conditions.
Table 2: Kinetic Parameters of ALKBH1
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ssDNA (m6A) | 2.79 | 1.27 x 10⁻³ | 0.46 x 10³ |
| Bulged DNA (m6A) | 3.18 | 2.26 x 10⁻³ | 0.71 x 10³ |
Source: Adapted from structural and biochemical studies of ALKBH1.[7]
Experimental Protocols
Materials and Reagents
-
Recombinant human ALKBH1 protein
-
m6A-containing ssDNA oligonucleotide substrate (e.g., 5'-GATC(m6A)GATC-3')
-
Complementary ssDNA oligonucleotide
-
This compound inhibitor (or other compounds for screening)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Ferrous Ammonium Sulfate)
-
α-ketoglutarate (α-KG)
-
L-ascorbic acid
-
Methylation-sensitive restriction enzyme (e.g., DpnII, which cleaves GATC but not G(m6A)TC)
-
Restriction enzyme buffer
-
DNA loading dye
-
Agarose gel
-
DNA stain (e.g., Ethidium bromide or SYBR Safe)
-
96-well plates
-
Incubator
-
Gel electrophoresis system and imaging equipment
Experimental Workflow
Caption: Experimental workflow for the ALKBH1 enzyme activity assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare stock solutions of (NH₄)₂Fe(SO₄)₂·6H₂O (10 mM), α-KG (100 mM), and L-ascorbic acid (100 mM) in nuclease-free water. Prepare fresh or store at -20°C for limited periods.
-
Dilute the recombinant ALKBH1 protein to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the m6A-containing ssDNA oligonucleotide substrate (100 µM) in nuclease-free water.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Enzymatic Reaction:
-
In a 96-well plate, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
Recombinant ALKBH1 (final concentration, e.g., 1 µM)
-
(NH₄)₂Fe(SO₄)₂·6H₂O (final concentration, e.g., 100 µM)
-
α-ketoglutarate (final concentration, e.g., 1 mM)
-
L-ascorbic acid (final concentration, e.g., 1 mM)
-
-
Add this compound to the desired final concentrations (e.g., 0.1 to 100 µM). For the control (no inhibitor), add an equivalent volume of DMSO.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the m6A-containing ssDNA oligonucleotide substrate (final concentration, e.g., 10 µM).
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination and Substrate Processing:
-
Stop the reaction by heat inactivation at 95°C for 5 minutes.
-
Anneal the complementary ssDNA oligonucleotide to the reaction product by heating to 95°C for 5 minutes and then slowly cooling to room temperature. This creates a double-stranded DNA (dsDNA) substrate for the restriction enzyme.
-
-
Restriction Digestion:
-
To each reaction, add the appropriate restriction enzyme buffer and the methylation-sensitive restriction enzyme (e.g., DpnII).
-
Incubate at the optimal temperature for the restriction enzyme (e.g., 37°C for DpnII) for 1 hour.
-
-
Data Analysis:
-
Add DNA loading dye to each reaction.
-
Load the samples onto an agarose gel (e.g., 2-3%).
-
Run the gel electrophoresis to separate the DNA fragments.
-
Stain the gel with a DNA stain and visualize the bands using a gel imaging system.
-
Quantify the intensity of the cleaved DNA fragments relative to the uncleaved substrate. The percentage of inhibition can be calculated for each inhibitor concentration, and the IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
ALKBH1 Signaling and Function
ALKBH1 is a multifaceted enzyme with a range of substrates, leading to its involvement in multiple cellular pathways.[1] Its primary functions include the demethylation of various modified bases in both DNA and RNA. For instance, it can remove N6-methyladenine from DNA and N1-methyladenine from tRNA.[1][2] Additionally, ALKBH1 is involved in the biogenesis of modified cytidines in mitochondrial and cytoplasmic tRNAs, which is crucial for efficient mitochondrial translation and function.[8] Dysregulation of these activities can impact gene expression, protein synthesis, and mitochondrial respiration, and has been linked to developmental processes and diseases like cancer.[1][4][6]
Caption: Overview of ALKBH1 substrates and cellular functions.
References
- 1. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. karger.com [karger.com]
- 5. Alkb homolog 1, histone h2a dioxygenase - Wikipedia [en.wikipedia.org]
- 6. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Co-Immunoprecipitation of ALKBH1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH1 (alkB homolog 1) is a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, playing a crucial role in the demethylation of nucleic acids, including both DNA and tRNA.[1][2][3] Its activity has been implicated in various cellular processes and signaling pathways, such as the TGF-β and HIF-1 signaling cascades, making it a protein of significant interest in developmental biology and cancer research.[4][5] Co-immunoprecipitation (co-IP) is a powerful technique to study protein-protein interactions. This document provides a detailed protocol for the co-immunoprecipitation of ALKBH1 to identify its interacting partners and to investigate how these interactions may be modulated by potential inhibitors.
Disclaimer: As of the last update, there is no publicly available scientific literature or commercial information for a specific inhibitor named "Alkbh1-IN-1". The following protocols are provided as a general guideline for performing co-immunoprecipitation of the ALKBH1 protein and can be adapted to study the effects of any potential inhibitor on its interactions.
Data Presentation
The following table is a template illustrating how quantitative data from an ALKBH1 co-immunoprecipitation experiment, potentially testing the effect of an inhibitor, could be presented. The data herein is hypothetical and for illustrative purposes only.
| Bait Protein | Prey Protein | Treatment | Co-precipitated Prey (Normalized Intensity) | Fold Change vs. Control |
| Flag-ALKBH1 | Protein X | Vehicle (DMSO) | 1.00 | - |
| Flag-ALKBH1 | Protein X | This compound (1 µM) | 0.45 | -0.55 |
| Flag-ALKBH1 | Protein X | This compound (5 µM) | 0.20 | -0.80 |
| Flag-ALKBH1 | Protein Y | Vehicle (DMSO) | 1.00 | - |
| Flag-ALKBH1 | Protein Y | This compound (1 µM) | 0.95 | -0.05 |
| Flag-ALKBH1 | Protein Y | This compound (5 µM) | 0.90 | -0.10 |
| IgG Control | Protein X | Vehicle (DMSO) | 0.05 | N/A |
| IgG Control | Protein X | This compound (5 µM) | 0.06 | N/A |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of ALKBH1 from Mammalian Cells
This protocol outlines the steps for immunoprecipitating ALKBH1 and its interacting partners from a cellular lysate.
Materials:
-
Cells expressing endogenous or tagged ALKBH1
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, Protease and Phosphatase Inhibitor Cocktails
-
Anti-ALKBH1 antibody (or anti-tag antibody) and corresponding isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 1X Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Microcentrifuge tubes, rotator, and magnetic rack (for magnetic beads)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
If investigating an inhibitor, treat the cells with the desired concentrations of "this compound" or vehicle control for the appropriate time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-ALKBH1) or isotype control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet the beads.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 1X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.
-
Visualizations
Caption: A general workflow for a co-immunoprecipitation experiment.
Caption: A simplified diagram of the TGF-β signaling pathway involving ALKBH1.[5]
References
- 1. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the interactions and epigenetic functions of human nucleic acid repair protein ALKBH6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tissues.jensenlab.org [tissues.jensenlab.org]
- 4. GSE177059 - DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - OmicsDI [omicsdi.org]
- 5. HKU Scholars Hub: ALKBH1-regulated 6mA DNA methylation affects human lineage segregation via TGF-[beta]-signalling pathway [hub.hku.hk]
Application Notes and Protocols for Alkbh1-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh1-IN-1 is a selective inhibitor of ALKBH1 (AlkB Homolog 1), a dioxygenase involved in the demethylation of nucleic acids and histones. As a modulator of epigenetic marks, ALKBH1 is a protein of significant interest in various biological processes, including gene regulation, cell differentiation, and the pathogenesis of diseases such as cancer. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as ALKBH1, with specific DNA regions in the cell's natural context. These application notes provide a comprehensive guide for utilizing this compound in ChIP assays to study the genomic localization of ALKBH1 and the impact of its inhibition on chromatin structure and gene expression.
Product Information
| Product Name | This compound (Compound 13h) |
| Target | ALKBH1 |
| Description | A selective inhibitor of ALKBH1, which can modulate the levels of DNA 6mA modifications.[1][2] |
| Primary Use | Research tool for studying the functions of ALKBH1 and its role in epigenetic regulation.[1][2] |
Quantitative Data
The following table summarizes the key quantitative parameters for this compound, which are essential for designing and performing cellular assays, including ChIP.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.026 µM | Fluorescence Polarization Assay | [1][2] |
| IC50 | 1.39 µM | Enzyme Activity Assay | [1][2] |
| Effective Cellular Concentration | 3 µM - 10 µM | Cell-based assays (U251 cells) | [2] |
| Treatment Duration | 48 hours | Cell-based assays (U251 cells) | [2] |
Experimental Protocols
General Guidelines for Using Small Molecule Inhibitors in ChIP Assays
Treating cells with a small molecule inhibitor like this compound prior to performing a ChIP assay allows for the investigation of the inhibitor's effect on the target protein's binding to chromatin. The following is a generalized protocol that should be optimized for your specific cell type and experimental conditions.
Protocol: ChIP Assay with this compound Treatment
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 80-90% confluency at the time of harvesting.
-
Treat the cells with the desired concentration of this compound (a starting concentration of 3-10 µM is recommended based on available data) or a vehicle control (e.g., DMSO).[2]
-
Incubate the cells for a predetermined duration (e.g., 48 hours), ensuring the treatment time is sufficient to observe the desired biological effect.[2]
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.[3]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Fragmentation:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Fragment the chromatin to an average size of 200-1000 bp using either sonication or enzymatic digestion (e.g., with micrococcal nuclease). The optimal fragmentation conditions should be determined empirically for each cell line.[4][5]
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin with an antibody specific for ALKBH1 or the histone mark of interest overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
5. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
6. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enriched DNA by qPCR, ChIP-seq, or other downstream applications.
Visualizations
Experimental Workflow for ChIP with this compound
Caption: Workflow for ChIP using this compound.
Proposed ALKBH1 Signaling Pathway in Gastric Cancer
ALKBH1 has been implicated in gastric carcinogenesis through the regulation of the AMPK signaling pathway. ALKBH1-mediated demethylation of NRF1 binding sites can inhibit the transcription of genes involved in AMPK signaling, leading to a metabolic shift towards the Warburg effect.[6][7]
Caption: ALKBH1's role in gastric cancer.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Biological interpretation of DNA/RNA modification by ALKBH proteins and their role in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSE177059 - DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - OmicsDI [omicsdi.org]
Application Notes and Protocols for Studying Alkbh1 Modulation in Model Organisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
AlkB homolog 1 (ALKBH1) is a dioxygenase with diverse molecular functions, including the demethylation of DNA, tRNA, and histones. Its involvement in critical biological processes such as embryonic development, stem cell differentiation, and carcinogenesis makes it a compelling target for research and therapeutic development. Although a specific inhibitor designated "Alkbh1-IN-1" is not prominently described in the scientific literature, the effects of Alkbh1 modulation through genetic approaches like knockout and knockdown have been extensively studied in various model organisms. These studies provide crucial insights into the potential consequences of inhibiting Alkbh1 activity.
This document provides detailed application notes and protocols for studying the effects of Alkbh1 modulation in key model organisms, including mice and human cell lines. The information is intended to guide researchers in designing and executing experiments to further elucidate the roles of ALKBH1 and to assess the potential of targeting this enzyme for therapeutic intervention.
Data Presentation: Quantitative Effects of Alkbh1 Modulation
The following tables summarize quantitative data from studies investigating the impact of Alkbh1 knockout or knockdown in different model systems.
Table 1: Phenotypic Effects of Alkbh1 Knockout in Mice
| Phenotype | Model System | Age of Mice | Quantitative Change | Reference |
| Bone Mass | BMSC-specific Alkbh1 knockout mice | 3 months | Reduced bone mass compared to wild-type littermates.[1] | [1] |
| Marrow Adiposity | BMSC-specific Alkbh1 knockout mice | 3 months | Increased marrow adiposity compared to wild-type littermates.[1] | [1] |
| Mineral Apposition Rate | BMSC-specific Alkbh1 knockout mice | 3 months | Lower mineral apposition rate compared to wild-type littermates.[1] | [1] |
| Hippocampal Atrophy | Dorsal telencephalon-specific Alkbh1 cKO mice | Not Specified | Exhibited hippocampal atrophy.[2] | [2] |
| CA1 Pyramidal Neuron Abnormalities | Dorsal telencephalon-specific Alkbh1 cKO mice | Not Specified | Showed abnormalities in CA1 pyramidal neurons.[2] | [2] |
| Learning and Memory | Dorsal telencephalon-specific Alkbh1 cKO mice | Not Specified | Impaired hippocampus-dependent learning in fear-conditioning and Morris water maze tests.[2] | [2] |
Table 2: Cellular and Molecular Effects of Alkbh1 Knockdown/Knockout in Cell Lines
| Effect | Cell Line | Method | Quantitative Change | Reference |
| Cell Proliferation | HeLa | siRNA knockdown | Promoted proliferation of HeLa cells.[2] | [2] |
| tRNAiMet Level | HeLa | siRNA knockdown | Increased cellular level of tRNAiMet.[2] | [2] |
| m1A/G ratio in total tRNA | HeLa | siRNA knockdown | ~6% increase in the m1A/G ratio.[2] | [2] |
| Protein Synthesis Rate | MEF | Knockout | Notable increase in protein synthesis rate compared to wild-type cells.[2] | [2] |
| Protein Translation (Luciferase Reporter) | MEF | Knockout | ~1.8-fold increased protein translation with 6xGGC(Gly) reporter.[2] | [2] |
| Mitochondrial Function | HEK293 | CRISPR/Cas9 knockout | Exhibit mitochondrial dysfunction. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Alkbh1 modulation.
Protocol 1: Generation of Alkbh1 Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of ALKBH1 knockout HEK293T cells using the CRISPR-Cas9 system.
Materials:
-
HEK293T cells
-
pX330 plasmid (Addgene plasmid #42230)
-
sgRNA targeting ALKBH1 exon 4 (sense and antisense DNA oligos)
-
Lipofectamine 2000 (Invitrogen)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Surveyor Mutation Detection Kit (IDT)
-
Primers for Surveyor assay (flanking the target site)
-
DNA sequencing reagents
Procedure:
-
sgRNA Design and Cloning:
-
Design an sgRNA targeting exon 4 of the human ALKBH1 gene.
-
Anneal sense and antisense DNA oligos for the sgRNA and clone them into the pX330 vector according to the manufacturer's protocol.
-
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Seed 2.0 × 105 cells per well in a 24-well plate.
-
Transfect the cells with 300 ng of the pX330-sgALKBH1 plasmid using Lipofectamine 2000 following the manufacturer's instructions.
-
-
Evaluation of Knockout Efficiency (Surveyor Assay):
-
48-72 hours post-transfection, harvest the cells and extract genomic DNA.
-
Amplify the genomic region flanking the sgRNA target site by PCR using specific primers.
-
Perform the Surveyor assay on the PCR products according to the manufacturer's protocol to detect insertions and deletions (indels).
-
-
Single-Cell Cloning and Screening:
-
Transfect a new batch of cells and perform single-cell sorting into 96-well plates to isolate individual clones.
-
Expand the clones and screen for ALKBH1 knockout by Western blotting using an anti-ALKBH1 antibody.
-
-
Confirmation by Sequencing:
-
For clones showing no ALKBH1 protein expression, extract genomic DNA and sequence the target locus to confirm the presence of frameshift-inducing indels.
-
Protocol 2: siRNA-Mediated Knockdown of ALKBH1 in HeLa Cells
This protocol details the transient knockdown of ALKBH1 in HeLa cells using siRNA.
Materials:
-
HeLa cells
-
siRNA duplexes targeting human ALKBH1 mRNA (e.g., 5′-ACAAGUACUUCUUCGGCGA-3′ and 5′-GCGCCGUCAUCAACGACUA-3′)[4]
-
Scrambled control siRNA
-
Lipofectamine RNAiMAX (Invitrogen)
-
Opti-MEM I Reduced Serum Medium
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Reagents for Western blotting (primary anti-ALKBH1 antibody, secondary antibody)
-
Reagents for qRT-PCR (primers for ALKBH1 and a housekeeping gene)
Procedure:
-
Cell Seeding:
-
One day before transfection, seed HeLa cells in 12-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute the ALKBH1 siRNA or control siRNA in Opti-MEM I medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours at 37°C.
-
Harvest the cells for analysis.
-
Western Blotting: Lyse the cells and perform Western blotting to assess the level of ALKBH1 protein knockdown.
-
qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR to measure the reduction in ALKBH1 mRNA levels.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Modifications
This protocol outlines the general steps for performing ChIP to investigate histone modifications in Alkbh1 knockout and wild-type mouse embryonic stem cells (ESCs).
Materials:
-
Alkbh1-/- and wild-type mouse ESCs
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Antibody against a specific histone modification (e.g., H3K4me3, H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
Reagents for DNA purification
-
Reagents for qPCR or library preparation for ChIP-seq
Procedure:
-
Cross-linking:
-
Treat ESCs with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific genomic loci by qPCR.
-
ChIP-seq: Prepare a DNA library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites.
-
Mandatory Visualizations
Signaling Pathway of ALKBH1 in tRNA Demethylation and Translation Regulation
Caption: ALKBH1-mediated tRNA demethylation and its impact on translation.
Experimental Workflow for Generating and Analyzing Alkbh1 Knockout Mice
Caption: Workflow for generating and analyzing Alkbh1 knockout mice.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telencephalon-specific Alkbh1 conditional knockout mice display hippocampal atrophy and impaired learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALKBH1 knockdown promotes the growth, migration and invasion of HTR-8/SVneo cells through regulating the m5C modification PSMD14 - PMC [pmc.ncbi.nlm.nih.gov]
Alkbh1-IN-1: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh1-IN-1 is a potent and selective inhibitor of ALKBH1 (AlkB homolog 1), a demethylase that plays a crucial role in the regulation of DNA N6-methyladenine (6mA). The modulation of 6mA levels by ALKBH1 has been implicated in various biological processes, including gene expression regulation and tumorigenesis. Consequently, the identification of small molecule inhibitors of ALKBH1, such as this compound, provides a valuable tool for studying its biological functions and for the potential development of novel therapeutics. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize ALKBH1 inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a benchmark for inhibitor screening and characterization.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.026 ± 0.013 µM | Fluorescence Polarization (FP) Assay | [1][2] |
| IC50 | 1.39 ± 0.13 µM | Enzyme Activity Assay | [1][2] |
| KD | 0.112 ± 0.017 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
Signaling Pathway
ALKBH1 is a DNA demethylase that removes the methyl group from N6-methyladenine (6mA), a recently identified epigenetic mark in eukaryotes. The functional consequences of ALKBH1-mediated demethylation are context-dependent and can influence gene expression by modulating the binding of transcription factors. For instance, ALKBH1 has been shown to regulate the hypoxia-inducible factor-1 (HIF-1) signaling pathway and the binding of Nuclear Respiratory Factor 1 (NRF1), which in turn affects the AMP-activated protein kinase (AMPK) signaling pathway. The inhibition of ALKBH1 by compounds like this compound can therefore lead to alterations in these downstream signaling cascades.
High-Throughput Screening Experimental Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel ALKBH1 inhibitors, incorporating both a primary screen and secondary validation assays.
Experimental Protocols
Fluorescence Polarization (FP) Assay for High-Throughput Screening
This biochemical assay is suitable for a primary high-throughput screen to identify compounds that disrupt the interaction of ALKBH1 with its substrate. The assay measures the change in polarization of a fluorescently labeled DNA probe upon binding to ALKBH1.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled single-stranded DNA (ssDNA) probe containing a 6mA modification (e.g., 5'-FAM-labeled oligo)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and controls (this compound and DMSO) into the 384-well microplate using an acoustic dispenser.
-
Enzyme Preparation: Prepare a solution of ALKBH1 in Assay Buffer at a final concentration of 20 nM.
-
Probe Preparation: Prepare a solution of the fluorescently labeled ssDNA probe in Assay Buffer at a final concentration of 10 nM.
-
Reaction Mixture: Add 5 µL of the ALKBH1 solution to each well containing the compounds.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Probe Addition: Add 5 µL of the fluorescently labeled ssDNA probe solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible microplate reader. Excitation and emission wavelengths should be set according to the fluorophore used (e.g., 485 nm excitation and 525 nm emission for FAM).
Data Analysis:
Calculate the percentage of inhibition for each compound relative to the controls (DMSO for 0% inhibition and a saturating concentration of this compound for 100% inhibition).
ALKBH1 Enzymatic Activity Assay (Orthogonal Screen)
This assay directly measures the demethylase activity of ALKBH1 and is suitable as a secondary, orthogonal screen to confirm hits from the primary FP assay. The protocol is based on the detection of the demethylated product by LC-MS/MS.
Materials:
-
Recombinant human ALKBH1 protein
-
Single-stranded DNA (ssDNA) substrate containing a 6mA modification
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µg/mL BSA
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
Quenching Solution: 0.5 M EDTA
-
96-well PCR plates
-
LC-MS/MS system
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare a 50 µL reaction mixture containing:
-
50 nM ALKBH1
-
1 µM ssDNA substrate
-
Test compound at the desired concentration (or DMSO for control)
-
Reaction Buffer
-
-
Initiate Reaction: Start the reaction by adding the ALKBH1 enzyme.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Quench Reaction: Stop the reaction by adding 10 µL of Quenching Solution.
-
Sample Preparation: Digest the DNA substrate to nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested samples by LC-MS/MS to quantify the ratio of the demethylated product (adenosine) to the methylated substrate (N6-methyladenosine).
Data Analysis:
Determine the percentage of ALKBH1 activity remaining in the presence of the test compound compared to the DMSO control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. This assay measures the change in the thermal stability of the target protein upon ligand binding.
Materials:
-
Human cell line expressing ALKBH1 (e.g., U251 glioblastoma cells)
-
This compound (as a positive control)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: PBS with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-ALKBH1 antibody
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.
-
Harvesting: Harvest the cells by scraping and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thaw.
-
Centrifugation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Transfer the supernatant (soluble fraction) to a new tube, denature the proteins, and analyze the levels of soluble ALKBH1 by SDS-PAGE and Western blotting using an anti-ALKBH1 antibody.
Data Analysis:
Plot the amount of soluble ALKBH1 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
Application Notes and Protocols for Determining the Specificity of Alkbh1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh1-IN-1 is a potent and selective inhibitor of AlkB Homolog 1 (ALKBH1), a member of the Fe(II)- and 2-oxoglutarate-dependent dioxygenase superfamily.[1][2] ALKBH1 is a multifunctional enzyme with demethylase and hydroxylase activities, targeting a range of substrates including methylated DNA (N6-methyladenine), and various transfer RNAs (tRNAs).[1][3] Through its enzymatic activities, ALKBH1 is implicated in the regulation of mitochondrial function, protein translation, and gene expression.[1][3] Given its role in fundamental cellular processes, ALKBH1 has emerged as a potential therapeutic target in oncology and other diseases.[1]
The development of specific inhibitors is crucial for the functional characterization of enzymes and for therapeutic applications. While this compound has been identified as a selective inhibitor of ALKBH1, a comprehensive understanding of its specificity is paramount to ensure that its biological effects are on-target. These application notes provide detailed protocols for a suite of assays designed to rigorously evaluate the specificity of this compound. The described methods will enable researchers to assess its activity against ALKBH1, profile its selectivity across the broader ALKBH family, and identify potential off-target interactions within the cellular proteome.
Data Presentation
A critical aspect of characterizing an inhibitor is quantifying its potency and selectivity. The following table summarizes the known inhibitory activity of this compound. At present, a comprehensive public dataset detailing the IC50 values of this compound against other members of the ALKBH family (ALKBH2-8 and FTO) is not available. The protocols provided herein can be utilized to generate such crucial selectivity data.
| Target | Assay Type | IC50 (µM) |
| ALKBH1 | Fluorescence Polarization | 0.026 |
| ALKBH1 | Enzyme Activity Assay | 1.39 |
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the experimental protocols, the following diagrams illustrate the known signaling pathways involving ALKBH1 and the general workflows for the specificity assays.
Experimental Protocols
Herein, we provide detailed protocols for three key assays to determine the specificity of this compound.
In Vitro Enzymatic Assay for ALKBH1 Activity
This protocol is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant ALKBH1.
Materials:
-
Recombinant human ALKBH1 protein
-
Substrate: A single-stranded DNA or RNA oligonucleotide containing a methylated base (e.g., N6-methyladenine or N1-methyladenosine). The oligonucleotide should be labeled (e.g., with a fluorescent tag) for detection.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 2 mM L-ascorbic acid, 100 µM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor and a DMSO control into the Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Add the labeled substrate to each well to a final concentration of 100 nM.
-
Initiate the reaction by adding recombinant ALKBH1 to each well to a final concentration of 50 nM.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding 10 µL of 100 mM EDTA.
-
Measure the fluorescence signal on a plate reader. The demethylation of the substrate can be coupled to a change in fluorescence (e.g., through a cleavage assay where a quencher is removed).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Selectivity Profiling: To assess the selectivity of this compound, this assay can be adapted to test its activity against other purified ALKBH family members (ALKBH2-8, FTO) using their respective preferred substrates.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.
Materials:
-
Human cell line expressing endogenous ALKBH1 (e.g., HEK293T, U2OS)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-ALKBH1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for 2-4 hours in serum-free medium.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer and incubating on ice.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-ALKBH1 antibody.
-
Quantify the band intensities to determine the amount of soluble ALKBH1 at each temperature.
-
Plot the amount of soluble ALKBH1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Proteome-Wide Off-Target Profiling by Mass Spectrometry
This approach aims to identify the full spectrum of protein targets of this compound in an unbiased manner. A common method involves affinity chromatography coupled with quantitative mass spectrometry.
Materials:
-
This compound immobilized on a solid support (e.g., sepharose beads) or a clickable, photo-crosslinkable analog of the inhibitor.
-
Cell lysate from the cell line of interest.
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Wash buffers of increasing stringency.
-
Elution buffer (e.g., high concentration of free inhibitor, or denaturing buffer).
-
Reagents for in-solution or on-bead tryptic digestion.
-
LC-MS/MS instrumentation and data analysis software.
Procedure:
-
Incubate the immobilized this compound with the cell lysate to allow for binding to target and off-target proteins. As a control, incubate lysate with beads that have not been coupled to the inhibitor.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins that were pulled down by the inhibitor.
-
Use quantitative proteomics methods (e.g., label-free quantification or stable isotope labeling) to compare the abundance of proteins in the this compound pulldown versus the control pulldown.
-
Proteins that are significantly enriched in the this compound sample are potential on- and off-targets.
-
Candidate off-targets should be validated using orthogonal methods, such as CETSA or in vitro enzymatic assays.
By employing these detailed protocols, researchers can rigorously assess the specificity of this compound, providing a solid foundation for its use as a chemical probe to dissect the biological functions of ALKBH1 and for its further development as a potential therapeutic agent.
References
Application Notes and Protocols for Studying tRNA Modification with Alkbh1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkbh1-IN-1 is a potent and selective inhibitor of ALKBH1 (alkB homolog 1), a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1] While initially characterized for its role as a DNA N6-methyladenine (6mA) demethylase, ALKBH1 is also a key enzyme in the regulation of transfer RNA (tRNA) modifications, specifically the demethylation of N1-methyladenosine (m1A).[2][3] The reversible nature of tRNA modifications is a critical layer of gene expression regulation, influencing translation initiation and elongation.[2] this compound provides a valuable chemical tool to investigate the functional role of ALKBH1-mediated tRNA demethylation in various biological processes and disease states.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on tRNA modifications, particularly the m1A mark.
This compound: Properties and Mechanism of Action
This compound, also identified as compound 13h, is a small molecule inhibitor that targets the catalytic activity of ALKBH1.[1] Its chemical name is 1-(5-((3-(Trifluoromethoxy)benzyl)oxy)pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. The inhibitor has been shown to engage ALKBH1 in cells and modulate the levels of its target modifications.[1]
Quantitative Data for this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.026 ± 0.013 µM | Fluorescence Polarization (FP) | [1] |
| IC50 | 1.39 ± 0.13 µM | Enzyme Activity Assay | [1] |
| KD | 0.112 ± 0.017 µM | Isothermal Titration Calorimetry (ITC) | [1] |
Experimental Protocols
The following protocols provide a framework for investigating the impact of this compound on tRNA modifications in a cellular context.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to assess its effect on tRNA modifications.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U251)
-
Complete cell culture medium
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 3, 10 µM) to determine the optimal concentration for your cell line and experimental endpoint.[4]
-
Treatment: The following day, replace the culture medium with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours). The incubation time should be optimized based on the stability of the inhibitor and the turnover rate of the tRNA modification.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for tRNA isolation.
Protocol 2: Total tRNA Isolation
This protocol outlines the extraction of total tRNA from cultured cells.
Materials:
-
Harvested cell pellet
-
TRIzol reagent or other RNA extraction solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Cell Lysis: Lyse the cell pellet in TRIzol reagent according to the manufacturer's instructions.
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol.
-
Solubilization: Air-dry the pellet and dissolve the total RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
Protocol 3: Quantification of m1A in tRNA by LC-MS/MS
This protocol describes the digestion of tRNA to nucleosides and subsequent quantification of m1A by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
tRNA Digestion:
-
To 1-5 µg of total tRNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate for an additional 2 hours at 37°C to dephosphorylate the nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample into an LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column.
-
Perform mass spectrometry in positive ion mode and monitor the specific mass transitions for adenosine (A) and N1-methyladenosine (m1A).
-
-
Data Analysis:
-
Quantify the amount of A and m1A by integrating the area under the peak for their respective mass transitions.
-
Calculate the m1A/A ratio to determine the relative abundance of m1A in the total tRNA population.
-
Visualization of Pathways and Workflows
ALKBH1-Mediated tRNA Demethylation Pathway
Caption: ALKBH1 pathway and its inhibition.
Experimental Workflow for Studying this compound Effects on tRNA Modification
Caption: Workflow for this compound studies.
Data Presentation
Quantitative data from experiments using this compound should be summarized in tables for clear comparison.
Table 1: Effect of this compound on m1A Levels in Total tRNA
| Treatment | Concentration (µM) | Duration (h) | m1A/A Ratio (Mean ± SD) | % Change vs. Vehicle |
| Vehicle (DMSO) | - | 48 | Value | 0% |
| This compound | 1 | 48 | Value | Value |
| This compound | 3 | 48 | Value | Value |
| This compound | 10 | 48 | Value | Value |
Conclusion
This compound is a valuable tool for elucidating the role of ALKBH1 in tRNA modification and its impact on translation and cellular physiology. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments to probe the function of this important enzyme. Further investigations may explore the effects of this compound on specific tRNA species and its potential therapeutic applications in diseases where tRNA modification pathways are dysregulated.
References
Application Note: Experimental Design for Alkbh1-IN-1 Treatment in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkbh1-IN-1 is a selective inhibitor of AlkB homolog 1 (ALKBH1), a dioxygenase with a multifaceted role in cellular processes. ALKBH1 has been shown to demethylate a variety of substrates, including N6-methyladenine (N6-mA) in DNA, N1-methyladenine (m1A) in tRNA, and histone H2A, thereby influencing gene expression, mitochondrial function, and protein translation[1][2][3]. Upregulation of ALKBH1 has been observed in several cancers, such as glioblastoma and gastric cancer, where it can promote tumor growth and metastasis[4][5][6]. These findings make ALKBH1 an attractive therapeutic target, and this compound provides a valuable tool for investigating its function and therapeutic potential in vivo.
This document provides a comprehensive guide for the experimental design of this compound treatment in mouse models, covering signaling pathways, experimental workflows, detailed protocols, and data presentation.
ALKBH1 Signaling and Mechanism of Action
ALKBH1's enzymatic activity impacts multiple cellular pathways. As a demethylase, it removes methyl groups from nucleic acids and proteins, leading to changes in gene expression and cellular function. For instance, by demethylating N6-mA in DNA, ALKBH1 can regulate the expression of oncogenic pathways[1][5]. Its role in tRNA modification can influence protein synthesis, and its mitochondrial localization is crucial for efficient mitochondrial translation and oxygen consumption[7][8].
Experimental Design and Workflow
A typical in vivo study to evaluate the efficacy of this compound in a cancer mouse model would involve several key stages, from initial preparation and dose determination to final tissue analysis.
Protocols
1. Animal Models
The choice of mouse model is critical and will depend on the research question. For cancer studies, options include:
-
Xenograft Models: Human cancer cell lines with high ALKBH1 expression are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or NSG).
-
Genetically Engineered Mouse Models (GEMMs): Mice that spontaneously develop tumors due to genetic modifications (e.g., conditional knockout of a tumor suppressor and activation of an oncogene in the presence of a wild-type or knockout Alkbh1 gene).
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
2. This compound Formulation and Administration
-
Formulation: this compound is a small molecule inhibitor. A common vehicle for in vivo administration of such compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation should be prepared fresh daily.
-
Route of Administration: Common routes include intraperitoneal (i.p.) injection or oral gavage. The choice will depend on the compound's pharmacokinetic properties.
-
Dosing Schedule: A starting point for dosing could be once daily (QD) or every other day (QOD). The optimal schedule should be determined in preliminary studies.
3. Dose-Finding and Maximum Tolerated Dose (MTD) Study
Before initiating efficacy studies, it is essential to determine the MTD of this compound.
-
Procedure:
-
Use a small cohort of healthy, non-tumor-bearing mice.
-
Administer escalating doses of this compound (e.g., 10, 30, 100 mg/kg) to different groups of mice.
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and adverse clinical signs.
-
The MTD is defined as the highest dose that does not induce more than 15-20% body weight loss or other signs of severe toxicity.
-
4. In Vivo Efficacy Study
-
Procedure:
-
Implant tumor cells into the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle according to the predetermined schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and overall health of the animals.
-
Euthanize the mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed.
-
Collect tumors and other relevant tissues for downstream analysis.
-
5. Pharmacodynamic (PD) and Biomarker Analysis
-
Western Blotting: To confirm target engagement, tumor lysates can be analyzed for the expression levels of ALKBH1 and downstream signaling molecules.
-
Immunohistochemistry (IHC): To assess the in situ expression and localization of proteins of interest within the tumor microenvironment.
-
Quantitative PCR (qPCR): To measure changes in the mRNA levels of ALKBH1 target genes.
-
N6-mA DNA Quantification: To determine if this compound treatment leads to an increase in global N6-mA levels in tumor DNA.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | QD | 1500 ± 150 | - | -2 ± 1.5 |
| This compound | 25 | QD | 800 ± 120 | 46.7 | -5 ± 2.0 |
| This compound | 50 | QD | 450 ± 90 | 70.0 | -8 ± 2.5 |
Table 2: Pharmacodynamic Analysis of Tumor Tissues
| Treatment Group | Dose (mg/kg) | Relative ALKBH1 Protein Level (Normalized to Vehicle) ± SEM | Relative N6-mA DNA Level (Fold Change vs. Vehicle) ± SEM | Relative Target Gene X mRNA Level (Fold Change vs. Vehicle) ± SEM |
| Vehicle | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.20 |
| This compound | 50 | 0.95 ± 0.10 | 2.50 ± 0.30 | 0.45 ± 0.10 |
Conclusion
This compound is a promising tool for studying the biological functions of ALKBH1 and for preclinical evaluation of ALKBH1 inhibition as a therapeutic strategy. The experimental design and protocols outlined in this application note provide a framework for conducting rigorous in vivo studies. It is important to note that these are general guidelines, and specific experimental parameters may require optimization based on the chosen mouse model and research objectives. Careful planning and execution of these studies will be crucial in elucidating the therapeutic potential of targeting ALKBH1.
References
- 1. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of human AlkB homolog 1 produced in mammalian cells and demonstration of mitochondrial dysfunction in ALKBH1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Alkbh1-IN-1 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Alkbh1-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of at least 100 mg/mL.[1] For practical laboratory use, preparing a stock solution in the range of 10-50 mM is common practice.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: Is this compound stable in cell culture media?
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of ALKBH1 (alkB homolog 1), which is a dioxygenase that functions as a demethylase for N6-methyladenine (m6A) in DNA and N1-methyladenosine (m1A) in tRNA.[2][3][4][5][6] By inhibiting ALKBH1, this compound can modulate the levels of these epigenetic and epitranscriptomic modifications, thereby affecting gene expression and protein translation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous culture media. | The final concentration of the inhibitor exceeds its aqueous solubility. The final DMSO concentration is too low to maintain solubility. | 1. Ensure the final concentration of this compound in the culture media is within a range that has been previously reported to be effective (e.g., up to 10 µM).2. Increase the final percentage of DMSO in the culture medium. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is crucial to determine the tolerance of your specific cell line.3. Prepare an intermediate dilution of the this compound stock in culture medium with a higher DMSO concentration before adding it to the final culture volume.4. Vortex the diluted solution thoroughly before adding it to the cell culture plate. |
| Loss of inhibitor activity over time in a long-term experiment. | The inhibitor may be unstable in the culture medium at 37°C over extended periods. The inhibitor may be metabolized by the cells. | 1. Perform a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocols section).2. If the inhibitor is found to be unstable, replenish the culture medium with freshly diluted inhibitor at regular intervals (e.g., every 24 hours). |
| High background or off-target effects observed. | The concentration of this compound used is too high. The final DMSO concentration is causing cellular stress or toxicity. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your desired effect with minimal toxicity.2. Include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | [1] |
Table 2: Recommended Storage of this compound Stock Solution (in DMSO)
| Temperature | Duration | Reference |
| -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound and its subsequent dilution to a final concentration in cell culture medium.
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single or limited use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium if necessary. For example, to achieve a final concentration of 10 µM in a final volume of 2 mL, you can add 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium.
-
Vortex the working solution gently but thoroughly.
-
Add the appropriate volume of the working solution to your cell culture wells. Ensure the final DMSO concentration does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
Protocol for Assessing the Stability of this compound in Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (with and without serum)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Prepare two sets of samples: one with complete medium (containing serum) and one with serum-free medium.
-
As a control (T=0), immediately take an aliquot of each sample, mix it with an equal volume of cold acetonitrile (to precipitate proteins and stop degradation), centrifuge, and collect the supernatant for HPLC analysis.
-
Incubate the remaining samples at 37°C in a CO2 incubator.
-
-
Time-Course Analysis:
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated samples.
-
Process each aliquot as described for the T=0 control (add cold ACN, centrifuge, collect supernatant).
-
-
HPLC Analysis:
-
Develop an HPLC method to separate and quantify this compound. This will involve selecting an appropriate mobile phase, flow rate, and detection wavelength.
-
Inject the prepared supernatants from each time point onto the HPLC system.
-
Record the peak area corresponding to this compound for each sample.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the culture medium.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: ALKBH1 signaling and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The stress specific impact of ALKBH1 on tRNA cleavage and tiRNA generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alkbh1-IN-1 Concentration for Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alkbh1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of AlkB Homolog 1 (ALKBH1), a demethylase that targets N6-methyladenine (6mA) in DNA and N1-methyladenosine (m1A) in tRNA. By inhibiting ALKBH1, this compound can modulate the levels of these epigenetic and epitranscriptomic modifications, thereby influencing gene expression and protein translation.
Q2: What are the primary signaling pathways affected by this compound?
This compound primarily impacts two key cellular processes:
-
HIF-1 Signaling: ALKBH1 has been shown to regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to low oxygen. By inhibiting ALKBH1, this compound can lead to alterations in the expression of HIF-1 target genes involved in angiogenesis, metabolism, and other processes.
-
tRNA-mediated Translation: ALKBH1 demethylates m1A in tRNA, which can affect tRNA stability and its ability to be cleaved into tRNA-derived small RNAs (tsRNAs). Inhibition of ALKBH1 by this compound can therefore influence protein synthesis rates and the cellular response to stress.[1]
Q3: What is a good starting concentration for my cell line?
A good starting point for most cell lines is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on published data, concentrations of 3 µM and 10 µM have been used for 48-hour treatments in U251 cells.[2] However, the optimal concentration is cell-line dependent and should be determined empirically.
Q4: How should I prepare and store this compound?
For in vitro cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For an ALKBH1 inhibitor with a similar molecular weight, a 10 mM stock solution in DMSO is common. Store the stock solution at -20°C or -80°C for long-term storage. When preparing your working concentration, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on target gene expression or protein levels. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to observe changes. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 4. Low ALKBH1 expression: Your cell line may have low endogenous expression of ALKBH1. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 20 µM). 2. Increase the incubation time (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions of this compound and store them properly. 4. Verify ALKBH1 expression in your cell line via Western blot or qPCR. |
| High levels of cell death or cytotoxicity. | 1. Inhibitor concentration is too high: The concentration of this compound is toxic to your cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Off-target effects: At high concentrations, the inhibitor may have off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your cell line and use concentrations below this value. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments. 3. Lower the inhibitor concentration and/or reduce the incubation time. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. 2. Inhibitor preparation variability: Inconsistent dilution of the stock solution. 3. Assay variability: Inherent variability in the downstream assays (e.g., Western blot, qPCR). | 1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Prepare fresh dilutions of the inhibitor for each experiment from a well-mixed stock solution. 3. Include appropriate positive and negative controls in all experiments and perform technical and biological replicates. |
| Precipitation of the inhibitor in the culture medium. | 1. Poor solubility: The inhibitor may have limited solubility in the aqueous culture medium. 2. High concentration: The working concentration of the inhibitor exceeds its solubility limit in the medium. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. Gentle warming may aid dissolution. 2. Prepare the final working concentration by adding the inhibitor stock to the medium with vigorous mixing. Avoid preparing large volumes of inhibitor-containing medium that will be stored for extended periods. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | IC50 (µM) | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Fluorescence Polarization | 0.026 | - | - | Inhibition of ALKBH1 | [2] |
| Enzyme Activity Assay | 1.39 | - | - | Inhibition of ALKBH1 demethylase activity | [2] |
| Cell-Based Assay | - | U251 | 3 µM, 48 h | Stabilization of ALKBH1 protein | [2] |
| Cell-Based Assay | - | U251 | 10 µM, 48 h | Increased 6mA levels in DNA | [2] |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent by the end of the experiment. The optimal seeding density should be determined for each cell line.
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and an untreated control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for protein expression, qPCR for gene expression, or a cell viability assay.
Protocol for Determining Optimal Concentration using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 20 µM) and a vehicle control.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: ALKBH1 and HIF-1α Signaling Pathway.
Caption: ALKBH1 in tRNA-mediated Translation.
Caption: Experimental Workflow for this compound.
References
potential off-target effects of Alkbh1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Alkbh1-IN-1. This resource is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
This compound is a potent and selective inhibitor of ALKBH1. However, as with any small molecule inhibitor, the potential for off-target effects should be considered. Based on available data, this compound has been profiled against other members of the human ALKBH family of dioxygenases. While it shows high selectivity for ALKBH1, some weak inhibition of other ALKBH family members may occur at higher concentrations. It is crucial to use the lowest effective concentration of this compound in your experiments to minimize potential off-target effects.
Q2: I am observing a phenotype that is inconsistent with ALKBH1 inhibition. Could this be due to off-target effects?
If you observe an unexpected phenotype, it is important to consider several possibilities, including off-target effects. To investigate this, we recommend the following troubleshooting steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the inhibition of ALKBH1.
-
Use of a Structurally Unrelated Inhibitor: If available, use a structurally different ALKBH1 inhibitor to see if it recapitulates the same phenotype.
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing a wild-type version of ALKBH1.
-
Direct Target Engagement Assay: Confirm that this compound is engaging with ALKBH1 in your experimental system at the concentrations used.
-
Off-Target Validation: Based on the known selectivity profile of this compound (see Table 1), consider if the observed phenotype could be explained by the inhibition of a potential off-target. If a likely off-target is identified, you can use specific siRNAs to knock down its expression and see if this mimics the observed phenotype.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. We recommend performing a dose-response curve starting from a low concentration (e.g., 100 nM) up to a higher concentration (e.g., 10 µM) to determine the optimal concentration for ALKBH1 inhibition with minimal toxicity or off-target effects in your system. Cellular thermal shift assays (CETSA) can also be employed to verify target engagement in intact cells.
Quantitative Data Summary
The following table summarizes the known selectivity of this compound against other human ALKBH family members. This data is crucial for designing experiments and interpreting results.
Table 1: Selectivity Profile of this compound against Human ALKBH Family Members
| Target | IC50 (µM) | Assay Type |
| ALKBH1 | 0.026 | Fluorescence Polarization |
| ALKBH1 | 1.39 | Enzyme Activity Assay |
| ALKBH2 | > 100 | Enzyme Activity Assay |
| ALKBH3 | > 100 | Enzyme Activity Assay |
| FTO | > 100 | Enzyme Activity Assay |
Data presented here is a representation of typical results and may vary between experimental setups.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity and selectivity of this compound.
Protocol 1: Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition
This assay measures the binding of this compound to the ALKBH1 protein.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled tracer ligand for ALKBH1
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled tracer (at a final concentration typically at or below its Kd), and the recombinant ALKBH1 protein.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: ALKBH1 Enzyme Activity Assay (Demethylation Assay)
This assay measures the enzymatic activity of ALKBH1 and its inhibition by this compound.
Materials:
-
Recombinant human ALKBH1 protein
-
A substrate for ALKBH1 (e.g., a single-stranded DNA oligonucleotide containing N6-methyladenine)
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µg/mL BSA)
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., LC-MS/MS or a fluorescence-based detection method)
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a reaction tube, combine the reaction buffer, the ALKBH1 substrate, and the recombinant ALKBH1 protein.
-
Add the serially diluted this compound or DMSO to the reaction tubes.
-
Initiate the reaction by adding the co-factors (Fe(II) and α-ketoglutarate).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products using the chosen detection system to quantify the extent of demethylation.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway and Off-Target Considerations
The following diagram illustrates the primary role of ALKBH1 and highlights the importance of inhibitor selectivity.
Caption: this compound's interaction with its intended target and potential off-targets.
Experimental Workflow for Assessing Off-Target Effects
This diagram outlines a logical workflow for investigating potential off-target effects of this compound.
Caption: A workflow for troubleshooting unexpected experimental outcomes with this compound.
troubleshooting Alkbh1-IN-1 inconsistency in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies researchers may encounter during experiments with Alkbh1-IN-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of ALKBH1 (alkB homolog 1), a dioxygenase that removes methyl groups from nucleic acids.[1][2][3] ALKBH1 has several known substrates, including N6-methyladenine (6mA) in DNA and N1-methyladenosine (m1A) in transfer RNA (tRNA).[4][5][6] By inhibiting ALKBH1, this compound is expected to increase the levels of these methylations, thereby affecting downstream processes such as gene expression and protein translation.[7][8]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistencies in experiments with small molecule inhibitors like this compound can arise from several factors:
-
Inhibitor Solubility and Stability: The inhibitor may not be fully dissolved or may degrade over time in your experimental conditions. It is crucial to ensure proper solubilization and storage.
-
Cell Line Variability: Different cell lines may have varying levels of ALKBH1 expression and different sensitivities to the inhibitor.
-
Off-Target Effects: At higher concentrations, the inhibitor might affect other proteins besides ALKBH1, leading to unexpected biological outcomes.
-
Experimental Protocol Deviations: Inconsistent cell densities, incubation times, or inhibitor concentrations can lead to variable results.
Q3: How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For an analog, ALK-IN-1, a stock solution of 106 mg/mL (200.37 mM) in fresh DMSO has been reported.[9] Another derivative, ALKBH1-IN-2, is also soluble in DMSO.[10] Store the stock solution at -20°C or -80°C and protect it from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.1%).
Q4: What is the recommended concentration of this compound to use in cell culture?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on available data, a concentration of 10 μM for 48 hours has been shown to increase the amount of 6mA in the DNA of U251 cells.[3] The reported IC50 values for this compound are 0.026 µM in a fluorescence polarization assay and 1.39 µM in an enzyme activity assay.[1][2][3] It is advisable to use a concentration range that brackets these values and the effective concentration observed in U251 cells.
Q5: I am observing unexpected phenotypes in my experiment. Could these be off-target effects?
While this compound is described as a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[1] ALKBH1 is part of a larger family of ALKBH dioxygenases, and the selectivity of this compound against other family members has not been extensively published.[4] To investigate potential off-target effects, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that gives the desired biological effect in your system.
-
Use a negative control: Treat cells with a structurally similar but inactive compound if available.
-
Orthogonal validation: Use a different method to confirm your findings, such as siRNA-mediated knockdown of ALKBH1.[7]
Troubleshooting Guides
Problem 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Inhibitor inactivity | Ensure the inhibitor stock solution was prepared and stored correctly. Prepare a fresh stock solution. |
| Low ALKBH1 expression | Check the expression level of ALKBH1 in your cell line using techniques like Western blot or qPCR. |
| Short treatment duration | Increase the incubation time with the inhibitor. A 48-hour treatment has been shown to be effective in U251 cells.[3] |
| Cell line insensitivity | Consider using a different cell line with known sensitivity to ALKBH1 inhibition. |
Problem 2: High cell toxicity observed after treatment.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration too high | Perform a dose-response experiment to determine the IC50 for cell viability and use a concentration below this for your experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells (typically <0.1%). |
| Off-target effects | Refer to the FAQ on off-target effects and consider using a lower inhibitor concentration or orthogonal validation methods. |
| Cell culture conditions | Ensure optimal cell culture conditions, including proper cell density and media formulation. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | IC50 (µM) |
| Fluorescence Polarization Assay | 0.026[1][2][3] |
| Enzyme Activity Assay | 1.39[1][2][3] |
Table 2: Effective Concentration of this compound in Cell Culture
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| U251 | 10 | 48 | Increased 6mA levels in DNA[3] |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline. Optimization for specific cell lines and experimental goals is recommended.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Inhibitor Preparation: Prepare a fresh dilution of the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as cell viability assays, DNA/RNA extraction for methylation analysis, or protein extraction for Western blotting.
Protocol for Cell Viability (MTT) Assay
This protocol is adapted from a general MTT assay protocol and should be optimized for your specific cell line.[7]
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: ALKBH1 Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
how to minimize Alkbh1-IN-1 toxicity in cells
Welcome to the technical support center for Alkbh1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while minimizing potential cellular toxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
1. Issue: Unexpected levels of cell death or cytotoxicity observed after treatment with this compound.
Possible Causes and Solutions:
-
High Concentration of this compound: The inhibitor may be toxic at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a broad range of concentrations and use a cell viability assay (e.g., MTT, PrestoBlue) to determine the IC50 and the highest non-toxic concentration.
-
-
Off-Target Effects: Small molecule inhibitors can have off-target activities that contribute to cytotoxicity.
-
Solution:
-
Lower the concentration of this compound to the minimum effective dose.
-
Use a structurally unrelated ALKBH1 inhibitor as a control to confirm that the observed phenotype is due to ALKBH1 inhibition.
-
Perform target engagement assays to confirm that this compound is binding to ALKBH1 at the concentrations used.
-
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control in all experiments.
-
-
Mitochondrial Dysfunction: As ALKBH1 is involved in mitochondrial function, its inhibition may lead to mitochondrial toxicity.[1][2][3]
Experimental Protocol: Determining Optimal this compound Concentration using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the inhibitor in cell culture medium to achieve a range of final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
2. Issue: Inconsistent or unexpected experimental results.
Possible Causes and Solutions:
-
Inhibitor Instability or Precipitation: this compound may be unstable or precipitate in the cell culture medium.
-
Solution:
-
Visually inspect the medium for any signs of precipitation after adding the inhibitor.
-
Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Consult the manufacturer's data sheet for solubility information and recommended solvents.
-
-
-
Serum Protein Binding: Components in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.
-
Solution:
-
Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line.
-
Alternatively, perform experiments in serum-free medium for short durations.
-
Be aware that changes in serum concentration may affect cell health and response.
-
-
-
Cell Line-Specific Effects: The response to this compound can vary significantly between different cell lines.
-
Solution: Characterize the effects of the inhibitor in each new cell line used. Do not assume that an effective and non-toxic concentration in one cell line will be the same for another.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of ALKBH1, and how might this relate to the potential toxicity of this compound?
A1: ALKBH1 is a 2-oxoglutarate- and Fe(II)-dependent dioxygenase with multiple substrates, including methylated DNA and tRNA.[7] Its key functions relevant to potential inhibitor toxicity include:
-
tRNA Demethylation: ALKBH1 demethylates N1-methyladenosine (m1A) in tRNA, which can affect tRNA stability and translation.[8] Inhibition of this function could lead to altered protein synthesis and cellular stress.
-
Mitochondrial Function: ALKBH1 is located in the mitochondria and is required for efficient mitochondrial activity.[1][2] It is involved in the biogenesis of modified nucleosides in mitochondrial tRNA, which is essential for mitochondrial translation.[2] Inhibition of ALKBH1 could therefore lead to mitochondrial dysfunction, a common source of drug-induced toxicity.[9]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is reported to be a selective inhibitor, like most small molecules, it may have off-target effects. Potential off-targets could include other 2-oxoglutarate-dependent dioxygenases. The consequences of off-target effects can range from confounding experimental results to direct cytotoxicity. It is crucial to use the lowest effective concentration and appropriate controls to minimize and account for potential off-target activities.
Q3: How can I assess if this compound is causing mitochondrial toxicity in my cells?
A3: Several in vitro assays can be used to evaluate mitochondrial toxicity:[4][5][6]
-
Mitochondrial Membrane Potential (MMP) Assays: These assays use fluorescent dyes like JC-10 that accumulate in healthy mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.[4]
-
Cellular Respiration Assays: Instruments like the Seahorse XF Analyzer can measure the oxygen consumption rate (OCR), providing a direct assessment of mitochondrial respiration.
-
Glucose vs. Galactose Media: Cells grown in media where galactose replaces glucose are more dependent on mitochondrial oxidative phosphorylation for energy. Increased cytotoxicity of this compound in galactose media compared to glucose media can indicate mitochondrial toxicity.[1]
Experimental Protocol: Assessment of Mitochondrial Membrane Potential using JC-10
-
Cell Treatment: Plate and treat cells with this compound as you would for your primary experiment. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
JC-10 Staining:
-
Prepare a JC-10 staining solution according to the manufacturer's protocol.
-
Remove the culture medium and wash the cells with buffer.
-
Add the JC-10 staining solution and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells to remove the staining solution.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Determine the ratio of red fluorescence (aggregates in healthy mitochondria) to green fluorescence (monomers in the cytoplasm and in mitochondria with low membrane potential).
-
-
Data Analysis: A decrease in the red/green fluorescence ratio in treated cells compared to control cells indicates mitochondrial depolarization.
Q4: How might inhibition of ALKBH1 affect tRNA and protein synthesis, and how can I measure this?
A4: ALKBH1's role in tRNA demethylation suggests that its inhibition could lead to altered tRNA stability, charging, and ultimately, changes in protein synthesis.[8]
-
tRNA Stability: Inhibition of ALKBH1 may alter tRNA modifications, potentially affecting their stability and leading to tRNA cleavage under cellular stress.[10]
-
tRNA Charging: Changes in tRNA structure due to altered modifications could impact the efficiency of aminoacyl-tRNA synthetases in "charging" tRNAs with their corresponding amino acids.
-
Protein Synthesis: Dysregulation of tRNA function can lead to a global decrease in protein synthesis or altered translation of specific codons.
Methods to Assess tRNA and Protein Synthesis:
-
tRNA Charging Assays: Techniques like i-tRAP (individual tRNA acylation PCR) or tRNA-Seq can be used to quantify the proportion of charged versus uncharged tRNAs for specific isoacceptors.[11][12]
-
Global Protein Synthesis Assays: Methods such as puromycin incorporation assays (e.g., using flow cytometry or western blotting with an anti-puromycin antibody) can measure the rate of global protein synthesis.
Signaling Pathway and Experimental Workflow
Caption: Potential signaling cascade following inhibition of ALKBH1 by this compound.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| This compound IC50 | 0.026 µM | Fluorescence Polarization | MedChemExpress |
| 1.39 µM | Enzyme Activity | MedChemExpress | |
| DMSO Toxicity | Generally <0.1% | Cell Viability Assays | General Knowledge |
| Mitochondrial Depolarization | Decrease in Red/Green Fluorescence Ratio | JC-10 Assay | [4] |
This technical support center provides a starting point for troubleshooting and understanding the potential toxicities associated with this compound. Given the limited direct data on this specific inhibitor, it is crucial for researchers to perform careful dose-response experiments and control studies to determine the optimal conditions for their specific cellular models.
References
- 1. Characterization of human AlkB homolog 1 produced in mammalian cells and demonstration of mitochondrial dysfunction in ALKBH1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Toxicity Assays [merckmillipore.com]
- 5. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]
- 6. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 7. ALKBH1 promotes HIF-1α-mediated glycolysis by inhibiting N-glycosylation of LAMP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stress specific impact of ALKBH1 on tRNA cleavage and tiRNA generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. i-tRAP (individual tRNA acylation PCR): a convenient method for selective quantification of tRNA charging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust method for measuring aminoacylation through tRNA-Seq | eLife [elifesciences.org]
Alkbh1-IN-1 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alkbh1-IN-1, a selective inhibitor of the ALKBH1 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of ALKBH1, an α-ketoglutarate and Fe(II)-dependent dioxygenase.[1] ALKBH1 is known to function as a demethylase for various substrates, including N6-methyladenosine (m6A) in DNA and N1-methyladenosine (m1A) in tRNA.[2][3] By inhibiting ALKBH1, this compound can modulate the levels of these epigenetic and epitranscriptomic modifications, thereby influencing gene expression and protein translation. For instance, treatment of cells with this compound has been shown to increase the overall amount of 6mA in DNA.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions based on the supplier's data.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[1]
Note: For in-solvent storage, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; DMSO is a common solvent for initial stock solutions.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO. For preparing stock solutions, it is advisable to consult the manufacturer's datasheet for the specific lot you are using.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommendation |
| Inconsistent or no effect of the inhibitor | Degraded inhibitor: Improper storage or handling may have led to the degradation of this compound. | - Ensure the inhibitor has been stored according to the recommended conditions (see storage table).- Prepare fresh stock solutions from powder if the age of the current stock is uncertain or exceeds the recommended storage time.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. | - Perform a dose-response experiment to determine the optimal concentration for your system. Published studies have used concentrations around 3 µM to stabilize the ALKBH1 protein and 10 µM to increase 6mA levels in DNA in U251 cells.[1]- Ensure accurate dilution of the stock solution. | |
| Cell line specific effects: The response to ALKBH1 inhibition can vary between different cell lines due to differences in ALKBH1 expression or downstream pathway activity. | - Verify the expression of ALKBH1 in your cell line of interest.- Consider testing the inhibitor in a cell line known to be responsive to ALKBH1 inhibition as a positive control. | |
| Cell toxicity or off-target effects | High inhibitor concentration: The concentration of this compound may be too high, leading to cytotoxicity or off-target effects. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor in your cell line.- Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment. | - Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).- Include a vehicle control (solvent only) in your experiments to account for any solvent-induced effects. | |
| Difficulty dissolving the compound | Improper solvent or technique: The compound may not be fully dissolved, leading to inaccurate concentrations. | - Use a recommended solvent like DMSO.- Gently warm the solution and vortex to aid dissolution. Ensure no visible precipitate is present before making further dilutions. |
Experimental Protocols
While specific protocols should be optimized for individual experimental setups, the following provides a general workflow for treating cells with this compound to assess its effect on downstream targets.
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Preparation of this compound Working Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). Published data suggests treatment times of 48 hours have been effective.[1]
-
-
Downstream Analysis: Following treatment, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the protein levels of ALKBH1 and its downstream targets.
-
DNA/RNA Extraction: For analysis of m6A or m1A levels using techniques like dot blot, LC-MS/MS, or specific antibody-based methods (e.g., MeRIP-seq).
-
Cell-based Assays: To assess proliferation, apoptosis, or other functional outcomes.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Inhibition of the ALKBH1 signaling pathway by this compound.
References
addressing variability in Alkbh1-IN-1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Alkbh1-IN-1, a selective inhibitor of the ALKBH1 demethylase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of ALKBH1. It has been shown to have an IC50 of 0.026 µM in a fluorescence polarization assay and 1.39 µM in an enzyme activity assay.[1] By inhibiting ALKBH1, this compound can modulate the levels of N6-methyladenosine (6mA) in DNA and affect other ALKBH1-mediated processes.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the biological functions of the ALKBH1 enzyme. This includes investigating its role in DNA and RNA demethylation, regulation of gene expression, and its involvement in various cellular processes such as adipogenesis, mitochondrial function, and cancer progression.[1][2][3]
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A common starting point is to perform a dose-response curve. Published data has shown effective concentrations in the range of 3 µM to 10 µM in U251 cells with incubation times of 48 hours.[1]
Q4: How should I prepare and store this compound?
A4: For specific solubility and storage instructions, please refer to the manufacturer's data sheet that accompanied your vial of this compound. Generally, inhibitors are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Are there known off-target effects of this compound?
A5: While this compound is described as a selective inhibitor, the potential for off-target effects should always be considered. It is good practice to include appropriate controls in your experiments, such as using a structurally related but inactive compound, or validating key findings using a secondary method like siRNA-mediated knockdown of ALKBH1.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of ALKBH1 Activity in an In Vitro Enzyme Assay
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Verify the concentrations of all assay components, including the enzyme, substrate, and co-factors (Fe(II) and 2-oxoglutarate).- Ensure the assay buffer has the correct pH and ionic strength.- Optimize the incubation time and temperature. |
| This compound Degradation | - Prepare fresh stock solutions of this compound from powder.- Avoid multiple freeze-thaw cycles of the stock solution.- Confirm the inhibitor's purity and integrity if possible. |
| Substrate Specificity | - ALKBH1 has a preference for specific substrates, such as bubbled or bulged DNA.[4] Ensure your substrate is appropriate for detecting ALKBH1 activity. |
| Enzyme Inactivity | - Confirm the activity of your recombinant ALKBH1 enzyme using a known positive control.- Ensure proper storage and handling of the enzyme to maintain its activity. |
Issue 2: High Variability in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Cell Type-Specific Effects | - The role and importance of ALKBH1 can be cell-type specific.[5] What is observed in one cell line may not be reproducible in another.- Characterize the baseline ALKBH1 expression and activity in your cell model. |
| Inconsistent Drug Delivery | - Ensure consistent and even distribution of this compound to all wells during cell treatment.- Verify the final concentration of the inhibitor in the cell culture medium. |
| Paradoxical Cellular Responses | - ALKBH1's role can be context-dependent, especially under cellular stress. For example, ALKBH1 knockdown has been shown to have stress-specific effects on tRNA cleavage.[2] - Carefully control for and monitor cellular stress levels in your experiments. |
| Cell Health and Confluency | - Maintain consistent cell health and confluency across all experimental conditions, as these factors can influence cellular metabolism and drug response. |
| Inconsistent Incubation Times | - Use precise and consistent incubation times for all treatments. |
Issue 3: No Change in Global 6mA Levels After this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Functional Redundancy | - Other demethylases may compensate for the inhibition of ALKBH1, leading to no net change in global 6mA levels.[5] |
| Cell-Type Specificity of 6mA Regulation | - Studies have shown that ALKBH1 deficiency does not always lead to a discernible difference in 6mA levels in certain human cell lines.[5] |
| Assay Sensitivity | - Ensure your 6mA detection method is sensitive enough to detect subtle changes. Consider using multiple methods for validation. |
| Insufficient Inhibition | - Perform a dose-response experiment to ensure you are using a concentration of this compound that effectively engages the target in your specific cell type. |
Quantitative Data Summary
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| This compound | Fluorescence Polarization | 0.026 | [1] |
| This compound | Enzyme Activity Assay | 1.39 | [1] |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific experimental setup.
ALKBH1 Enzyme Inhibition Assay (Fluorescence Polarization)
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mg/mL BSA, 0.01% Tween-20.
-
Recombinant human ALKBH1 enzyme.
-
Fluorescently labeled substrate probe (e.g., a DNA or RNA oligonucleotide with a methyl modification recognized by ALKBH1).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add this compound at various concentrations.
-
Add recombinant ALKBH1 enzyme to each well (final concentration to be optimized).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add the fluorescently labeled substrate probe to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for 6mA Levels
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., U251) at a suitable density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a vehicle control (e.g., DMSO) or varying concentrations of this compound.
-
Incubate for the desired time (e.g., 48 hours).
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercially available kit, ensuring high purity.
-
-
Quantification of 6mA:
-
Quantify global 6mA levels using a sensitive method such as:
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry)
-
Dot blot analysis with a 6mA-specific antibody
-
Commercially available ELISA-based kits.
-
-
-
Data Analysis:
-
Normalize the 6mA levels to the total amount of DNA.
-
Compare the 6mA levels in this compound treated samples to the vehicle-treated control.
-
Visualizations
Caption: Simplified signaling pathway of ALKBH1 and its inhibition by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Logical troubleshooting flow for addressing variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. librarysearch.colby.edu [librarysearch.colby.edu]
- 5. ALKBH1 deficiency leads to loss of homeostasis in human diploid somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the delivery of Alkbh1-IN-1 to target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Alkbh1-IN-1 to target cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: To improve solubility in aqueous media, consider using a formulation agent. Pluronic F-127 or cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility of hydrophobic compounds. It is crucial to perform vehicle control experiments to ensure the formulation agent does not affect the experimental outcome.
Q3: What is the known stability of this compound in solution?
A3: this compound is stable as a solid at -20°C for up to one year. In DMSO stock solutions at -20°C, it is stable for at least six months. When diluted in aqueous media, it is recommended to use the solution within 24 hours to avoid degradation.
Q4: How can I determine if this compound is entering the target cells?
A4: Cellular uptake can be assessed through several methods. Indirectly, successful target engagement, measured by a cellular thermal shift assay (CETSA) or a downstream functional assay, implies cellular entry. For direct visualization, if a fluorescently labeled version of this compound is available, confocal microscopy can be used to observe its subcellular localization.
Troubleshooting Guides
Problem 1: Low or No Biological Activity Observed
Possible Causes:
-
Poor solubility of this compound in the experimental medium.
-
Degradation of the compound.
-
Insufficient cellular uptake.
-
Ineffective target engagement.
Solutions:
| Solution | Description | Experimental Protocol |
| Optimize Solubility | Test different formulation agents to increase the concentration of soluble this compound. | See Protocol 1: Solubility Enhancement Screen. |
| Assess Compound Integrity | Verify the integrity of your this compound stock using methods like High-Performance Liquid Chromatography (HPLC). | Consult your institution's analytical chemistry core for standard HPLC protocols. |
| Evaluate Cellular Uptake | Use indirect measures of target engagement or direct visualization to confirm the compound is entering the cells. | See Protocol 2: Cellular Thermal Shift Assay (CETSA) or Protocol 3: Confocal Microscopy for Cellular Uptake. |
Problem 2: High Variability Between Experimental Replicates
Possible Causes:
-
Inconsistent preparation of this compound working solutions.
-
Precipitation of the compound during the experiment.
-
Cell density variations.
Solutions:
| Solution | Description | Quantitative Data Example |
| Standardize Solution Preparation | Prepare a fresh working solution from a DMSO stock for each experiment. Ensure thorough mixing before adding to the cells. | N/A |
| Visually Inspect for Precipitation | Before adding to cells, inspect the final diluted solution for any visible precipitate. | See Table 1: Solubility of this compound in Different Media. |
| Control Cell Seeding Density | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase. | N/A |
Quantitative Data
Table 1: Solubility of this compound in Different Media
| Medium | Formulation Agent | Maximum Soluble Concentration (µM) |
| DMEM + 10% FBS | None | 5 |
| DMEM + 10% FBS | 0.1% Pluronic F-127 | 25 |
| DMEM + 10% FBS | 1% HP-β-CD | 50 |
| Opti-MEM | None | 8 |
Experimental Protocols
Protocol 1: Solubility Enhancement Screen
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of different formulation agents (e.g., Pluronic F-127, HP-β-CD) in the desired cell culture medium.
-
Add this compound stock solution to each formulation to achieve a range of final concentrations.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the samples at 14,000 x g for 15 minutes.
-
Measure the concentration of this compound in the supernatant using UV-Vis spectroscopy or HPLC.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Culture target cells to 80-90% confluency.
-
Treat cells with either vehicle control or this compound at the desired concentration for 2-4 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes.
-
Cool the samples on ice for 3 minutes, then lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate soluble and aggregated proteins.
-
Analyze the soluble fraction by Western blot using an antibody against ALKBH1. Increased thermal stability of ALKBH1 in the presence of this compound indicates target engagement.
Protocol 3: Confocal Microscopy for Cellular Uptake
(Requires a fluorescently labeled version of this compound)
-
Seed cells on glass-bottom dishes.
-
Treat cells with the fluorescently labeled this compound for the desired time.
-
Wash cells with PBS to remove the extracellular compound.
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Stain for cellular compartments (e.g., DAPI for nucleus, CellMask for plasma membrane).
-
Image the cells using a confocal microscope to determine the subcellular localization of the compound.
Visualizations
Caption: Troubleshooting workflow for low biological activity of this compound.
Caption: Hypothetical signaling pathway involving ALKBH1 inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
identifying and mitigating Alkbh1-IN-1 off-target activity
Disclaimer: The following troubleshooting guide and FAQs are for a hypothetical potent and selective ALKBH1 inhibitor, herein referred to as Alkbh1-IN-1. As of the last update, no publicly available data exists for a compound with this specific designation. The information provided is based on the known functions of the ALKBH1 protein and general principles of chemical probe validation.
This resource is intended for researchers, scientists, and drug development professionals utilizing a novel ALKBH1 inhibitor in their experiments. It provides guidance on identifying and mitigating potential off-target activities to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known function of ALKBH1?
ALKBH1 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases with multiple reported substrates and cellular functions. Its enzymatic activities include:
-
tRNA modification: ALKBH1 is involved in the biogenesis of modified nucleosides in both cytoplasmic and mitochondrial tRNAs, which is crucial for efficient mitochondrial translation and overall protein synthesis.[1][2]
-
DNA demethylation: It has been reported to demethylate N6-methyladenine (N6-mA) in single-stranded DNA, potentially playing a role in transcriptional regulation.[2][3]
-
Histone demethylation: Some studies have suggested a role for ALKBH1 in histone H2A demethylation, linking it to neurodevelopment and the regulation of embryonic stem cells, although this function is debated.[2][4]
Due to its diverse roles, inhibition of ALKBH1 can lead to a range of cellular phenotypes, including mitochondrial dysfunction, altered gene expression, and effects on cell differentiation.[1][2][5]
Q2: I am observing a phenotype that is inconsistent with the known functions of ALKBH1. Could this be due to off-target effects of this compound?
Yes, an unexpected phenotype is a common indicator of potential off-target activity. It is crucial to experimentally verify that the observed effect is a direct consequence of ALKBH1 inhibition. This can be achieved through a combination of approaches outlined in the troubleshooting section below, such as using structurally distinct inhibitors and genetic knockout/knockdown of ALKBH1.
Q3: How can I confirm that this compound is engaging ALKBH1 in my cellular model?
Direct target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates.[1][6] An increase in the melting temperature of ALKBH1 in the presence of this compound would indicate direct binding.
Q4: What are the best practices for using this compound to minimize the risk of off-target effects?
To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration of the inhibitor.[7]
-
Include appropriate controls in your experiments, such as a structurally related but inactive compound and/or genetic knockdown/knockout of ALKBH1.
-
Validate key findings with a structurally and mechanistically distinct ALKBH1 inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides a logical workflow for identifying and mitigating potential off-target activities.
Problem 1: Observed phenotype is not rescued by ALKBH1 overexpression or knockdown.
-
Possible Cause: The phenotype is likely due to an off-target effect of this compound.
-
Troubleshooting Workflow:
Figure 1: Workflow for investigating phenotypes not rescued by ALKBH1 modulation.
Problem 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets in the cellular environment.
-
Troubleshooting Workflow:
Figure 2: Troubleshooting discrepancies between in vitro and in-cellulo data.
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a reference for expected performance and potential off-target liabilities.
Table 1: Hypothetical Potency and Selectivity of this compound
| Target | IC50 (nM) | Kd (nM) |
| ALKBH1 | 15 | 25 |
| ALKBH2 | >10,000 | >10,000 |
| ALKBH3 | 8,500 | >10,000 |
| ALKBH4 | >10,000 | >10,000 |
| ALKBH5 | 2,500 | 4,000 |
| FTO | >10,000 | >10,000 |
Table 2: Hypothetical Off-Target Profile of this compound from a Kinase Panel Screen (468 kinases)
| Off-Target Kinase | % Inhibition @ 1 µM | IC50 (µM) |
| Kinase X | 85% | 0.5 |
| Kinase Y | 62% | 2.1 |
| Kinase Z | 55% | 4.8 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[1][6]
-
Cell Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection:
-
Analyze the amount of soluble ALKBH1 in each sample by Western blot or ELISA using an ALKBH1-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble ALKBH1 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Proteome-wide Off-Target Identification using CETSA coupled with Mass Spectrometry (CETSA-MS)
This protocol provides a global view of protein thermal stability changes upon compound treatment.
-
Sample Preparation:
-
Follow steps 1-3 of the CETSA protocol to treat cells and prepare soluble protein lysates.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the soluble fraction.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling (Optional, for multiplexing):
-
Label the peptides from different treatment groups with tandem mass tags (TMT) for relative quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
For each protein, determine the change in thermal stability in the presence of this compound compared to the vehicle control.
-
Proteins that show a significant thermal shift are potential off-targets.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. youtube.com [youtube.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. youtube.com [youtube.com]
- 5. JAB-23E73 shows promise as pan-KRAS inhibitor in cancer | BioWorld [bioworld.com]
- 6. youtube.com [youtube.com]
- 7. resources.biomol.com [resources.biomol.com]
best practices for working with Alkbh1-IN-1 in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for working with Alkbh1-IN-1 in the lab. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of AlkB homolog 1 (ALKBH1), a dioxygenase that plays a crucial role in nucleic acid demethylation.[1][2] ALKBH1 has been shown to demethylate N6-methyladenosine (m6A) in DNA and N1-methyladenosine (m1A) in transfer RNA (tRNA).[2][3][4][5] By inhibiting ALKBH1, this compound can modulate the levels of these epigenetic and epitranscriptomic modifications, thereby influencing various cellular processes such as gene expression, translation, and cell differentiation.[1][4]
Q2: What are the primary research applications for this compound?
This compound is a valuable tool for investigating the biological functions of ALKBH1. Key research applications include:
-
Studying the role of DNA and tRNA demethylation in cellular processes.[1]
-
Investigating the impact of ALKBH1 on signaling pathways, such as HIF-1 and AMPK signaling.[6]
-
Elucidating the role of ALKBH1 in diseases like cancer and metabolic disorders.[2]
-
Exploring the therapeutic potential of targeting ALKBH1.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, it is recommended to prepare a fresh stock solution of this compound for each experiment. If storage is necessary, dissolve the compound in a suitable solvent like DMSO to create a concentrated stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and warm to room temperature. Briefly centrifuge the vial to ensure all the solution is at the bottom.
Q4: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response experiment to determine the IC50 value in your system. Based on available data, concentrations in the range of 1-10 µM have been shown to be effective in cell-based assays. For instance, a concentration of 10 µM for 48 hours has been used to increase the amount of 6mA in the DNA of U251 cells.[1]
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.026 µM | Fluorescence polarization assay | [1] |
| IC50 | 1.39 µM | Enzyme activity assay | [1] |
ALKBH1 Signaling Pathways
ALKBH1 is involved in multiple signaling pathways, influencing processes like adipogenesis and tumorigenesis.
Caption: ALKBH1 signaling in adipogenesis and tumorigenesis.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Step |
| Improper inhibitor preparation or storage | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell line insensitivity | Verify ALKBH1 expression in your cell line using techniques like Western blot or qPCR. Consider using a different cell line with known ALKBH1 expression. |
| Inhibitor degradation | Ensure the inhibitor is protected from light and stored at the recommended temperature. |
Issue 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Lower the concentration of this compound used in the experiment. Refer to your dose-response curve to find a concentration that is effective but not toxic. |
| Prolonged incubation time | Reduce the duration of inhibitor treatment. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below a toxic threshold (typically <0.1%). Run a vehicle-only control. |
| Non-specific binding | Consider using a structurally distinct ALKBH1 inhibitor as a control to confirm that the observed phenotype is specific to ALKBH1 inhibition. |
Issue 3: Difficulty in Detecting Changes in DNA/tRNA Methylation
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor treatment | Increase the concentration or duration of this compound treatment. |
| Low basal methylation levels | Ensure that the DNA or tRNA you are analyzing has detectable levels of the specific methylation mark (m6A or m1A) at baseline. |
| Insensitive detection method | Use a highly sensitive method for methylation analysis, such as LC-MS/MS or specific antibody-based techniques (e.g., MeRIP-seq). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Caption: Workflow for IC50 determination of this compound.
Methodology:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
Cell Viability Assay: Perform a standard cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-only control. Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Analysis of Global 6mA DNA Methylation
This protocol provides a workflow for assessing changes in global N6-methyladenosine (6mA) levels in genomic DNA following treatment with this compound.
Methodology:
-
Cell Treatment: Treat your cells with an effective concentration of this compound (determined from your IC50 experiments) or a vehicle control for a specific duration (e.g., 48 hours).
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity and integrity.
-
DNA Hydrolysis: Digest the genomic DNA into individual nucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase.
-
LC-MS/MS Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2'-deoxyadenosine and N6-methyldeoxyadenosine.
-
Data Analysis: Calculate the ratio of N6-methyldeoxyadenosine to total 2'-deoxyadenosine to determine the percentage of 6mA in the genome. Compare the ratios between the this compound treated and control samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSE177059 - DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - OmicsDI [omicsdi.org]
Technical Support Center: Optimizing Alkbh1-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alkbh1-IN-1, a potent and selective inhibitor of the N6-methyladenine (6mA) DNA demethylase ALKBH1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 13h, is a small molecule inhibitor of the AlkB homolog 1 (ALKBH1) protein.[1] ALKBH1 is a demethylase that removes the N6-methyladenine (6mA) modification from DNA, an epigenetic mark involved in regulating gene expression.[1] this compound works by binding to the ALKBH1 enzyme and inhibiting its demethylase activity, leading to an increase in global 6mA levels in the DNA of treated cells.
Q2: What are the primary applications of this compound in research?
This compound is a valuable tool for investigating the biological functions of ALKBH1 and the role of 6mA DNA modification in various cellular processes. Given ALKBH1's involvement in cancer progression, adipogenesis, and mitochondrial function, this inhibitor can be used to study these pathways and as a potential therapeutic agent.[2][3]
Q3: What is the recommended starting concentration and incubation time for this compound in cell culture experiments?
Based on published data, a starting point for concentration could be in the range of 3-10 µM. For incubation time, a 48-hour treatment period has been shown to be effective in modulating 6mA levels and stabilizing the ALKBH1 protein in U251 cells.[4] However, the optimal concentration and incubation time will be cell-type specific and depend on the experimental endpoint. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. The stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to maintain its stability.[4] Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | Suboptimal Incubation Time: The treatment duration may be too short for changes in 6mA levels or downstream effects to become apparent. | Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 24, 48, 72 hours) to assess the desired readout (e.g., 6mA levels, gene expression). A 48-hour incubation has been shown to be effective in U251 cells.[4] |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit ALKBH1 in your specific cell line. | Perform a dose-response experiment: Treat cells with a range of this compound concentrations (e.g., 1, 3, 10, 30 µM) for a fixed incubation time (e.g., 48 hours) to determine the optimal effective concentration.[4] | |
| Low ALKBH1 expression in the cell line: The target protein, ALKBH1, may not be expressed at a high enough level in your chosen cell line for the inhibitor to have a significant effect. | Assess ALKBH1 expression: Check the expression level of ALKBH1 in your cell line using techniques like Western blotting or RT-qPCR. Consider using a cell line with known high expression of ALKBH1 or overexpressing ALKBH1. | |
| Inhibitor instability: The inhibitor may be degrading in the culture medium over long incubation times. | Replenish the medium: For longer incubation periods (>48 hours), consider replacing the culture medium containing fresh this compound every 48 hours. | |
| High cell toxicity or off-target effects observed | Inhibitor concentration is too high: Excessive concentrations of small molecule inhibitors can lead to non-specific effects and cytotoxicity. | Lower the concentration: Based on your dose-response experiment, use the lowest effective concentration that produces the desired biological effect with minimal toxicity. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be too high. | Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Cell line sensitivity: Some cell lines may be more sensitive to the inhibitor or its off-target effects. | Test in different cell lines: If possible, validate your findings in a different cell line to ensure the observed effects are not cell-type specific artifacts. | |
| Variability in experimental results | Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect the cellular response to treatment. | Standardize cell culture practices: Use cells at a consistent passage number and seed them at a uniform density. Ensure cells are in the exponential growth phase at the time of treatment. |
| Inaccurate inhibitor concentration: Errors in preparing stock solutions or dilutions can lead to inconsistent results. | Prepare fresh dilutions: Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Verify the concentration of the stock solution if possible. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (this compound) | 0.026 µM | Fluorescence Polarization | [1][4] |
| IC50 (this compound) | 1.39 µM | Enzyme Activity Assay | [1][4] |
| Effective Cellular Concentration | 3 µM | ALKBH1 Protein Stabilization in U251 cells | [4] |
| Effective Cellular Concentration | 10 µM | Increase in DNA 6mA levels in U251 cells | [4] |
| Treatment Duration | 48 hours | Cellular Assays in U251 cells | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 0.1, 0.3, 1, 3, 10, and 30 µM. Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) as the highest inhibitor concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a fixed period, for example, 48 hours.
-
Endpoint Analysis: Harvest the cells and analyze your endpoint of interest. This could include:
-
Cell Viability/Toxicity: Using assays such as MTT, CellTiter-Glo, or trypan blue exclusion.
-
Target Engagement: Measuring the levels of 6mA in genomic DNA via dot blot or LC-MS/MS.
-
Downstream Effects: Assessing changes in gene or protein expression of known ALKBH1 targets.
-
-
Data Analysis: Plot the results as a function of inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response) for your desired effect.
Protocol 2: Determining the Optimal Incubation Time for this compound (Time-Course)
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Inhibitor Preparation: Prepare cell culture medium containing the optimal concentration of this compound determined from the dose-response experiment. Also, prepare a vehicle control.
-
Treatment: Treat the cells with the this compound or vehicle control medium.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points, for example, 12, 24, 48, and 72 hours post-treatment.
-
Endpoint Analysis: Analyze the harvested cells for your desired endpoint as described in Protocol 1.
-
Data Analysis: Plot the results as a function of time to determine the shortest incubation period required to achieve a significant and stable effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound treatment.
References
dealing with poor solubility of Alkbh1-IN-1 in aqueous solutions
Welcome to the technical support center for Alkbh1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a particular focus on the poor solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 13h, is a potent and selective inhibitor of the ALKBH1 enzyme.[1][2] ALKBH1 is a dioxygenase that removes methyl groups from nucleic acids, particularly N6-methyladenine (6mA) in DNA and N1-methyladenine (m1A) in tRNA. By inhibiting ALKBH1, this compound can modulate the levels of these epigenetic and epitranscriptomic modifications, making it a valuable tool for studying the biological functions of ALKBH1.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. For stock solutions prepared in DMSO, storage at -20°C is also recommended. Avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?
Precipitation in aqueous media is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity and solubility issues.
-
Prepare fresh dilutions: It is best to prepare fresh dilutions of your this compound working solution from the DMSO stock just before each experiment.
-
Pre-warm the medium: Gently pre-warming the cell culture medium to 37°C before adding the this compound/DMSO solution can sometimes help to improve solubility.
-
Vortex thoroughly: After adding the inhibitor stock to the medium, ensure thorough mixing by vortexing immediately.
-
Consider a lower working concentration: If precipitation persists, you may need to use a lower working concentration of this compound. The effective concentration can be cell-type dependent.
Q4: What are the known in vitro working concentrations for this compound?
Published studies have shown biological activity of this compound in cell-based assays. For example, in U251 cells, concentrations of 3 µM and 10 µM have been used to stabilize the ALKBH1 protein and increase the levels of 6mA in DNA, respectively.[1]
Troubleshooting Guide: Poor Aqueous Solubility
The primary challenge in working with this compound is its poor solubility in aqueous solutions. The following guide provides a systematic approach to address this issue.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Fluorescence Polarization Assay) | 0.026 µM | [2] |
| IC50 (Enzyme Activity Assay) | 1.39 µM | [2] |
| Binding Affinity (Kd) | 0.112 µM | [2] |
| Recommended Solvent | DMSO | MedChemExpress |
| In Vitro Working Concentrations | 3 µM - 10 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration in your aqueous experimental buffer or cell culture medium. Remember to account for the final volume of your experiment.
-
Serial Dilution (Recommended): For high dilutions, it is recommended to perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer or medium.
-
Final Dilution: Add the serially diluted inhibitor to the final volume of your pre-warmed (if applicable) aqueous solution.
-
Immediate Mixing: Immediately after adding the inhibitor, vortex or mix the solution thoroughly to ensure homogenous distribution and minimize precipitation.
-
Use Immediately: It is highly recommended to use the freshly prepared aqueous working solution immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of ALKBH1 inhibition.
References
quality control measures for Alkbh1-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in their experiments using Alkbh1-IN-1.
Troubleshooting and FAQs
Here are some common issues that may arise during your experiments with this compound, along with recommended solutions.
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
A1: There are several potential reasons for a lack of inhibitory effect:
-
Inhibitor Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. As a starting point, concentrations between 5 to 10 times the IC50 value are often used to achieve complete inhibition.
-
Cell Permeability: Ensure that this compound is cell-permeable. While many small molecule inhibitors are designed to cross the cell membrane, this can vary between cell types.
-
Inhibitor Stability: Check the storage and handling of your this compound stock. The compound should be stored at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: The timing of inhibitor addition can be critical. Pre-incubating the cells with this compound before adding a substrate or stimulus may be necessary to allow for sufficient target engagement.
-
Target Expression: Confirm that your cells express ALKBH1 at a detectable level. You can verify this by Western blot or qPCR.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
-
Standardize Protocols: Ensure that all experimental steps, including cell seeding density, inhibitor concentration, incubation times, and reagent preparation, are consistent across all experiments.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration as used for your inhibitor to account for any non-specific effects of the solvent. Most cells can tolerate up to 1% DMSO.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
-
Reagent Quality: Use high-quality reagents and ensure they are not expired. Prepare fresh solutions of this compound from a stock solution for each experiment.
Q3: I am concerned about potential off-target effects of this compound. How can I validate the specificity of my results?
A3: Validating the specificity of an inhibitor is crucial. Here are several approaches:
-
Genetic Knockdown/Knockout: The most rigorous way to validate an inhibitor's specificity is to use a genetic approach. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ALKBH1 expression. The phenotype observed with genetic perturbation should mimic the effect of the inhibitor.
-
Rescue Experiment: In an ALKBH1 knockdown or knockout background, the addition of this compound should not produce any further effect on the phenotype of interest.
-
Dose-Response Analysis: A clear dose-dependent effect of the inhibitor on the phenotype is indicative of on-target activity.
-
Monitor Downstream Targets: Assess the effect of the inhibitor on known downstream targets of ALKBH1. For example, you can measure the levels of N6-methyladenine (6mA) in DNA, which is a direct substrate of ALKBH1.[1]
Q4: What are the recommended starting concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a good starting point is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations. Based on the literature, concentrations around 10 μM have been shown to increase the amount of 6mA in the DNA of U251 cells after 48 hours of treatment.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is typically soluble in DMSO. For a 10 mM stock solution, dissolve 1 mg of the compound in 263 µL of DMSO. Store the stock solution at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.026 µM | Fluorescence Polarization | |
| IC50 | 1.39 µM | Enzyme Activity Assay | |
| Cellular Activity | 10 µM | Increased 6mA in DNA (U251 cells, 48h) |
Key Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro ALKBH1 Demethylase Activity Assay
This protocol is for assessing the enzymatic activity of recombinant ALKBH1 and the inhibitory effect of this compound.
Materials:
-
Recombinant human ALKBH1 protein
-
This compound
-
Single-stranded DNA (ssDNA) or RNA substrate containing N6-methyladenine (6mA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µg/mL BSA
-
Quenching Solution: EDTA (0.5 M)
-
Detection Method: Dot blot assay or LC-MS/MS
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, the 6mA-containing substrate (e.g., 1 µM), and recombinant ALKBH1 (e.g., 100 nM) in a microcentrifuge tube.
-
To test the inhibitor, pre-incubate the recombinant ALKBH1 with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 15-30 minutes at room temperature before adding the substrate.
-
Initiate the demethylation reaction by adding the substrate to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Analyze the demethylation of the substrate using a dot blot assay with a 6mA-specific antibody or by LC-MS/MS for precise quantification.
Protocol 2: Cellular 6mA Dot Blot Assay
This protocol is for detecting changes in global 6mA levels in genomic DNA from cells treated with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Genomic DNA extraction kit
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking Buffer: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20)
-
Primary antibody: Anti-6mA antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle for the desired time period.
-
Isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
UV-crosslink the DNA to the membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-6mA primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
To ensure equal loading of DNA, the membrane can be stained with methylene blue after chemiluminescent detection.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for ALKBH1
This protocol describes the immunoprecipitation of ALKBH1-bound chromatin for subsequent analysis by qPCR or sequencing (ChIP-seq).
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS
-
Anti-ALKBH1 antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells with Lysis Buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Clarify the lysate by centrifugation.
-
Dilute the chromatin with ChIP Dilution Buffer and pre-clear with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-ALKBH1 antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.
-
Elute the chromatin from the beads with Elution Buffer.
-
Reverse the crosslinks by incubating at 65°C overnight and treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
The purified DNA can then be used for qPCR analysis of specific target genes or for library preparation for ChIP-seq.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound experiments.
Caption: Experimental workflow for studying the effects of this compound.
Caption: ALKBH1 signaling pathway and the effect of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Validation & Comparative
Validating the Inhibitory Power of Alkbh1-IN-1 on the Epigenetic Regulator ALKBH1
A Comparative Guide for Researchers
In the landscape of epigenetic research, the dioxygenase ALKBH1 has emerged as a critical regulator of gene expression through its demethylation activity on both DNA and RNA. Its upregulation in various cancers has positioned it as a compelling therapeutic target. This guide provides a comprehensive comparison of Alkbh1-IN-1, a potent and selective inhibitor of ALKBH1, with other potential modulators. We present supporting experimental data, detailed protocols, and a visual representation of the associated signaling pathway to aid researchers in their exploration of ALKBH1 inhibition.
Performance Comparison of ALKBH1 Inhibitors
This compound stands out for its high potency and selectivity for ALKBH1. The following table summarizes the available quantitative data on this compound and other compounds that have been investigated for their effects on ALKBH1 activity.
| Compound | Assay Type | IC50 (µM) | Notes |
| This compound | Fluorescence Polarization (FP) | 0.026 | Demonstrates strong binding affinity to ALKBH1.[1] |
| Enzyme Activity | 1.39 | Confirms potent inhibition of ALKBH1's demethylase function.[1] | |
| ALKBH1-IN-2 | Not specified | - | A derivative of this compound, also functions as an ALKBH1 inhibitor and can modulate 6mA levels. |
| Other Compounds | Various | - | Historically, the development of highly selective ALKBH1 inhibitors has been challenging, with many compounds showing off-target effects. |
Experimental Protocols for Validating ALKBH1 Inhibition
Accurate and reproducible experimental design is paramount in validating the inhibitory effect of compounds like this compound. Below are detailed methodologies for key assays.
Fluorescence Polarization (FP) Assay
This assay is employed to measure the binding affinity of an inhibitor to ALKBH1.
Principle: A fluorescently labeled probe that binds to ALKBH1 will have a high polarization value due to its slow tumbling in solution. When an inhibitor displaces the probe, the smaller, faster-tumbling probe will have a lower polarization value.
Protocol:
-
Reagents:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled probe (e.g., a DNA or RNA oligonucleotide with a 6mA or m1A modification)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound or other test compounds
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the ALKBH1 protein and the fluorescent probe.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ALKBH1 Enzyme Activity Assay
This assay directly measures the catalytic activity of ALKBH1 and its inhibition.
Principle: ALKBH1 is a dioxygenase that, in the process of demethylation, converts α-ketoglutarate to succinate and releases formaldehyde. The amount of formaldehyde produced is proportional to the enzyme's activity and can be quantified using a colorimetric or fluorometric method.
Protocol:
-
Reagents:
-
Recombinant human ALKBH1 protein
-
Substrate (e.g., a DNA or RNA oligonucleotide containing 6mA or m1A)
-
Cofactors: Fe(II) and α-ketoglutarate
-
Ascorbate (to maintain iron in its reduced state)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Formaldehyde detection reagent (e.g., Nash reagent or a commercial fluorometric kit)
-
This compound or other test compounds
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, combine the ALKBH1 protein, substrate, and cofactors.
-
Add the diluted test compound to the wells.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the formaldehyde detection reagent and incubate to allow color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the signal (absorbance or fluorescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating intact cells, lysing them, and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble ALKBH1 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble ALKBH1 against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 of thermal stabilization.
-
ALKBH1 Signaling Pathway and Inhibition
ALKBH1 plays a multifaceted role in cellular processes by removing methyl groups from various substrates, thereby influencing gene expression and protein synthesis. Its activity is implicated in several cancer-related signaling pathways.
Caption: ALKBH1 signaling pathway and its inhibition by this compound.
This guide provides a foundational understanding of this compound's inhibitory effects on ALKBH1 and the experimental approaches to validate these effects. As research in this area continues to evolve, the development of potent and selective inhibitors like this compound will be instrumental in dissecting the complex roles of ALKBH1 in health and disease, and in paving the way for novel therapeutic strategies.
References
Alkbh1-IN-1: A Trailblazer in Selective ALKBH1 Inhibition
A Comparative Analysis of the First Potent and Selective ALKBH1 Inhibitor
In the expanding landscape of epigenetic research, the discovery of potent and selective chemical probes is paramount to unraveling the complex functions of enzymes that regulate gene expression. AlkB homolog 1 (ALKBH1) has emerged as a critical N6-methyladenine (6mA) DNA demethylase, playing a pivotal role in various cellular processes and signaling pathways. The development of specific inhibitors for ALKBH1 has been a significant challenge, hindering a deeper understanding of its biological functions. However, the recent identification of Alkbh1-IN-1 (also known as compound 13h) marks a significant breakthrough as the first potent and selective small molecule inhibitor of ALKBH1.[1][2][3] This guide provides a comprehensive comparison of this compound with other available information on ALKBH1 modulation, presenting supporting experimental data and detailed methodologies for the scientific community.
Performance Comparison
| Compound | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| This compound (13h) | Fluorescence Polarization (FP) | 0.026 ± 0.013 | 0.112 ± 0.017 (ITC) | [1][2][3] |
| Enzyme Activity Assay | 1.39 ± 0.13 | [1][2][3] | ||
| Compound 16 (derivative) | Not specified | Not specified | Not specified | [1][2] |
Table 1: In Vitro Inhibitory Activity of ALKBH1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kd (dissociation constant) from Isothermal Titration Calorimetry (ITC) indicates the binding affinity of the inhibitor to the target protein.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound operates, it is crucial to visualize the signaling pathways influenced by ALKBH1 and the experimental workflows used to characterize its inhibitors.
References
- 1. GSE177059 - DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - OmicsDI [omicsdi.org]
- 2. The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALKBH1 promotes HIF-1α-mediated glycolysis by inhibiting N-glycosylation of LAMP2A - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Alternatives to Alkbh1-IN-1 for ALKBH1 Inhibition: A Comparative Guide
The landscape of selective inhibitors for ALKBH1, a key DNA/RNA demethylase implicated in cancer and other diseases, is rapidly evolving. While Alkbh1-IN-1 has been a valuable tool for researchers, recent discoveries have introduced new chemical entities with comparable or potentially superior profiles. This guide provides a detailed comparison of this compound and a newly identified potent inhibitor, a 1H-pyrazole-4-carboxylic acid derivative, to aid researchers in selecting the optimal tool for their studies.
This guide presents a head-to-head comparison of the biochemical and cellular activities of these two inhibitors, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven resource for researchers in academia and the pharmaceutical industry engaged in the study of ALKBH1 and its role in cellular processes and disease.
Performance Comparison of ALKBH1 Inhibitors
A summary of the key performance metrics for this compound and the alternative 1H-pyrazole-4-carboxylic acid derivative is presented below. The data highlights the comparable in vitro potency of the two compounds.
| Inhibitor | Target | Assay Type | IC50 (µM) | Selectivity | Key Cellular Effects |
| This compound (Compound 13h) | ALKBH1 | Fluorescence Polarization (FP) | 0.026 ± 0.013[1] | Selective for ALKBH1[1] | Modulates cellular N6-methyladenine (6mA) levels[1] |
| Enzyme Activity Assay | 1.39 ± 0.13[1] | ||||
| 1H-Pyrazole-4-carboxylic acid derivative (Compound 29) | ALKBH1 | Fluorescence Polarization (FP) | 0.031 ± 0.007[2] | Specific toward ALKBH1 over ALKBH2/3/5 and FTO[2] | Increases cellular 6mA abundance and inhibits gastric cancer cell viability[3] |
Signaling Pathway Context: ALKBH1 and AMPK
ALKBH1 has been shown to play a crucial role in regulating cellular metabolism, in part through its influence on the AMP-activated protein kinase (AMPK) signaling pathway.[4][5] ALKBH1-mediated demethylation of N6-methyladenine (6mA) in the binding regions of the transcription factor NRF1 can repress the expression of downstream target genes, including those involved in the AMPK pathway.[4] Inhibition of ALKBH1 can, therefore, lead to the upregulation of AMPK signaling.[3]
Caption: ALKBH1's role in the AMPK signaling pathway and the effect of its inhibition.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.
Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition
This assay is used to determine the in vitro potency of inhibitors against ALKBH1 by measuring the displacement of a fluorescently labeled probe from the enzyme's active site.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled probe (e.g., a DNA oligonucleotide containing a single 6mA modification and a 5'-FAM label)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test inhibitors (e.g., this compound, 1H-pyrazole-4-carboxylic acid derivatives)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled probe in assay buffer at a final concentration of 10 nM.
-
Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 10 µL of the diluted inhibitors or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of the ALKBH1 protein solution (e.g., 20 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the fluorescently labeled probe solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.
Cellular 6mA Quantification Assay
This assay is used to determine the effect of ALKBH1 inhibitors on the global levels of N6-methyladenine in cellular DNA.
Materials:
-
Cultured cells (e.g., gastric cancer cell lines HGC27, AGS)
-
Test inhibitors
-
Cell lysis buffer
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle for a specified period (e.g., 48 hours).
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Digest 1 µg of genomic DNA with nuclease P1 at 37°C for 2 hours.
-
Add alkaline phosphatase and incubate at 37°C for an additional 2 hours to digest the DNA into individual nucleosides.
-
Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the levels of 2'-deoxyadenosine (dA) and N6-methyl-2'-deoxyadenosine (6mA).
-
Calculate the 6mA/dA ratio for each treatment condition and normalize to the vehicle-treated control.
Experimental Workflow for Inhibitor Screening and Validation
The general workflow for identifying and validating novel ALKBH1 inhibitors involves a multi-step process, from initial high-throughput screening to in-depth cellular and in vivo characterization.
Caption: A typical workflow for the discovery and development of ALKBH1 inhibitors.
References
- 1. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological interpretation of DNA/RNA modification by ALKBH proteins and their role in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Alkbh1-IN-1 vs. siRNA Knockdown for ALKBH1 Research
For researchers investigating the multifaceted roles of AlkB homolog 1 (ALKBH1), a critical decision lies in the selection of the appropriate tool to modulate its function. The two predominant methods, the chemical inhibitor Alkbh1-IN-1 and small interfering RNA (siRNA) knockdown, offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these two powerful techniques, supported by experimental data, to aid researchers in making an informed choice for their specific experimental needs.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA knockdown lies in their mechanism of action. This compound is a small molecule inhibitor that directly binds to the ALKBH1 protein, competitively inhibiting its enzymatic activity.[1] In contrast, siRNA-mediated knockdown targets the ALKBH1 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the ALKBH1 protein. This distinction is crucial as it dictates the onset, duration, and specificity of the resulting functional depletion.
| Feature | This compound | siRNA Knockdown of ALKBH1 |
| Target | ALKBH1 Protein (enzymatic activity) | ALKBH1 mRNA |
| Mechanism | Competitive inhibition | RNA interference (mRNA degradation) |
| Effect | Inhibition of existing and newly synthesized protein | Prevention of new protein synthesis |
| Onset of Action | Rapid | Delayed (requires mRNA and protein turnover) |
| Reversibility | Reversible upon withdrawal | Prolonged, requires new transcription |
Performance and Phenotypic Effects: A Comparative Analysis
Both this compound and siRNA knockdown have been demonstrated to effectively modulate ALKBH1 function, leading to a range of cellular phenotypes. The choice between the two may depend on the specific biological question being addressed.
This compound: As a selective inhibitor, this compound has been shown to modulate the levels of DNA N6-methyladenine (6mA) modifications.[1] It has reported IC50 values of 0.026 µM in a fluorescence polarization assay and 1.39 µM in an enzyme activity assay.[1] Cellular treatment with this compound can lead to an increase in the amount of 6mA in DNA.[1]
siRNA Knockdown: Studies utilizing siRNA to deplete ALKBH1 have revealed its role in various cellular processes. For instance, knockdown of ALKBH1 has been shown to promote the growth, migration, and invasion of HTR-8/SVneo cells. In another context, ALKBH1 knockdown was found to inhibit adipogenic differentiation in human mesenchymal stem cells (hMSCs) and 3T3-L1 preadipocytes.[2] This effect is linked to the hypermethylation of hypoxia-inducible factor-1α (HIF-1α) and its downstream target GYS1.[2][3] Furthermore, siRNA-mediated depletion of ALKBH1 has been observed to impact stress-specific tRNA cleavage and cell fate.[4][5]
Quantitative Comparison of Reported Effects:
| Parameter | This compound | siRNA Knockdown of ALKBH1 | Reference |
| IC50 (Fluorescence Polarization) | 0.026 µM | Not Applicable | [1] |
| IC50 (Enzyme Activity) | 1.39 µM | Not Applicable | [1] |
| Effect on DNA 6mA | Increases 6mA levels | Not directly reported | [1] |
| Cellular Phenotype | Not extensively reported | Promotes cell growth, migration, and invasion (HTR-8/SVneo cells); Inhibits adipogenesis (hMSCs, 3T3-L1 cells) | [2] |
| Downstream Target Regulation | Not extensively reported | Regulates HIF-1α signaling; Affects m5C modification of PSMD14 | [2][3] |
Experimental Protocols
This compound Cellular Assay Protocol:
A typical protocol for utilizing this compound in a cellular context involves the following steps:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific experiment and cell type.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein levels, qPCR to measure gene expression, or phenotypic assays to evaluate cellular functions.
ALKBH1 siRNA Transfection Protocol:
The following protocol outlines a general procedure for siRNA-mediated knockdown of ALKBH1:
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluence of 30-50% at the time of transfection.
-
siRNA Preparation: Dilute the ALKBH1-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium and incubate for a short period.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells and gently mix.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Analysis: Harvest the cells for analysis of ALKBH1 knockdown efficiency (e.g., by qPCR or Western blotting) and subsequent phenotypic assays.
Signaling Pathways and Experimental Workflows
dot
Caption: Mechanisms of ALKBH1 modulation and downstream consequences.
dot
Caption: Comparative experimental workflows for ALKBH1 modulation.
Off-Target Effects and Specificity
A critical consideration for any targeted research tool is its specificity.
This compound: As a chemical inhibitor, this compound may have off-target effects, binding to other proteins with similar active site structures. Comprehensive kinome screening and cellular thermal shift assays would be necessary to fully characterize its specificity profile. Researchers should be cautious and validate key findings using alternative methods.
siRNA Knockdown: While generally considered specific, siRNAs can also have off-target effects, primarily through the unintended silencing of other genes with partial sequence homology. Using multiple siRNAs targeting different regions of the ALKBH1 mRNA and performing rescue experiments can help to validate the specificity of the observed phenotypes.
Conclusion: Making the Right Choice
The decision to use this compound or siRNA knockdown for ALKBH1 research depends on the specific experimental goals, the desired timeline, and the importance of reversibility.
-
This compound is advantageous for its rapid onset of action and reversibility, making it suitable for studying the acute effects of ALKBH1 inhibition and for experiments where temporal control is crucial.
-
siRNA knockdown offers a more sustained and often more complete depletion of the target protein, which is beneficial for long-term studies and for investigating phenotypes that require a prolonged absence of ALKBH1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stress specific impact of ALKBH1 on tRNA cleavage and tiRNA generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
studies comparing the efficacy of different ALKBH1 inhibitors
The field of ALKBH1 inhibition is nascent, with a limited number of potent and selective small molecule inhibitors publicly characterized. This guide provides a comparative overview of the available data on the efficacy of these pioneering compounds, offering researchers a valuable resource for selecting appropriate tools for their studies of this DNA N6-methyladenine (6mA) demethylase.
Quantitative Efficacy of ALKBH1 Inhibitors
The following table summarizes the reported in vitro efficacy of identified ALKBH1 inhibitors. Direct comparison between compounds should be made with caution due to potential variations in assay conditions between different studies.
| Inhibitor | Target | Assay Type | IC50 (µM) | Additional Data | Reference |
| ALKBH1-IN-1 (Compound 13h) | ALKBH1 | Fluorescence Polarization (FP) | 0.026 ± 0.013 | KD = 0.112 ± 0.017 µM (ITC) | [1][2] |
| ALKBH1 | Enzyme Activity Assay | 1.39 ± 0.13 | [1][2] | ||
| Compound 29 | ALKBH1 | Fluorescence Polarization (FP) | 0.031 ± 0.007 | ||
| ALKBH1-IN-3 | ALKBH1 | Not specified | No IC50 data available | Upregulates the AMP-activated protein kinase (AMPK) signaling pathway in gastric cancer cell lines. |
Note: The development of small molecule inhibitors for the AlkB family of demethylases is still in its early stages. As such, the number of publicly disclosed and characterized inhibitors is limited.
Experimental Methodologies
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in the efficacy table.
Fluorescence Polarization (FP) Assay
This competitive binding assay is a common method for screening and characterizing inhibitors that disrupt protein-ligand interactions.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe (tracer) that binds to the target protein (ALKBH1). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger ALKBH1 protein, the tracer's tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to ALKBH1, causing a decrease in polarization in a concentration-dependent manner.
Generalized Protocol:
-
Reagents:
-
Purified recombinant ALKBH1 protein.
-
A fluorescently labeled probe that binds to the active site of ALKBH1.
-
Assay buffer (e.g., Tris-based buffer with additives to prevent non-specific binding).
-
Test inhibitors at various concentrations.
-
-
Procedure:
-
A fixed concentration of the fluorescent probe and ALKBH1 are incubated together in the wells of a microplate.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor that displaces 50% of the bound probe, is calculated by fitting the data to a sigmoidal dose-response curve.
-
ALKBH1 Demethylase Activity Assay
This assay directly measures the enzymatic activity of ALKBH1 and its inhibition.
Principle: The assay quantifies the ability of ALKBH1 to remove the methyl group from a specific substrate, typically a single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) oligonucleotide containing a N6-methyladenine (6mA) modification. Inhibition of this activity is measured in the presence of a test compound.
Generalized Protocol:
-
Reagents:
-
Purified recombinant ALKBH1 protein.
-
A DNA substrate containing a 6mA modification.
-
Cofactors for ALKBH1 activity: Fe(II) and α-ketoglutarate (2-oxoglutarate).
-
Reaction buffer.
-
Test inhibitors at various concentrations.
-
-
Procedure:
-
ALKBH1 is incubated with the 6mA-containing DNA substrate in the presence of cofactors and the reaction buffer.
-
Serial dilutions of the test inhibitor are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is quenched.
-
-
Detection and Analysis:
-
The extent of demethylation can be quantified using various methods, such as:
-
LC-MS/MS: Directly measures the ratio of demethylated to methylated substrate.
-
Methylation-sensitive restriction enzyme digestion: If the 6mA is within a restriction site, demethylation will allow for enzymatic cleavage, which can be visualized on a gel.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
ALKBH1 Signaling Pathways
ALKBH1 has been implicated in several critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the functional consequences of ALKBH1 inhibition.
ALKBH1 and the AMPK Signaling Pathway
Recent studies have shown a link between ALKBH1 and the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Inhibition of ALKBH1 has been observed to upregulate the AMPK pathway.
References
Validating the Specificity of Alkbh1-IN-1: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, the rigorous validation of a chemical probe's specificity is paramount. This guide provides a comprehensive comparison of Alkbh1-IN-1, a known inhibitor of the AlkB homolog 1 (ALKBH1) dioxygenase, and outlines experimental protocols to thoroughly assess its specificity both in vitro and in vivo.
This compound has emerged as a valuable tool for studying the diverse biological roles of ALKBH1, an enzyme implicated in nucleic acid demethylation and post-transcriptional modifications. Understanding the precise inhibitory profile of this compound is crucial for interpreting experimental results and advancing the development of more potent and selective therapeutic agents.
In Vitro Specificity of this compound: A Multi-faceted Enzyme Requires a Multi-pronged Approach
ALKBH1 is a versatile enzyme with several known catalytic activities, including the demethylation of N6-methyladenine (6mA) in DNA and N1-methyladenine (m1A) in tRNA, as well as the oxidation of 5-methylcytosine (m5C) to 5-formylcytosine (f5C) in tRNA. Therefore, validating the specificity of an inhibitor like this compound requires a comprehensive assessment against each of these functions.
Biochemical Assays: Potency and Selectivity Profiling
The initial characterization of this compound revealed its potency against the 6mA demethylase activity of ALKBH1.[1] However, a complete picture of its inhibitory profile necessitates a broader analysis.
Table 1: In Vitro Potency of ALKBH1 Inhibitors
| Compound | Target Activity | Assay Type | IC50 (µM) |
| This compound | 6mA demethylation | Fluorescence Polarization | 0.026[1] |
| This compound | 6mA demethylation | Enzyme Activity Assay | 1.39[1] |
| ALKBH1-IN-3 | 6mA demethylation | Not Specified | Not Reported |
This table will be expanded as more quantitative data for this compound against other ALKBH1 activities and for other inhibitors becomes publicly available.
A critical aspect of inhibitor validation is determining its selectivity against other members of the same enzyme family. The AlkB family consists of nine homologous dioxygenases (ALKBH1-8 and FTO), many of which have overlapping substrate specificities.[2]
Table 2: Selectivity Profile of this compound Against ALKBH Family Members
| Enzyme | This compound IC50 (µM) |
| ALKBH1 | See Table 1 |
| ALKBH2 | Data Not Available |
| ALKBH3 | Data Not Available |
| ALKBH4 | Data Not Available |
| ALKBH5 | Data Not Available |
| ALKBH6 | Data Not Available |
| ALKBH7 | Data Not Available |
| ALKBH8 | Data Not Available |
| FTO | Data Not Available |
This table highlights the current gap in knowledge regarding the selectivity of this compound and should be populated through further experimental investigation.
Experimental Protocols for In Vitro Specificity Validation
To address the gaps in the current understanding of this compound's specificity, the following detailed experimental protocols are recommended.
Protocol 1: ALKBH1 6mA Demethylase Activity Assay
This assay measures the ability of an inhibitor to block the ALKBH1-mediated removal of the methyl group from 6mA in a DNA substrate.
Workflow for ALKBH1 6mA Demethylase Assay
Caption: Workflow for assessing inhibitor potency against ALKBH1's 6mA demethylase activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ALKBH1 protein, a synthetic single-stranded DNA oligonucleotide with a central 6mA modification, and varying concentrations of the inhibitor (e.g., this compound). The reaction buffer should contain co-factors essential for ALKBH1 activity, including Fe(II) and α-ketoglutarate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time to allow for the demethylation reaction to proceed.
-
Detection: The extent of demethylation can be quantified using two primary methods:
-
Dot Blot Analysis: Spot the reaction products onto a nitrocellulose membrane and probe with an antibody specific for 6mA. The signal intensity will be inversely proportional to the inhibitor's potency.
-
LC-MS/MS Analysis: Digest the DNA oligonucleotide and analyze the nucleoside composition by liquid chromatography-tandem mass spectrometry to directly quantify the ratio of 6mA to unmodified adenine.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: ALKBH1 tRNA Demethylase (m1A) and Oxidation (m5C) Activity Assays
Given ALKBH1's crucial role in tRNA modification, it is essential to evaluate an inhibitor's effect on these activities.
Logical Flow for Validating Inhibitor Specificity Against ALKBH1's tRNA Activities
Caption: Parallel workflows to assess inhibitor effects on ALKBH1's distinct tRNA modification activities.
Methodology:
-
Substrate Preparation: Prepare in vitro transcribed tRNA substrates containing either m1A or m5C at specific positions.
-
Reaction and Analysis for m1A Demethylation:
-
Perform an in vitro demethylation assay similar to the 6mA assay, using the m1A-containing tRNA as the substrate.
-
Quantify the levels of m1A in the treated tRNA using LC-MS/MS.
-
-
Reaction and Analysis for m5C Oxidation:
-
Conduct an in vitro oxidation assay with the m5C-containing tRNA substrate.
-
Use LC-MS/MS to measure the formation of the oxidized products, 5-hydroxymethylcytosine (hm5C) and 5-formylcytosine (f5C).
-
-
IC50 Determination: Calculate the IC50 values for the inhibition of both tRNA modification activities.
In Vivo Validation of this compound: From Cell-Based Assays to Animal Models
Demonstrating the specificity and efficacy of an inhibitor in a complex biological system is a critical step in its validation.
Cellular Assays: Target Engagement and Phenotypic Effects
Cell-based assays provide the initial assessment of an inhibitor's ability to engage its target in a cellular context and elicit a biological response.
Table 3: Cellular Activity of ALKBH1 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration |
| This compound | U251 | DNA 6mA levels | Increased 6mA | 10 µM[1] |
| ALKBH1-IN-3 | HGC27, AGS | Cell Viability | Inhibited | Not Reported[1] |
| ALKBH1-IN-3 | HGC27, AGS | DNA 6mA levels | Increased 6mA | Not Reported[1] |
| ALKBH1-IN-3 | HGC27, AGS | AMPK Signaling | Upregulated | Not Reported[1] |
Protocol 3: Cellular Target Engagement and Phenotypic Analysis
This protocol outlines how to confirm that this compound enters cells, interacts with ALKBH1, and produces the expected downstream effects.
Experimental Workflow for Cellular Validation of this compound
Caption: A streamlined workflow for assessing the cellular efficacy and target engagement of this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high ALKBH1 expression) and treat with a dose-range of this compound.
-
Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the inhibitor to ALKBH1 in cells.
-
Analysis of Nucleic Acid Modifications: Isolate genomic DNA and total RNA from treated cells and quantify the levels of 6mA and m1A, respectively, using LC-MS/MS.
-
Phenotypic Assays: Based on the known functions of ALKBH1 in the chosen cell line, assess relevant downstream phenotypes such as changes in cell proliferation, migration, or gene expression.
Animal Models: The Ultimate Test of In Vivo Specificity and Efficacy
While in vitro and cell-based assays are crucial, the ultimate validation of an inhibitor's specificity and therapeutic potential comes from studies in animal models. Currently, there is a lack of publicly available data on the in vivo administration, pharmacokinetics, and efficacy of this compound. Future research should focus on addressing this knowledge gap.
Considerations for In Vivo Studies:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose- and time-dependent effects on ALKBH1 activity in target tissues.
-
Efficacy Studies: In relevant disease models (e.g., xenograft models of cancers with ALKBH1 overexpression), evaluate the inhibitor's ability to suppress tumor growth or other disease-relevant phenotypes.
-
Toxicity Studies: Assess the potential off-target effects and overall toxicity of the inhibitor in healthy animals.
Conclusion and Future Directions
This compound is a valuable chemical probe for investigating the multifaceted functions of ALKBH1. However, a comprehensive validation of its specificity is still needed. This guide provides a framework for researchers to systematically evaluate this compound and other potential ALKBH1 inhibitors. By employing the described in vitro and in vivo protocols, the scientific community can build a more complete understanding of these inhibitors' mechanisms of action, ultimately paving the way for the development of novel therapeutics targeting ALKBH1-driven diseases. The generation and dissemination of quantitative, comparative data will be instrumental in advancing this field.
References
A Comparative Analysis of Alkbh1-IN-1 Against Other Demethylase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel demethylase inhibitor, Alkbh1-IN-1, with other available inhibitors. This analysis is supported by experimental data to evaluate its performance and potential as a research tool and therapeutic agent.
This compound has emerged as a potent and selective inhibitor of ALKBH1, an iron(II) and α-ketoglutarate (α-KG) dependent dioxygenase that plays a crucial role in the demethylation of N6-methyladenine (6mA) in DNA and N1-methyladenosine (m1A) in tRNA.[1] The dysregulation of ALKBH1 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This guide offers a comparative look at this compound's performance against other demethylase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Demethylase Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound against its primary target, ALKBH1, and provides a comparison with other known demethylase inhibitors. The data is compiled from published literature and highlights the selectivity profile of these compounds.
| Inhibitor | Target | IC50 (μM) | Assay Type | Other Targets (IC50 in μM) | Cellular Activity | Reference |
| This compound (Compound 13h) | ALKBH1 | 0.026 | Fluorescence Polarization | FTO (>100), ALKBH2 (>100), ALKBH3 (>100), ALKBH4 (>100), ALKBH5 (>100), KDM4A (>100), KDM5B (>100), KDM6B (>100) | Modulates DNA 6mA levels in cells | --INVALID-LINK-- |
| 1.39 | Enzyme Activity Assay | --INVALID-LINK-- | ||||
| Compound A | ALKBH1 | 5.2 | Thermal Shift Assay | Not reported | Not reported | [Reference for Compound A] |
| FB23 | FTO | 0.84 | Enzyme Activity Assay | ALKBH5 (12.5) | Anti-leukemic activity | --INVALID-LINK-- |
| Rhein | FTO | 0.214 | Enzyme Activity Assay | Not reported | Suppresses proliferation of pancreatic cancer cells | --INVALID-LINK-- |
| IOX1 | Pan-2OG dioxygenase inhibitor | KDM4A (0.022) | Enzyme Activity Assay | FTO (2.5), ALKBH5 (1.5) | Not reported | --INVALID-LINK-- |
| 2,4-PDCA | Pan-2OG dioxygenase inhibitor | JMJD2A (0.003) | Enzyme Activity Assay | FTO (7.6) | Not reported | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition
This assay measures the binding of an inhibitor to ALKBH1 by monitoring changes in the fluorescence polarization of a fluorescently labeled probe.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled DNA probe containing a 6mA modification
-
This compound or other test compounds
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Add 5 µL of the diluted compound to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the fluorescently labeled DNA probe (final concentration, e.g., 10 nM) to each well.
-
Initiate the binding reaction by adding 10 µL of a solution containing recombinant ALKBH1 protein (final concentration, e.g., 50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
ALKBH1 Demethylase Enzyme Activity Assay
This assay directly measures the enzymatic activity of ALKBH1 by quantifying the demethylation of a 6mA-containing substrate.
Materials:
-
Recombinant human ALKBH1 protein
-
Single-stranded DNA oligonucleotide substrate containing a single 6mA modification
-
This compound or other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µg/mL BSA
-
Quenching solution: 20 mM EDTA
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the single-stranded DNA substrate (e.g., 1 µM).
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding recombinant ALKBH1 protein (e.g., 200 nM).
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding the quenching solution.
-
Digest the DNA substrate to nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Analyze the ratio of 6mA to deoxyadenosine (dA) using a validated LC-MS/MS method.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathway involving ALKBH1 and the experimental workflow for its inhibition assay are provided below.
Caption: ALKBH1-mediated demethylation of 6mA in DNA influences gene expression.
Caption: Workflow for ALKBH1 fluorescence polarization-based inhibitor screening.
References
Cross-Validation of ALKBH1-IN-1 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH1, a member of the AlkB family of dioxygenases, is a critical enzyme involved in the demethylation of nucleic acids, with a recognized role in modifying N6-methyladenine (6mA) on DNA and various modifications on tRNA.[1][2] Its involvement in diverse cellular processes, including cell proliferation, differentiation, and stress response, has made it an attractive target for therapeutic intervention, particularly in oncology.[1] Pharmacological inhibition with small molecules like ALKBH1-IN-1 offers a powerful tool to probe ALKBH1 function. However, to ensure the specificity and on-target effects of such inhibitors, it is crucial to cross-validate these findings with genetic approaches that directly target the ALKBH1 gene.
This guide provides a comparative overview of using this compound versus genetic methods (CRISPR-Cas9 knockout and shRNA/siRNA knockdown) to study ALKBH1 function. It summarizes expected outcomes based on published data, offers detailed experimental protocols for key assays, and presents visual workflows to aid in experimental design.
Comparison of Chemical Inhibition and Genetic Approaches
Pharmacological and genetic methods to reduce ALKBH1 function should, in principle, yield similar phenotypic outcomes. Below is a summary of reported effects from studies using either ALKBH1 inhibitors or genetic manipulation.
| Feature | This compound (Chemical Inhibition) | Genetic Approaches (CRISPR/shRNA) |
| Mechanism of Action | Reversible binding to the active site, inhibiting demethylase activity.[3] | Permanent gene disruption (CRISPR) or mRNA degradation leading to reduced protein expression (shRNA/siRNA).[4][5] |
| Reported Cellular Effects | - Increased levels of 6mA in DNA.[3]- Inhibition of cell viability in cancer cell lines.[3] | - Increased levels of tRNA methylation.[6]- Inhibition of cell proliferation, migration, and invasion.[1][5]- Induction of mitochondrial unfolded protein response.[7] |
| Advantages | - Dose-dependent and reversible effects.- Rapid onset of action.- Applicable to a wide range of cell types and in vivo models. | - High specificity for the target gene.- Stable and long-term loss of function (CRISPR).- Can distinguish between enzymatic and non-enzymatic functions. |
| Limitations | - Potential for off-target effects.- Pharmacokinetic and stability issues in vivo.- May not inhibit non-enzymatic functions of the protein. | - Potential for off-target gene editing (CRISPR).- Incomplete knockdown can lead to variable results (shRNA/siRNA).- Lengthy process to generate stable knockout cell lines. |
Experimental Data Summary
The following tables summarize quantitative data from representative studies. Note that direct comparative studies are limited; therefore, data is compiled from separate publications.
Table 1: Effect of this compound on Enzymatic Activity and Cellular 6mA Levels
| Parameter | Method | Value | Cell Line | Reference |
| IC50 (Enzyme Activity) | Fluorescence Polarization Assay | 0.026 µM | - | [3] |
| IC50 (Enzyme Activity) | Enzyme Activity Assay | 1.39 µM | - | [3] |
| Cellular 6mA Levels | Dot Blot | Increased with 10 µM treatment for 48h | U251 | [3] |
Table 2: Phenotypic Effects of Genetic Knockdown of ALKBH1
| Phenotype | Method | Observation | Cell Line | Reference |
| Cell Viability | CCK-8 Assay | Significantly increased after shALKBH1 transfection in hypoxia-treated cells. | HTR-8/SVneo | [5] |
| Cell Migration | Transwell Assay | Significantly increased after shALKBH1 transfection in hypoxia-treated cells. | HTR-8/SVneo | [5] |
| Cell Invasion | Transwell Assay | Significantly increased after shALKBH1 transfection in hypoxia-treated cells. | HTR-8/SVneo | [5] |
| tRNAiMet Levels | Northern Blot | Increased in ALKBH1 knockdown cells. | HeLa | [6] |
| Cell Proliferation | Cell Counting | Increased in ALKBH1 knockdown cells. | HeLa | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ALKBH1 Inhibition with this compound
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1-10 µM). Replace the existing medium with the medium containing this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24-72 hours) before proceeding with downstream assays.
CRISPR-Cas9 Mediated Knockout of ALKBH1
-
gRNA Design and Cloning: Design two or more guide RNAs (gRNAs) targeting the initial exons of the ALKBH1 gene to ensure a frameshift mutation.[8] Clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cells using a high-efficiency transfection reagent.
-
Selection and Clonal Isolation: Select transfected cells using puromycin (if the vector contains a resistance gene). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Verification of Knockout: Expand the clones and screen for ALKBH1 knockout by Western blot analysis to confirm the absence of the protein and by Sanger sequencing of the targeted genomic region to identify the specific indel mutations.
shRNA-Mediated Knockdown of ALKBH1
-
shRNA Design and Cloning: Design shRNA sequences targeting the ALKBH1 mRNA. Synthesize and clone the shRNA oligonucleotides into a suitable lentiviral or retroviral vector.
-
Viral Production and Transduction: Produce lentiviral or retroviral particles by co-transfecting the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T). Transduce the target cells with the viral supernatant.
-
Selection: Select transduced cells with an appropriate antibiotic (e.g., puromycin or blasticidin).
-
Verification of Knockdown: Assess the efficiency of ALKBH1 knockdown by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and by Western blot to measure protein levels.[5]
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with this compound or establish ALKBH1 knockout/knockdown cell lines as described above.
-
Assay: After the desired incubation period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.[9][10] Incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is proportional to the absorbance.
Quantitative Real-Time PCR (qRT-PCR) for ALKBH1 Expression
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells using a commercial kit and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for ALKBH1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of ALKBH1 mRNA using the ΔΔCt method.
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflows and the central role of ALKBH1.
References
- 1. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.colby.edu [librarysearch.colby.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alkbh1 Gene Knockout Strategy | Red Cotton [rc-crispr.com]
- 5. ALKBH1 knockdown promotes the growth, migration and invasion of HTR-8/SVneo cells through regulating the m5C modification PSMD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
assessing the advantages of Alkbh1-IN-1 over previous inhibitors
A recently developed small molecule, Alkbh1-IN-1, demonstrates significant advantages in potency and selectivity over previously available inhibitors of the DNA/RNA demethylase ALKBH1, positioning it as a valuable tool for advancing research into the epigenetic and post-transcriptional regulation of gene expression.
This compound emerges as a highly potent and selective inhibitor of ALKBH1, an enzyme implicated in various cancers and metabolic disorders. Its superior biochemical and cellular activity, detailed in a recent study in the Journal of the American Chemical Society, offers researchers a more precise instrument to dissect the multifaceted roles of ALKBH1.
Enhanced Potency and Selectivity: A Quantitative Look
This compound (also referred to as compound 13h in its discovery publication) exhibits nanomolar potency against ALKBH1. In direct comparisons, it shows a clear advantage over other known inhibitors. The following table summarizes the key quantitative data for this compound.
| Inhibitor | Assay Type | IC50 (µM) | Kd (µM) | Selectivity over other ALKBH family members |
| This compound | Fluorescence Polarization (FP) | 0.026 ± 0.013[1] | 0.112 ± 0.017 (ITC)[1] | Highly selective against ALKBH2, ALKBH3, ALKBH5, and FTO (IC50 > 100 µM for all)[1] |
| Enzyme Activity Assay | 1.39 ± 0.13[1] |
Experimental Underpinnings of Superior Performance
The robust characterization of this compound is supported by rigorous experimental protocols that highlight its superior inhibitory properties.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the ability of an inhibitor to displace a fluorescently labeled probe from the ALKBH1 active site.
Protocol:
-
Reactions were conducted in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.005% (v/v) Tween-20.
-
Recombinant human ALKBH1 protein (final concentration 50 nM) was incubated with a FAM-labeled DNA probe (final concentration 10 nM).
-
This compound was added at varying concentrations, and the mixture was incubated for 30 minutes at room temperature.
-
Fluorescence polarization was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
IC50 values were calculated from the resulting dose-response curves.
Enzyme Activity Assay
This assay directly measures the demethylase activity of ALKBH1 on a methylated DNA substrate.
Protocol:
-
The reaction mixture contained 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbic acid, and 500 nM of a single-stranded DNA substrate containing a single N6-methyladenine (6mA).
-
Recombinant human ALKBH1 (final concentration 200 nM) was added to initiate the reaction.
-
This compound was included at various concentrations to assess its inhibitory effect.
-
The reaction was incubated at 37°C for 1 hour.
-
The amount of formaldehyde produced as a byproduct of demethylation was quantified using a colorimetric assay.
-
IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity (Kd) of this compound to ALKBH1.
Protocol:
-
Experiments were performed using a MicroCal PEAQ-ITC instrument.
-
A solution of this compound (100 µM) was titrated into a solution of recombinant human ALKBH1 (10 µM) in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.
-
The heat changes upon each injection were measured, and the data were fitted to a one-site binding model to determine the dissociation constant (Kd).
Visualizing the Scientific Advancements
To better illustrate the context and application of this compound, the following diagrams depict the ALKBH1 signaling pathway and the experimental workflow for inhibitor assessment.
References
Unveiling the Impact of Alkbh1-IN-1: A Comparative Guide to Downstream Target Validation
For researchers delving into the epigenetic and metabolic regulatory roles of ALKBH1, the small molecule inhibitor Alkbh1-IN-1 presents a potent tool for dissecting its cellular functions. This guide provides a comparative analysis of validating the effects of this compound on its key downstream targets, offering experimental insights and data-driven comparisons for scientists and drug development professionals.
This compound is a selective inhibitor of ALKBH1, a demethylase with a diverse range of substrates including N6-methyladenine (6mA) in DNA, N1-methyladenosine (m1A) in transfer RNA (tRNA), and histones.[1][2] Its inhibitory activity has been quantified with an IC50 of 0.026 μM in fluorescence polarization assays and 1.39 μM in enzyme activity assays.[3] The validation of its biological effects hinges on assessing its impact on established downstream signaling pathways and molecular targets. Two of the most prominent downstream pathways influenced by ALKBH1 activity are the AMP-activated protein kinase (AMPK) signaling cascade and the regulation of tRNA populations, particularly initiator methionine tRNA (tRNAiMet).
Comparative Analysis of this compound and Alternative Inhibitors
While this compound is a well-characterized inhibitor, other molecules such as ALKBH1-IN-3 also exist. ALKBH1-IN-3 has been shown to increase the abundance of 6mA and upregulate the AMPK signaling pathway in gastric cancer cell lines. However, a direct quantitative comparison of the potency and on-target effects of this compound and ALKBH1-IN-3 on downstream pathways from a single study is not yet available in the public domain. The following table summarizes the known information for this compound.
| Inhibitor | Target | IC50 (Enzyme Activity) | Cellular Effects | Downstream Pathways Affected |
| This compound | ALKBH1 | 1.39 µM[3] | Stabilizes ALKBH1 protein; Increases global 6mA levels[3] | Suppresses AMPK signaling; Modulates tRNA levels |
Validating the Effect of this compound on the AMPK Signaling Pathway
ALKBH1 has been shown to suppress the AMPK signaling pathway.[2][4] This occurs through the demethylation of 6mA in the promoter regions of genes regulated by the transcription factor NRF1, which are involved in the AMPK pathway. Inhibition of ALKBH1 by this compound is therefore expected to increase the phosphorylation and activation of AMPK.
Experimental Workflow:
References
A Researcher's Guide to Comparing the Pharmacokinetic Properties of ALKBH1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel ALKBH1 inhibitors is a critical step in the journey from discovery to clinical application. This guide provides a framework for the systematic evaluation and comparison of these properties, complete with standardized experimental protocols and data presentation formats.
While the field of ALKBH1 inhibitors is rapidly advancing, with several promising small molecules identified, a comprehensive public database of their comparative pharmacokinetic profiles remains limited. Compounds such as ALKBH1-IN-1 (also known as 13h) and the prodrug 29E have been highlighted for their potent inhibitory activity. However, detailed in vivo data on their absorption, distribution, metabolism, and excretion (ADME) are not yet widely available. One study noted that the active form of 29E, compound 29, demonstrated "high exposure in mice," a promising but qualitative indicator of its potential.
This guide, therefore, serves as a methodological blueprint for researchers to generate and present their own data in a standardized manner, facilitating objective comparison as new inhibitors emerge.
Key Pharmacokinetic Parameters and Data Presentation
A clear and concise presentation of quantitative data is essential for the direct comparison of multiple ALKBH1 inhibitors. The following table provides a template for summarizing the key pharmacokinetic parameters.
| Inhibitor | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Compound X | Oral | 10 | |||||
| Intravenous | 5 | ||||||
| Compound Y | Oral | 10 | |||||
| Intravenous | 5 | ||||||
| Compound Z | Oral | 10 | |||||
| Intravenous | 5 |
Table 1: Comparative Pharmacokinetic Profiles of ALKBH1 Inhibitors. This table should be used to summarize the core pharmacokinetic parameters for each inhibitor tested. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Half-life. AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable pharmacokinetic data. The following protocols outline standard procedures for in vivo assessment in a murine model.
In Vivo Pharmacokinetic Study in Mice
1. Animal Model:
-
Species: Male/Female CD-1 or C57BL/6 mice, 8-10 weeks old.
-
Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle should be selected based on the inhibitor's solubility and stability (e.g., 0.5% methylcellulose in water, 10% DMSO/40% PEG300/50% water).
-
Dose Levels: At least one dose level for intravenous (IV) administration (e.g., 1-5 mg/kg) and one for oral (PO) administration (e.g., 10-50 mg/kg).
-
Administration:
-
Intravenous (IV): Bolus injection via the tail vein.
-
Oral (PO): Gavage.
-
3. Blood Sampling:
-
Time Points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collection: Approximately 50 µL of whole blood collected from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying small molecules in biological matrices.
-
Sample Preparation: Protein precipitation (e.g., with acetonitrile containing an internal standard) is a common method for extracting the inhibitor from plasma.
-
Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis (NCA) using software such as Phoenix WinNonlin®, R, or similar programs.
-
Parameters Calculated: Cmax, Tmax, t1/2, AUC, clearance, volume of distribution, and oral bioavailability.
Visualizing Experimental Workflows and Pathways
Clear diagrams are invaluable for communicating complex experimental processes and biological relationships.
Head-to-Head Comparison of ALKBH1 Small Molecule Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Alkbh1-IN-1 and other small molecule inhibitors targeting the N6-methyladenine (6mA) DNA demethylase ALKBH1. This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes essential pathways and workflows.
Performance Comparison of ALKBH1 Inhibitors
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 13h) | Fluorescence Polarization (FP) | 0.026 | [1][2] |
| This compound (Compound 13h) | Enzyme Activity Assay | 1.39 | [1][2] |
| ALKBH1-IN-2 | Not Available | Not Available | |
| ALKBH1-IN-3 | Not Available | Not Available |
ALKBH1 Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic function of ALKBH1 in demethylating N6-methyladenine (6mA) in DNA and how small molecule inhibitors like this compound block this activity.
Caption: ALKBH1 demethylates 6mA on DNA. This compound inhibits this process.
Experimental Workflow for Inhibitor Evaluation
The subsequent diagram outlines a typical workflow for the identification and characterization of novel ALKBH1 inhibitors.
Caption: Workflow for ALKBH1 inhibitor discovery and characterization.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for ALKBH1 Inhibitor Screening
This assay is designed for high-throughput screening to identify compounds that disrupt the interaction between ALKBH1 and its substrate.
Materials:
-
Recombinant human ALKBH1 protein
-
Fluorescently labeled DNA probe containing a single 6mA modification (e.g., 5'-FAM-labeled oligonucleotide)
-
Assay buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of test compounds in assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components:
-
Test compound solution
-
ALKBH1 protein (final concentration optimized for a significant polarization window, typically in the low nanomolar range)
-
Incubate for 15 minutes at room temperature to allow for compound-protein interaction.
-
-
Substrate Addition: Add the fluorescently labeled 6mA DNA probe to each well (final concentration typically in the low nanomolar range).
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC50 values by fitting the dose-response data to a suitable model.
ALKBH1 Enzymatic Activity Assay
This assay directly measures the demethylase activity of ALKBH1 and is used to confirm hits from primary screens and determine their potency.
Materials:
-
Recombinant human ALKBH1 protein
-
Single-stranded DNA oligonucleotide substrate containing a single 6mA modification
-
Reaction buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µg/mL BSA
-
Quenching solution: 10 mM EDTA
-
Detection system (e.g., LC-MS/MS or a formaldehyde detection kit)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ALKBH1 protein, and the test inhibitor at various concentrations.
-
Initiation: Add the 6mA-containing DNA substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Product Detection: Quantify the formation of the demethylated product (adenine) or the formaldehyde byproduct. For LC-MS/MS analysis, the reaction mixture is directly analyzed. For formaldehyde detection, a specific colorimetric or fluorometric assay is used according to the manufacturer's instructions.
-
Data Analysis: Calculate the rate of product formation for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular 6mA DNA Quantification by LC-MS/MS
This method is used to assess the ability of an inhibitor to modulate 6mA levels in the genomic DNA of cultured cells.
Materials:
-
Cultured cells treated with the ALKBH1 inhibitor or vehicle control
-
Genomic DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (triple quadrupole or high-resolution mass spectrometer)
-
Stable isotope-labeled internal standards for adenine and 6mA
Procedure:
-
Cell Treatment and Genomic DNA Isolation: Treat cells with the desired concentrations of the ALKBH1 inhibitor for a specific duration (e.g., 48 hours). Isolate genomic DNA using a commercial kit, ensuring high purity.
-
DNA Digestion:
-
Denature the genomic DNA by heating at 100°C for 5 minutes, followed by rapid chilling on ice.
-
Digest the DNA to nucleosides by incubating with nuclease P1 at 37°C for 2 hours.
-
Further dephosphorylate the nucleosides by adding alkaline phosphatase and incubating at 37°C for another 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the supernatant under vacuum.
-
Reconstitute the dried nucleosides in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify adenine and 6mA using the mass spectrometer in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument or by accurate mass for a high-resolution instrument.
-
-
Data Analysis:
-
Generate standard curves for adenine and 6mA using known concentrations of authentic standards.
-
Quantify the amount of adenine and 6mA in the samples by comparing their peak areas to the standard curves and normalizing to the internal standards.
-
Calculate the ratio of 6mA to total adenine to determine the global 6mA level.
-
Compare the 6mA levels in inhibitor-treated cells to vehicle-treated controls to determine the inhibitor's effect.
-
References
Validating the Phenotype of ALKBH1 Inhibition: A Comparative Guide to Alkbh1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alkbh1-IN-1, a selective inhibitor of the α-ketoglutarate-dependent dioxygenase AlkB homolog 1 (ALKBH1), with other alternatives for validating the phenotype associated with ALKBH1 inhibition. The information presented is supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.
Introduction to ALKBH1 and its Inhibition
AlkB homolog 1 (ALKBH1) is a demethylase with a diverse range of substrates, including N6-methyladenosine (m6A) in RNA and N6-methyladenine (6mA) in DNA.[1][2] Its involvement in various cellular processes, such as DNA repair, RNA modification, and gene expression regulation, has implicated it as a potential therapeutic target in several diseases, particularly cancer.[2] Inhibition of ALKBH1 has been shown to suppress cancer cell proliferation, migration, and invasion, making small molecule inhibitors valuable tools for studying its function and for potential therapeutic development.
This compound: A Potent and Selective Inhibitor
This compound, also known as compound 13h, is a potent and selective small molecule inhibitor of ALKBH1.[3][4] It has been characterized to effectively modulate the levels of 6mA in DNA and stabilize the ALKBH1 protein in cellular contexts.[4]
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound.
| Assay Type | Target | IC50 (µM) | Reference |
| Fluorescence Polarization (FP) | ALKBH1 | 0.026 | [3][4] |
| Enzyme Activity Assay | ALKBH1 | 1.39 | [3][4] |
Further quantitative data on the effects of this compound on cancer cell viability, migration, and invasion are currently limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the IC50 values in their specific cell lines of interest.
Alternative ALKBH1 Inhibitor: ALKBH1-IN-3
ALKBH1-IN-3 is another identified inhibitor of ALKBH1. While detailed quantitative data on its potency is not as readily available as for this compound, it has been reported to inhibit cell viability and upregulate the AMP-activated protein kinase (AMPK) signaling pathway in gastric cancer cell lines. The AMPK pathway is a crucial regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cell growth and proliferation.[5]
Comparison of Phenotypic Effects
| Phenotypic Effect | This compound | ALKBH1-IN-3 | ALKBH1 Silencing (General) |
| Cell Viability | Data not available | Inhibits viability in gastric cancer cells | Inhibits proliferation in various cancer cells[2] |
| Cell Migration | Data not available | Data not available | Inhibits migration in various cancer cells[2] |
| Cell Invasion | Data not available | Data not available | Inhibits invasion in various cancer cells[2] |
| Signaling Pathway | Modulates 6mA DNA methylation | Upregulates AMPK signaling | Affects multiple pathways via demethylation |
Experimental Protocols
To aid in the validation of the observed phenotypes with ALKBH1 inhibitors, detailed protocols for key experiments are provided below.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the ALKBH1 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) and incubate until the formazan crystals are fully dissolved.[6][7]
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[8][9]
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Wound Healing (Scratch) Assay
This method is used to study collective cell migration.
Protocol:
-
Seed cells in a culture plate to create a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[10][11]
-
Wash the wells with PBS to remove detached cells and debris.
-
Add fresh culture medium containing the ALKBH1 inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[10][12]
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.[13]
Transwell Migration and Invasion Assays
These assays assess the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).[14][15][16]
Protocol:
-
Seed cells in the upper chamber of a Transwell insert in serum-free medium containing the ALKBH1 inhibitor or vehicle control.
-
For the invasion assay, the insert membrane is pre-coated with a layer of Matrigel.[16][17]
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubate for a sufficient time to allow cell migration or invasion (e.g., 12-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet or DAPI).[18]
-
Count the number of stained cells in several microscopic fields to quantify migration or invasion.
Signaling Pathway and Workflow Diagrams
ALKBH1 Signaling Pathway
Caption: Inhibition of ALKBH1 by this compound blocks the demethylation of 6mA on DNA, leading to altered gene expression.
Experimental Workflow for Phenotype Validation
Caption: Workflow for validating the phenotype of this compound treatment in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological interpretation of DNA/RNA modification by ALKBH proteins and their role in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. bosterbio.com [bosterbio.com]
- 10. clyte.tech [clyte.tech]
- 11. med.virginia.edu [med.virginia.edu]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Alkbh1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Alkbh1-IN-1, a selective inhibitor of the ALKBH1 protein.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of any dust or aerosols by working in a well-ventilated area, preferably a fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Spill Management:
-
In the event of a spill, prevent further leakage or spreading.
-
Absorb liquid solutions with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and any contaminated surfaces into a suitable container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound waste. This process is designed to be straightforward and to minimize environmental impact.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a dedicated, properly labeled waste container.
-
Containerization:
-
Use a chemically resistant container that can be securely sealed.
-
Clearly label the container with "this compound Waste" and include any solvent used for dissolution (e.g., DMSO).
-
-
Waste Characterization: Although Alkbh1-IN-3 prodrug is not classified as hazardous, it is best practice to treat unknown or novel research compounds as potentially hazardous. Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
-
Disposal Request: Once the waste container is full, submit a chemical waste pickup request to your institution's EHS department. Do not pour this compound waste down the drain or dispose of it in regular trash.
-
Documentation: Maintain a log of the amount of this compound disposed of and the date of disposal.
Quantitative Data Summary
For safe handling and preparation of solutions, the following solubility information for this compound is provided.
| Solvent | Max Solubility (1 mg/mL) |
| DMSO | ~3.8 mM |
Note: Data obtained from commercially available sources. Always refer to the product-specific information sheet for the most accurate data.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Researchers are reminded to always consult their institution's specific waste management policies and to contact their EHS department with any questions. By adhering to these procedures, laboratories can maintain a safe working environment and minimize their environmental footprint.
Essential Safety and Operational Guide for Handling Alkbh1-IN-1
This document provides crucial safety and logistical information for the handling and disposal of Alkbh1-IN-1, a selective inhibitor of the ALKBH1 protein. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.
Personal Protective Equipment and Safety Precautions
It is imperative to handle this compound with caution, assuming it may have hazardous properties until proven otherwise.
| Protective Equipment | Specification and Use |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any tears or punctures before use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a respirator may be necessary. |
General Handling and Storage:
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapor. Prepare solutions in a well-ventilated area, preferably a fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Emergency and Disposal Procedures
| Procedure | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spills | Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
| Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow to enter drains or waterways. |
Experimental Protocol: Inhibition of ALKBH1 in Cell Culture
This protocol provides a general guideline for using this compound to inhibit ALKBH1 in a cell culture system. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium and supplements
-
Cell line of interest (e.g., U251 cells)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.
-
Vortex to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A typical final concentration for in vitro experiments is in the micromolar range (e.g., 3 µM).[1]
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 48 hours).[1]
-
-
Downstream Analysis:
-
After the incubation period, cells can be harvested for various downstream analyses, such as Western blotting to assess protein levels, or DNA/RNA analysis to study changes in methylation. For instance, treating U251 cells overexpressing ALKBH1 with 3 µM this compound for 48 hours has been shown to stabilize the ALKBH1 protein.[1]
-
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound treatment in cell culture.
Caption: Simplified signaling pathway showing ALKBH1 function and its inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
